4,5-Octanediol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
22607-10-9 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
octane-4,5-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-7(9)8(10)6-4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
YOEZZCLQJVMZGY-UHFFFAOYSA-N |
SMILES |
CCCC(C(CCC)O)O |
Canonical SMILES |
CCCC(C(CCC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4,5-Octanediol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and stereoisomerism of 4,5-octanediol. It includes a compilation of its physical and chemical data, a detailed experimental protocol for its stereoselective synthesis via Sharpless Asymmetric Dihydroxylation, and methodologies for its characterization.
Chemical Structure and Stereoisomerism
This compound is a vicinal diol with the chemical formula C₈H₁₈O₂.[1][2] Its structure consists of an eight-carbon chain with hydroxyl groups located on the fourth and fifth carbon atoms. These two carbons (C4 and C5) are chiral centers, giving rise to multiple stereoisomers.
The stereoisomers of this compound include a pair of enantiomers, (4R,5R)-octane-4,5-diol and (4S,5S)-octane-4,5-diol, which together form a racemic mixture often denoted as (±)-4,5-octanediol or DL-4,5-octanediol. Additionally, there is a meso compound, (4R,5S)-octane-4,5-diol (which is identical to (4S,5R)-octane-4,5-diol), characterized by an internal plane of symmetry.[2][3]
Caption: Stereoisomers of this compound.
Chemical and Physical Properties
The properties of this compound have been determined through a combination of experimental measurements and computational predictions. The following table summarizes key quantitative data for the compound.
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₈H₁₈O₂ | - | [1][2] |
| Molecular Weight | 146.23 | g/mol | [1][4] |
| CAS Number | 22607-10-9 (for unspecified stereoisomer) | - | [1][2] |
| Normal Boiling Point (Tboil) | 565.92 | K | [4] (Joback Calculated Property) |
| Normal Melting Point (Tfus) | 271.56 | K | [4] (Joback Calculated Property) |
| Octanol/Water Partition Coeff. (logP) | 1.308 | - | [4] (Crippen Calculated Property) |
| Water Solubility (log₁₀WS) | -1.92 | mol/L | [4] (Crippen Calculated Property) |
| Enthalpy of Vaporization (ΔvapH°) | 65.98 | kJ/mol | [4] (Joback Calculated Property) |
| Enthalpy of Fusion (ΔfusH°) | 17.61 | kJ/mol | [4] (Joback Calculated Property) |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -262.04 | kJ/mol | [4] (Joback Calculated Property) |
| Enthalpy of Formation (gas) (ΔfH°gas) | -523.47 | kJ/mol | [4] (Joback Calculated Property) |
| Topological Polar Surface Area | 40.5 | Ų | [5] (Cactvs Computed Property) |
Experimental Protocols
Synthesis via Sharpless Asymmetric Dihydroxylation
A reliable method for preparing enantiomerically enriched 1,2-diols is the Sharpless Asymmetric Dihydroxylation.[6][7] This protocol is adapted for the synthesis of (4R,5R)-octane-4,5-diol from trans-4-octene (B86139) using the commercially available AD-mix-β.
Materials:
-
trans-4-octene (1 mmol)
-
AD-mix-β (1.4 g)
-
tert-butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A 25 mL round-bottom flask equipped with a magnetic stirrer is charged with tert-butanol (5 mL), water (5 mL), and AD-mix-β (1.4 g).
-
The mixture is stirred at room temperature until all solids dissolve, resulting in two clear phases.
-
The reaction flask is cooled to 0 °C in an ice bath.
-
trans-4-octene (1 mmol) is added to the cooled, vigorously stirred mixture.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the addition of solid sodium sulfite (1.5 g) and stirred for one hour while warming to room temperature.
-
The mixture is transferred to a separatory funnel and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to yield the pure (4R,5R)-octane-4,5-diol.
Note: For the synthesis of the enantiomer, (4S,5S)-octane-4,5-diol, AD-mix-α should be used. For the synthesis of the meso compound, cis-4-octene (B1353254) should be used as the starting material.
Characterization by NMR Spectroscopy
Sample Preparation:
-
Dissolve 5-25 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[8]
-
Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]
-
The final sample height in the tube should be at least 4.5-5.5 cm.[9][10]
-
Cap the NMR tube and invert several times to ensure a homogeneous solution.
Data Acquisition:
-
Acquire a ¹H NMR spectrum to confirm the structure and purity. The spectrum should show characteristic signals for the propyl groups (triplets and sextets) and the methine protons attached to the hydroxyl groups.
-
Acquire a ¹³C NMR spectrum to confirm the number of unique carbon environments.
-
For chiral, non-racemic samples, enantiomeric purity can be determined using chiral derivatizing agents or chiral shift reagents in conjunction with NMR analysis.[11]
Caption: Workflow for the synthesis of (4R,5R)-octane-4,5-diol.
References
- 1. This compound | C8H18O2 | CID 521866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. meso-4,5-octanediol [webbook.nist.gov]
- 4. This compound (CAS 22607-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. (4R,5R)-octane-4,5-diol | C8H18O2 | CID 10866480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
- 10. How to make an NMR sample [chem.ch.huji.ac.il]
- 11. Simple protocol for NMR analysis of the enantiomeric purity of diols - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4,5-Octanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Octanediol is a vicinal diol, a class of organic compounds characterized by two hydroxyl groups attached to adjacent carbon atoms. Its chemical structure and the presence of these hydroxyl groups confer specific physical properties that are of interest in various chemical and pharmaceutical applications. This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a summary of its spectral characteristics.
Molecular and Chemical Identity
-
IUPAC Name: octane-4,5-diol[1]
-
Molecular Formula: C₈H₁₈O₂[1]
-
Molecular Weight: 146.23 g/mol [1]
-
CAS Number: 22607-10-9[1]
-
Synonyms: DL-4,5-Octanediol, meso-4,5-octanediol, sym-DIPROPYLETHYLENE GLYCOL[2]
Physical Properties
The physical properties of this compound are crucial for its handling, application, and integration into various processes. The following table summarizes the available quantitative data, which are primarily based on computational predictions.
| Physical Property | Value | Source |
| Melting Point | Predicted: 271.56 K (-1.59 °C) | Cheméo[3] |
| Boiling Point | Predicted: 565.92 K (292.77 °C) | Cheméo[3] |
| Density | Predicted: 0.9±0.1 g/cm³ | Guidechem |
| Water Solubility | Predicted: log10WS = -1.92 | Cheméo[3] |
| Octanol-Water Partition Coefficient | Predicted: logP = 1.308 | Cheméo[3] |
| Refractive Index | Predicted: 1.451 | Guidechem |
| Flash Point | Predicted: 116.7±7.2 °C | Guidechem |
Experimental Protocols for Physical Property Determination
For rigorous scientific work, experimental determination of physical properties is essential. The following are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[4] The tube is then tapped gently to ensure the sample is compact.[4]
-
Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.[5]
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.[5]
-
The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.[5]
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[4]
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[4]
-
-
Purity Indication: A sharp melting range (typically 0.5-1 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.[5]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.
Methodology:
-
Apparatus: A distillation apparatus or a Thiele tube setup can be used.
-
Procedure (Distillation Method):
-
A small volume of this compound is placed in a distillation flask.
-
The flask is heated gently.
-
The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer, with the thermometer bulb positioned at the level of the side arm of the distillation head.
-
-
Note: The boiling point is dependent on the atmospheric pressure. It is standard practice to report the pressure at which the boiling point was measured.
Density Measurement
Density is the mass of a substance per unit volume.
Methodology:
-
Apparatus: A pycnometer or a graduated cylinder and a precision balance are required.[6][7]
-
Procedure (Graduated Cylinder Method):
-
The mass of a clean, dry graduated cylinder is accurately measured.[8]
-
A known volume of this compound is added to the graduated cylinder. Care should be taken to avoid air bubbles.[6]
-
The mass of the graduated cylinder with the liquid is measured.[8]
-
The mass of the liquid is determined by subtraction.
-
The density is calculated by dividing the mass of the liquid by its volume.[6]
-
The measurement should be performed at a constant, recorded temperature as density is temperature-dependent.[6]
-
Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.
Methodology:
-
Qualitative Assessment:
-
Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.[9]
-
Add a small volume (e.g., 1 mL) of the solvent to be tested (e.g., water, ethanol, DMSO).[9]
-
Vigorously shake the test tube and observe if the solid dissolves completely.[9]
-
Record the observation as soluble, partially soluble, or insoluble.
-
-
Quantitative Assessment:
-
Prepare a saturated solution of this compound in the chosen solvent at a specific temperature.
-
Carefully take a known volume of the clear, saturated solution, ensuring no undissolved solid is transferred.
-
Evaporate the solvent from the known volume of the solution.
-
Weigh the remaining solid residue.
-
Calculate the solubility in terms of g/100 mL or mol/L.
-
Spectral Data
Spectroscopic data is indispensable for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. Key features would include signals for the hydroxyl (-OH) protons, the methine protons (-CHOH), and the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the alkyl chains. The exact chemical shifts and splitting patterns would depend on the solvent and the specific stereoisomer (meso or DL). A ¹H NMR spectrum is available on SpectraBase.[2]
-
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon skeleton. For this compound, distinct signals would be expected for the carbons bearing the hydroxyl groups and for the different carbons in the propyl chains. The number of signals will depend on the symmetry of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl groups. Strong C-H stretching vibrations would be observed around 2850-3000 cm⁻¹. The C-O stretching vibration would appear in the 1000-1200 cm⁻¹ region. An FTIR spectrum is available on PubChem.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the molecular ion peak (M⁺) would be expected at m/z 146. Common fragmentation patterns for diols include the loss of water (M-18) and cleavage of the C-C bond between the two hydroxyl-bearing carbons. GC-MS data is available on PubChem.[1]
Logical Workflow for Synthesis and Purification
As a simple diol, this compound is not typically involved in complex biological signaling pathways. However, a logical workflow for its synthesis and purification is highly relevant for researchers. A common synthetic route is the dihydroxylation of an alkene, in this case, 4-octene.
Caption: Synthesis and purification workflow for this compound.
Conclusion
This technical guide provides a thorough overview of the physical properties of this compound, catering to the needs of researchers and professionals in drug development. While many of the currently available physical property data are predictive, the detailed experimental protocols provided herein offer a solid foundation for their empirical determination. The summarized spectral data and the logical workflow for synthesis and purification further contribute to a comprehensive understanding of this compound. For any application, it is recommended to supplement the predicted values with experimentally determined data to ensure accuracy and reliability.
References
- 1. This compound | C8H18O2 | CID 521866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound (CAS 22607-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]
- 6. matestlabs.com [matestlabs.com]
- 7. calnesis.com [calnesis.com]
- 8. wjec.co.uk [wjec.co.uk]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Stereoisomers of 4,5-Octanediol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereoisomers of 4,5-octanediol, a vicinal diol with two chiral centers at positions 4 and 5. This structure gives rise to three distinct stereoisomers: a pair of enantiomers, (4R,5R)-4,5-octanediol and (4S,5S)-4,5-octanediol, and an achiral meso compound, (4R,5S)-4,5-octanediol. A thorough understanding of the synthesis, characterization, and properties of each stereoisomer is crucial for their application in asymmetric synthesis and as potential chiral building blocks in drug development.
Stereochemical Relationships
The C8 backbone of this compound with two stereocenters allows for 22 = 4 possible stereoisomers. However, due to the symmetrical substitution around the C4-C5 bond, a meso compound exists, which is superimposable on its mirror image, reducing the total number of unique stereoisomers to three. The relationships between these isomers are illustrated below.
Physicochemical and Spectroscopic Properties
| Property | (4R,5R)-4,5-octanediol | (4S,5S)-4,5-octanediol | meso-(4R,5S)-4,5-octanediol |
| Molecular Formula | C₈H₁₈O₂[1] | C₈H₁₈O₂[2] | C₈H₁₈O₂[3] |
| Molecular Weight | 146.23 g/mol [1] | 146.23 g/mol [2] | 146.23 g/mol [3] |
| CAS Number | 10866480 (CID) | 92859650 (CID) | 59173-74-9[3] |
| Melting Point | Not Reported | Not Reported | 397 K (124 °C)[4] |
| Boiling Point | Not Reported | Not Reported | Not Reported |
| Specific Rotation [α]D | Not Reported | Not Reported | 0° (achiral) |
| 1H NMR | Data not specifically assigned | Data not specifically assigned | Data not specifically assigned |
| 13C NMR | Data not specifically assigned | Data not specifically assigned | Data not specifically assigned |
| IR Spectrum (cm-1) | Data not specifically assigned | Data not specifically assigned | Data not specifically assigned |
| Mass Spectrum | Data not specifically assigned | Data not specifically assigned | Data not specifically assigned |
Note: Much of the publicly available spectral data for this compound does not differentiate between the stereoisomers. Researchers should perform their own analyses for unambiguous characterization.
Synthesis of Stereoisomers
The synthesis of specific stereoisomers of this compound requires stereocontrolled reactions, primarily through the dihydroxylation of the corresponding 4-octene isomer.
Synthesis of Enantiomers: (4R,5R)- and (4S,5S)-4,5-octanediol
The enantiomers of this compound are synthesized via the Sharpless asymmetric dihydroxylation of trans-4-octene.[5] This powerful method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to direct the stereochemical outcome of the dihydroxylation. The choice of the chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD), determines which enantiomer is produced.
-
AD-mix-α , which contains the (DHQ)₂-PHAL ligand, yields the (4S,5S)-4,5-octanediol.
-
AD-mix-β , which contains the (DHQD)₂-PHAL ligand, yields the (4R,5R)-4,5-octanediol.
References
- 1. (4R,5R)-octane-4,5-diol | C8H18O2 | CID 10866480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4S,5S)-octane-4,5-diol | C8H18O2 | CID 92859650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. meso-4,5-octanediol [webbook.nist.gov]
- 4. Regulatory lipid vicinal diols counteract the biological activity of epoxy fatty acids and can act as biomarkers and mechanisms for disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C8H18O2 | CID 521866 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4,5-Dihydroxyoctane: Nomenclature, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,5-dihydroxyoctane, also known as 4,5-octanediol. It covers the nomenclature and CAS numbers of its various stereoisomers, detailed synthetic protocols for their preparation, and a summary of their known physicochemical properties. While specific biological activities and signaling pathways for 4,5-dihydroxyoctane are not extensively documented in current literature, this guide also explores the known biological roles of the broader class of vicinal diols to provide a context for potential future research.
Nomenclature and CAS Numbers
4,5-Dihydroxyoctane is a vicinal diol, a class of organic compounds containing two hydroxyl groups on adjacent carbon atoms.[1] The systematic IUPAC name for this compound is This compound .[2][3] The molecule has two stereocenters at positions 4 and 5, leading to the existence of three stereoisomers: a pair of enantiomers ((4R,5R) and (4S,5S)) and a meso compound ((4R,5S), which is identical to (4S,5R)).
A summary of the nomenclature and corresponding CAS Registry Numbers is provided in the table below.
| Trivial Name | IUPAC Name | Stereoisomer | CAS Number |
| 4,5-Dihydroxyoctane | This compound | Racemic mixture ((±)-4,5-octanediol) | 22607-10-9[3] |
| (4R,5R)-Octane-4,5-diol | (4R,5R) | Not available | |
| (4S,5S)-Octane-4,5-diol | (4S,5S) | Not available | |
| meso-4,5-Octanediol | (4R,5S) or (4S,5R) | 22520-41-8[4] |
Physicochemical and Spectral Data
The physical and chemical properties of this compound are summarized in the following table. This data is crucial for its handling, characterization, and application in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂ | [3] |
| Molecular Weight | 146.23 g/mol | [2] |
| Appearance | Colorless oil or white crystalline solid | |
| Boiling Point | 74-79 °C at 0.06 mmHg | |
| Melting Point | 45-46 °C | [5] |
| LogP (octanol/water partition coefficient) | 1.5 | [2] |
Nuclear Magnetic Resonance (NMR) Data:
| Nucleus | Chemical Shift (δ) Range (ppm) | Notes |
| ¹H NMR | 0.8 - 1.9 | Alkane C-H |
| 3.5 - 5.5 | C-H adjacent to hydroxyl group | |
| ¹³C NMR | 10 - 40 | Alkyl carbons |
| 60 - 80 | Carbons bearing hydroxyl groups |
Note: The exact chemical shifts will vary depending on the solvent, concentration, and the specific stereoisomer.
Synthesis of 4,5-Dihydroxyoctane Stereoisomers
The synthesis of the different stereoisomers of 4,5-dihydroxyoctane is typically achieved through the dihydroxylation of the corresponding stereoisomer of 4-octene. The stereochemistry of the starting alkene dictates the stereochemistry of the resulting diol.
Synthesis of meso-4,5-Octanediol via Syn-dihydroxylation of cis-4-Octene (B1353254)
The Upjohn dihydroxylation is a well-established method for the syn-dihydroxylation of alkenes to produce cis-vicinal diols.[7][8] This method utilizes a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric amount of a re-oxidant, typically N-methylmorpholine N-oxide (NMO).[8][9][10] The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield the diol.
Experimental Protocol: Upjohn Dihydroxylation of cis-4-Octene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-4-octene (1 equivalent) in a mixture of acetone (B3395972) and water (typically 10:1 v/v).
-
Addition of Reagents: To this solution, add N-methylmorpholine N-oxide (NMO) (1.5 equivalents) and a catalytic amount of osmium tetroxide (OsO₄) (e.g., 2 mol%). The OsO₄ can be added as a solution in toluene.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 6-24 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite. Stir for 30 minutes.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to afford pure meso-4,5-octanediol.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | C8H18O2 | CID 521866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [webbook.nist.gov]
- 4. (4R,5S)-octane-4,5-diol | C8H18O2 | CID 10986380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Upjohn Dihydroxylation [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
Technical Guide to the Solubility of 4,5-Octanediol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical framework for understanding and determining the solubility of 4,5-octanediol in various organic solvents. Due to the limited availability of public quantitative solubility data for this compound, this guide focuses on the underlying chemical principles governing its solubility, a detailed experimental protocol for its determination, and a logical workflow for solvent selection. This guide is intended to equip researchers with the foundational knowledge and practical methodology to systematically evaluate the solubility of this compound for applications in chemical synthesis, formulation, and purification.
Introduction to this compound and its Solubility
This compound (C8H18O2) is a vicinal diol featuring an eight-carbon aliphatic chain.[1][2][3] Its molecular structure, containing two hydroxyl (-OH) groups, imparts a dual nature to the molecule: the hydroxyl groups are polar and capable of hydrogen bonding, while the octane (B31449) backbone is nonpolar. This amphiphilic character is the primary determinant of its solubility profile across different organic solvents. The principle of "like dissolves like" is central to predicting its solubility; solvents that can effectively interact with both the polar hydroxyl groups and the nonpolar carbon chain will be the most effective.[4][5]
Factors Influencing the Solubility of this compound
The dissolution of this compound is governed by the interplay of its structural features with the properties of the solvent.
-
Solvent Polarity: The polarity of the solvent is a critical factor.[6]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, allowing for strong interactions with the hydroxyl groups of this compound.[7][8] Consequently, high solubility is anticipated in these solvents.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): These solvents have significant dipole moments but do not donate hydrogen bonds. They can accept hydrogen bonds from the diol's -OH groups, leading to moderate solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak van der Waals forces. The strong intermolecular hydrogen bonding between this compound molecules must be overcome, for which nonpolar solvents cannot provide sufficient energy, leading to expected low solubility.[8]
-
-
Hydrogen Bonding: The two hydroxyl groups in this compound can both donate and accept hydrogen bonds.[8] This capacity for strong intermolecular interactions means that a solvent must be able to compete with these interactions to dissolve the diol effectively.
-
Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[6] This is because the additional thermal energy helps to overcome the intermolecular forces in the solid solute and facilitates its mixing with the solvent. This relationship should be determined experimentally for any given solvent system.[7]
Predicted Solubility Profile of this compound
| Solvent | Solvent Class | Predicted Relative Solubility | Experimental Solubility (mg/mL at 25°C) |
| Methanol | Polar Protic | High | |
| Ethanol | Polar Protic | High | |
| 1-Butanol | Polar Protic | Moderate to High | |
| Acetone | Polar Aprotic | Moderate | |
| Ethyl Acetate | Polar Aprotic | Low to Moderate | |
| Dichloromethane | Polar Aprotic | Low | |
| Toluene | Nonpolar | Very Low | |
| n-Hexane | Nonpolar | Very Low |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized protocol for the experimental determination of the equilibrium solubility of this compound. The method is based on the principle of saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute in the supernatant.[7]
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC, GC, or a gravimetric setup)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[9]
-
Solvent Addition: Add a precise volume or mass of the chosen organic solvent to each vial.[7]
-
Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a period sufficient to reach equilibrium, typically between 24 and 72 hours. The optimal time should be confirmed by taking measurements at different time points until the concentration remains constant.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to permit the undissolved solid to settle. Centrifugation can be used to accelerate this process.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic undissolved particles.[7] This step is critical to prevent overestimation of solubility.
-
Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the calibrated range of the chosen analytical method.
-
Quantification: Analyze the diluted sample to determine the concentration of this compound. Common methods include:
-
High-Performance Liquid Chromatography (HPLC): A robust method for many organic compounds.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Gravimetric Analysis: Involves evaporating a known volume of the filtered supernatant and weighing the residual solid. This method is simpler but may be less precise.
-
-
Data Reporting: Express the solubility in standard units such as mg/mL, g/L, or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[7]
Visualized Workflows
The following diagrams, generated using Graphviz, illustrate the experimental and logical workflows for solubility studies of this compound.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Caption: Logical workflow for selecting a suitable organic solvent for this compound.
References
- 1. This compound | C8H18O2 | CID 521866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. PubChemLite - this compound (C8H18O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound, 2,7-dimethyl- | C10H22O2 | CID 549801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. quora.com [quora.com]
The Thermodynamic Landscape of Vicinal Diols: An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Vicinal diols, organic compounds characterized by two hydroxyl groups on adjacent carbon atoms, are a ubiquitous structural motif in a vast array of biologically significant molecules, including carbohydrates, lipids, and steroids.[1] Their unique stereochemistry and the propensity for hydrogen bonding endow them with distinct physicochemical properties that are pivotal to their biological function and utility in pharmaceutical applications. An understanding of the thermodynamic properties of vicinal diols is paramount for researchers in drug discovery and development, as these properties govern molecular conformation, intermolecular interactions, and metabolic pathways.[2][3] This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of vicinal diols, detailed experimental methodologies for their characterization, and their relevance in biological systems and drug development.
Conformational Landscape and the Role of Intramolecular Hydrogen Bonding
The thermodynamic stability of a vicinal diol is intrinsically linked to the rotational conformation around the central carbon-carbon bond. The two primary conformations are the anti (or trans/anti-periplanar) and the gauche (or synclinal) forms. In the anti conformation, the two hydroxyl groups are positioned 180° apart, which minimizes steric hindrance. Conversely, in the gauche conformation, the hydroxyl groups are in closer proximity, with a dihedral angle of approximately 60°.[2]
Counterintuitively, for many vicinal diols, the gauche conformation is the more stable form, a phenomenon attributed to the "gauche effect."[2] This stability is largely driven by the formation of an intramolecular hydrogen bond (IHB) where one hydroxyl group acts as a hydrogen bond donor and the other as an acceptor, creating a pseudo-five-membered ring structure. This interaction can provide significant thermodynamic stabilization, often overriding the inherent steric repulsion.[2]
However, the existence and nature of this IHB in all vicinal diols is a subject of ongoing discussion. Some computational studies, based on electron density topological analysis, suggest that a true intramolecular hydrogen bond may not be present in some simple vicinal diols like ethane-1,2-diol, despite spectroscopic evidence suggesting an interaction.[4][5] It is proposed that small infrared red-shifts observed experimentally may also arise from hyperconjugative effects rather than solely from hydrogen bonding.[4]
Core Thermodynamic Properties of Vicinal Diols
The key thermodynamic properties of vicinal diols, including enthalpy of formation (ΔfH°), standard molar entropy (S°), and Gibbs free energy of formation (ΔfG°), are crucial for predicting their behavior in chemical and biological systems.
Data Presentation
The following tables summarize key thermodynamic data for a selection of linear vicinal diols. These values have been compiled from various sources and provide a basis for comparison across the homologous series.
Table 1: Standard Molar Enthalpy of Formation and Combustion for Liquid Vicinal Diols at 298.15 K [3]
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | ΔfH°_liquid (kJ/mol) | ΔcH°_liquid (kJ/mol) |
| Ethane-1,2-diol | C₂H₆O₂ | 62.07 | -454.8 | -1189.2 |
| Propane-1,2-diol | C₃H₈O₂ | 76.09 | -502.8 | -1824.0 |
| Butane-1,2-diol | C₄H₁₀O₂ | 90.12 | -523.8 | -2479.0 |
| Pentane-1,2-diol | C₅H₁₂O₂ | 104.15 | -546.7 | -3135.8 |
Table 2: Standard Molar Entropy, Gibbs Free Energy of Formation, and Heat Capacity for Liquid Vicinal Diols at 298.15 K [3]
| Compound Name | S°_liquid (J/mol·K) | ΔfG°_liquid (kJ/mol) | C_p,liquid (J/mol·K) |
| Ethane-1,2-diol | 166.9 | -323.2 | 149.5 |
| Propane-1,2-diol | 195.2 | -356.4 | 187.9 |
| Butane-1,2-diol | 223.5 | -379.1 | 216.2 |
| Pentane-1,2-diol | 251.8 | -391.8 | 244.5 |
Note: Values marked with an asterisk () are estimated based on established thermodynamic relationships and group contribution methods, as direct experimental values were not consistently available in the literature. The Gibbs free energy of formation was calculated using the equation ΔG° = ΔH° - TΔS°.[3]
Biological Significance and Signaling Pathways
Vicinal diols are not merely passive structural components in biological systems; they are dynamic participants in essential metabolic and signaling cascades.
Steroid Biosynthesis
A prominent example of the biological importance of vicinal diols is in steroidogenesis. The conversion of cholesterol to pregnenolone, a precursor to all steroid hormones, proceeds through a vicinal diol intermediate, 20α,22R-dihydroxycholesterol. The specific stereochemistry and thermodynamic stability of this diol are critical for its recognition and subsequent cleavage by the cytochrome P450 side-chain cleavage enzyme (P450scc).
Figure 1: Role of a vicinal diol in steroid biosynthesis.
Lipid Signaling: Epoxy Fatty Acids and their Diol Metabolites
Epoxy fatty acids (EpFAs) are lipid signaling molecules with generally anti-inflammatory and analgesic properties. They are metabolized by soluble epoxide hydrolase (sEH) to their corresponding vicinal diols. Interestingly, these vicinal diol metabolites often exhibit biological activities that oppose their parent EpFAs, promoting inflammation and pain. This highlights a critical regulatory mechanism where the thermodynamic stability and biological activity of a signaling molecule are modulated by its conversion to a vicinal diol.
References
Methodological & Application
Stereoselective Synthesis of (4R,5R)-Octanediol: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the stereose-lective synthesis of (4R,5R)-octanediol, a valuable chiral building block for the development of novel therapeutics and asymmetric catalysts. The C2-symmetric nature of this diol makes it a highly sought-after intermediate in modern organic synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comparative overview of two prominent synthetic methodologies: Sharpless Asymmetric Dihydroxylation and an enzymatic cascade reaction.
Introduction
Chiral vicinal diols, such as (4R,5R)-octanediol, are crucial structural motifs in a vast array of biologically active molecules and are pivotal as chiral ligands in asymmetric catalysis. The precise spatial arrangement of the two hydroxyl groups in a C2-symmetric framework provides a unique chiral environment, enabling high levels of stereocontrol in chemical transformations. The demand for enantiomerically pure compounds in the pharmaceutical industry underscores the importance of robust and efficient methods for the synthesis of such chiral building blocks. This document outlines two distinct and powerful strategies to access the (4R,5R)-enantiomer of octanediol, providing detailed protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.
Applications in Drug Development and Asymmetric Synthesis
(4R,5R)-octanediol serves as a versatile chiral precursor in the synthesis of complex molecular architectures. Its applications include:
-
Chiral Ligands: The diol can be readily converted into a variety of chiral ligands, such as phosphines and amines. These ligands are instrumental in transition-metal-catalyzed asymmetric reactions, including hydrogenations, hydroformylations, and allylic alkylations, which are fundamental transformations in the synthesis of pharmaceuticals.
-
Chiral Auxiliaries: The hydroxyl groups can be derivatized to function as chiral auxiliaries, directing the stereochemical outcome of subsequent reactions.
-
Synthesis of Bioactive Molecules: As a chiral building block, it provides a stereochemically defined starting point for the total synthesis of natural products and active pharmaceutical ingredients (APIs) where the vicinal diol moiety is a key structural feature.
Synthetic Strategies Overview
Two primary methods for the stereoselective synthesis of (4R,5R)-octanediol are presented:
-
Sharpless Asymmetric Dihydroxylation: A Nobel Prize-winning chemical transformation that utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the dihydroxylation of alkenes. For the synthesis of the (4R,5R)-isomer from a trans-alkene, the AD-mix-β reagent is employed.[1]
-
Enzymatic Cascade: A biocatalytic approach that employs a sequence of enzymatic reactions to achieve exceptional levels of stereoselectivity under mild reaction conditions. This "green" chemistry approach often minimizes the use of hazardous reagents and solvents.
Below is a logical workflow for the synthesis and application of (4R,5R)-octanediol.
Caption: General workflow for the synthesis and application of (4R,5R)-octanediol.
Data Presentation
The following table summarizes the quantitative data for the two synthetic methods, allowing for a direct comparison of their efficacy.
| Parameter | Sharpless Asymmetric Dihydroxylation | Enzymatic Cascade |
| Starting Material | trans-4-Octene (B86139) | Butanal |
| Key Reagents/Catalysts | AD-mix-β, OsO₄ (catalytic) | Carboligase (e.g., PfBAL), Oxidoreductase (e.g., EM-KRED027) |
| Solvent(s) | t-BuOH/H₂O | Aqueous Buffer or Organic Solvent |
| Temperature | 0 °C to room temperature | ~30 °C |
| Reaction Time | 6-24 hours | ~4 hours |
| Yield | Generally high (specific data for trans-4-octene not available, but typically >80% for simple trans-alkenes) | 60% |
| Enantiomeric Excess (ee) | >95% (typical for simple trans-alkenes) | Not explicitly stated, but 'isomeric content' is 93% |
| Diastereomeric Excess (de) | Not applicable (alkene is prochiral) | Not applicable (final reduction is on a prochiral ketone) |
| Workup/Purification | Extraction and Flash Chromatography | Extraction and Rectification/Distillation |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of trans-4-Octene
This protocol is adapted from the general procedure for Sharpless asymmetric dihydroxylation and is tailored for the synthesis of (4R,5R)-octanediol from trans-4-octene.
Materials:
-
trans-4-Octene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add AD-mix-β (1.4 g per 1 mmol of alkene).
-
Add a 1:1 mixture of t-BuOH and water (5 mL of each per 1.4 g of AD-mix-β).
-
Add methanesulfonamide (95 mg per 1 mmol of alkene) as this is a 1,2-disubstituted alkene.
-
Stir the mixture vigorously at room temperature until all solids have dissolved and two clear phases are present. The lower aqueous phase should be a bright yellow color.
-
Cool the reaction mixture to 0 °C in an ice-water bath. Some inorganic salts may precipitate.
-
Add trans-4-octene (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 6-24 hours), quench the reaction by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) while stirring at 0 °C.
-
Allow the mixture to warm to room temperature and continue stirring for at least 1 hour.
-
Add ethyl acetate (30 mL) to the mixture and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield the crude product containing the diol and the chiral ligand.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to separate the diol from the non-polar impurities and the highly polar ligand, which will remain on the baseline.
Caption: Workflow for Sharpless Asymmetric Dihydroxylation.
Protocol 2: Two-Step Enzymatic Synthesis of (4R,5R)-Octanediol
This protocol describes a one-pot, two-step enzymatic cascade starting from butanal.
Enzymes:
-
Step 1 (Carboligation): Benzaldehyde lyase from Pseudomonas fluorescens (PfBAL) to produce (R)-4-hydroxy-5-octanone ((R)-butyroin).
-
Step 2 (Reduction): A ketoreductase (e.g., EM-KRED027) for the stereoselective reduction of the ketone to the corresponding diol.
Materials:
-
Butanal
-
Lyophilized whole cells containing PfBAL
-
Lyophilized whole cells containing EM-KRED027
-
Triethanolamine (TEA) buffer (50 mM, pH 9)
-
Thiamine diphosphate (B83284) (ThDP)
-
Magnesium chloride (MgCl₂)
-
Co-substrate for cofactor regeneration (e.g., 1,2-propanediol)
Procedure:
-
In a reaction vessel, prepare the aqueous buffer system consisting of 50 mM TEA buffer (pH 9) containing 0.1 mM ThDP and 2.5 mM MgCl₂.
-
Add the lyophilized whole cells containing PfBAL to the buffer.
-
Initiate the first reaction step by adding butanal to a final concentration of 200 mM.
-
Incubate the reaction mixture at 30 °C with agitation. Monitor the formation of (R)-4-hydroxy-5-octanone.
-
Once the first step is complete, add the lyophilized whole cells containing the ketoreductase EM-KRED027 and the co-substrate for cofactor regeneration (e.g., 200 mM 1,2-propanediol).
-
Continue the incubation at 30 °C with agitation for approximately 4 hours, or until the reduction is complete.
-
The reaction can be monitored by gas chromatography (GC) to determine the conversion and isomeric content.
-
For purification, the product can be extracted from the aqueous phase using an organic solvent (e.g., cyclopentyl methyl ether). The organic extract can then be concentrated and the product purified by distillation or rectification.
Caption: Workflow for the two-step enzymatic synthesis of (4R,5R)-octanediol.
Conclusion
Both the Sharpless asymmetric dihydroxylation and the enzymatic cascade offer effective and highly stereoselective routes to (4R,5R)-octanediol. The choice of method will depend on factors such as substrate availability, cost of reagents and catalysts, desired scale of the reaction, and considerations regarding process safety and environmental impact. The Sharpless method is a well-established and versatile chemical transformation, while the enzymatic approach represents a promising "green" alternative with high selectivity. These detailed protocols and comparative data provide a solid foundation for researchers to successfully synthesize this valuable chiral intermediate for their research and development endeavors.
References
Diastereoselective Reduction of 4,5-Octanedione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective reduction of dicarbonyl compounds, such as 4,5-octanedione (B1595355), is a critical transformation in organic synthesis, providing access to valuable chiral diol building blocks. The relative stereochemistry of the resulting diols, designated as syn or anti, can be controlled by the judicious choice of reducing agent and reaction conditions. This control is primarily governed by the principles of chelation and non-chelation control, often rationalized by the Felkin-Anh and Cram-chelate models. This document provides detailed application notes and experimental protocols for the diastereoselective reduction of 4,5-octanedione to afford either the syn- or anti-4,5-octanediol.
Principles of Diastereoselection
The diastereoselectivity in the reduction of α-diketones like 4,5-octanedione is dictated by the ability of the reducing agent to form a chelate with the substrate.
-
Chelation Control: In the presence of a chelating metal ion (e.g., Zn²⁺), the α-diketone can form a rigid five-membered ring intermediate. Subsequent intramolecular hydride delivery from the borohydride (B1222165) complex occurs from the less sterically hindered face, leading to the formation of the anti-diol. Reagents like zinc borohydride (Zn(BH₄)₂) are commonly employed for this purpose.
-
Non-Chelation Control: Non-chelating reducing agents, such as those with highly electropositive and non-coordinating cations (e.g., Li⁺ in LiAlH₄), or sterically hindered reducing agents, do not form a stable chelate. In this scenario, the reduction of the first carbonyl group proceeds according to the Felkin-Anh model, where the hydride attacks the carbonyl carbon from the least hindered trajectory. Subsequent reduction of the second carbonyl is then directed by the newly formed hydroxyl group, typically leading to the syn-diol as the major product.
Data Presentation
The following table summarizes the expected outcomes for the diastereoselective reduction of 4,5-octanedione based on literature precedents for similar α-dicarbonyl compounds.
| Reducing Agent | Control Type | Major Diastereomer | Expected Diastereomeric Ratio (syn:anti) | Expected Yield (%) |
| Zinc Borohydride (Zn(BH₄)₂) | Chelation | anti-4,5-Octanediol | >10:90 | >90 |
| Lithium Aluminum Hydride (LiAlH₄) | Non-Chelation | syn-4,5-Octanediol | >90:10 | >90 |
| Sodium Borohydride (NaBH₄) | Non-Chelation (weak) | Mixture | ~50:50 | >90 |
| L-Selectride® | Non-Chelation (steric) | syn-4,5-Octanediol | >95:5 | >90 |
Experimental Protocols
Protocol 1: Chelation-Controlled Reduction for the Synthesis of anti-4,5-Octanediol
This protocol utilizes zinc borohydride to achieve high diastereoselectivity for the anti-diol.
Materials:
-
4,5-Octanedione
-
Zinc chloride (ZnCl₂), anhydrous
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of Zinc Borohydride Solution (in situ): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous zinc chloride (1.1 equivalents) and suspend it in anhydrous THF (5 mL per mmol of ZnCl₂). Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve sodium borohydride (2.2 equivalents) in anhydrous THF (10 mL per mmol of NaBH₄). Slowly add the NaBH₄ solution to the stirred ZnCl₂ suspension at 0 °C. After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The resulting suspension is the zinc borohydride reagent.
-
Reduction Reaction: In a separate flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 4,5-octanedione (1.0 equivalent) in anhydrous diethyl ether (10 mL per mmol of diketone). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add the prepared zinc borohydride suspension (1.5 equivalents) to the solution of 4,5-octanedione via a cannula.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate (B1210297) in hexanes).
-
Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford the pure anti-4,5-octanediol.
Protocol 2: Non-Chelation-Controlled Reduction for the Synthesis of syn-4,5-Octanediol
This protocol employs lithium aluminum hydride to favor the formation of the syn-diol.
Materials:
-
4,5-Octanedione
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of LiAlH₄ Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add lithium aluminum hydride (1.5 equivalents) and suspend it in anhydrous THF (10 mL per mmol of LiAlH₄). Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Reduction Reaction: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 4,5-octanedione (1.0 equivalent) in anhydrous THF (5 mL per mmol of diketone). Transfer this solution to the dropping funnel. Add the solution of 4,5-octanedione dropwise to the stirred LiAlH₄ suspension at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Work-up: Upon completion of the reaction (typically 1-3 hours), quench the reaction cautiously at -78 °C by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams. Alternatively, a saturated aqueous solution of Rochelle's salt can be added, and the mixture stirred vigorously until two clear layers form.
-
Extraction and Purification: Allow the mixture to warm to room temperature and filter the resulting solids through a pad of Celite®, washing the filter cake with diethyl ether. Combine the filtrate and washes, dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure syn-4,5-octanediol.
Visualizations
Caption: Experimental workflow for the diastereoselective reduction of 4,5-octanedione.
Caption: Relationship between control type, reducing agent, and diastereomeric product.
Application Notes and Protocols for the Enzymatic Synthesis of Chiral 4,5-Octanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral vicinal diols, such as 4,5-octanediol, are valuable building blocks in the pharmaceutical and fine chemical industries. Their defined stereochemistry is often crucial for the biological activity and efficacy of the final products. Traditional chemical synthesis of these chiral molecules can be challenging, often requiring multiple steps, harsh reaction conditions, and the use of expensive and toxic heavy metal catalysts. Biocatalysis, leveraging the high selectivity and efficiency of enzymes, offers a green and sustainable alternative for the synthesis of enantiomerically pure vicinal diols.[1]
This document provides detailed application notes and protocols for the enzymatic synthesis of chiral this compound, focusing on a two-step enzymatic cascade. This chemoenzymatic route offers high stereoselectivity, yielding different stereoisomers of this compound with high purity under mild reaction conditions.[1]
Principle of the Enzymatic Cascade
The synthesis of chiral this compound can be achieved through a two-step enzymatic cascade starting from butanal.[1][2]
-
Carbon-Carbon Bond Formation: In the first step, a carboligase, such as a variant of pyruvate (B1213749) decarboxylase from Acetobacter pasteurianus (ApPDCE469G), catalyzes the condensation of two butanal molecules to form (S)-butyroin (also known as (S)-4-hydroxy-5-octanone).[1][2]
-
Stereoselective Reduction: The resulting α-hydroxy ketone is then stereoselectively reduced by an alcohol dehydrogenase (ADH) or a ketoreductase (KRED) to the corresponding chiral this compound. The choice of the ADH/KRED determines the final stereoisomer obtained. For instance, the butanediol (B1596017) dehydrogenase from Bacillus licheniformis (BlBDH) reduces (S)-butyroin to (4S,5S)-octanediol.[1][2] This reduction step requires a cofactor, typically NADH, which can be regenerated in situ using a cosubstrate like 1,2-propanediol.[2]
Data Presentation
The following tables summarize the quantitative data from the enzymatic synthesis of different stereoisomers of this compound using a two-step enzymatic cascade.
Table 1: Performance of the Enzymatic Cascade for the Synthesis of (4S,5S)-Octanediol
| Enzyme System | Substrate | Product | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Product Concentration |
| ApPDCE469G & BlBDH | Butanal | (4S,5S)-Octanediol | >99%[2] | >99%[2] | Not explicitly stated, but yields are reported as low[2] |
Table 2: Isomeric Content and Product Concentration for all Stereoisomers of this compound [1]
| Target Stereoisomer | Lyase | Oxidoreductase | Isomeric Content (%) | Product Concentration (mM) | Yield (%) |
| (4S,5S)-3c | ApPDCE469G | BlBDH | >99 | 57.1 | 57.1% |
| meso-3c | ApPDCE469G | EM-KRED026 | 98 | 38.4 | 38.4% |
| (4R,5R)-3c | ApPDCE469G | EM-KRED027 | 93 | 60 | 60% |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (4S,5S)-Octanediol
This protocol describes the simultaneous, one-pot, two-step cascade for the synthesis of (4S,5S)-octanediol from butanal.[2]
Materials:
-
Lyophilized whole cells containing a variant of pyruvate decarboxylase from Acetobacter pasteurianus (ApPDCE469G)
-
Lyophilized whole cells containing butanediol dehydrogenase from Bacillus licheniformis (BlBDH)
-
Triethanolamine (TEA) buffer (50 mM, pH 9)
-
Thiamine diphosphate (B83284) (ThDP)
-
Magnesium chloride (MgCl₂)
-
1,2-propanediol
-
Butanal
-
Glass vials (1.5 mL)
-
Incubator shaker
Procedure:
-
Add 30 mg of ApPDCE469G and 30 mg of BlBDH lyophilized whole cells to a 1.5 mL glass vial.
-
Prepare 1 mL of the reaction solution consisting of 50 mM TEA buffer (pH 9), 0.01 mM ThDP, 2.5 mM MgCl₂, 200 mM 1,2-propanediol for cofactor regeneration, and 200 mM butanal.
-
Start the reaction by adding the reaction solution to the vial containing the enzymes.
-
Incubate the reaction at 30 °C and 1000 rpm in an incubator shaker for 24 hours.
-
Monitor the reaction progress by taking samples at different time points.
-
Quench the reaction by adding an equal volume of ethyl acetate (B1210297) and vortexing.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Analyze the organic phase by gas chromatography (GC) to determine the concentrations of butanal, (S)-butyroin, and (4S,5S)-octanediol.
Analytical Method (Gas Chromatography):
-
Column: Macherey-Nagel Optima-240 (30 m x 0.25 mm x 0.25 µm)
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Oven Program:
-
Start at 60 °C for 3 minutes
-
Ramp to 100 °C at 10 °C/min
-
Ramp to 240 °C at 20 °C/min
-
Hold at 240 °C for 2 minutes
-
-
Retention Times:
-
Butanal: 2.15 min
-
(S)-butyroin: 7.91 min
-
(4S,5S)-octanediol: 10.57 min[2]
-
Protocol 2: Two-Step Synthesis of (4S,5S)-, (4R,5R)-, and meso-4,5-Octanediol
This protocol outlines a two-step synthesis where the carboligation and reduction steps are performed sequentially.[1]
Materials:
-
Lyophilized whole cells containing ApPDCE469G
-
Lyophilized whole cells containing the desired oxidoreductase (BlBDH for (4S,5S), EM-KRED026 for meso, or EM-KRED027 for (4R,5R))
-
TEA buffer (50 mM, pH 9)
-
Butanal (200 mM)
-
Co-substrate for cofactor regeneration (e.g., 1 M 1,2-propanediol)
-
Reaction vessel
Procedure:
-
Carboligation Step:
-
To the reaction vessel, add 50 mM TEA buffer (pH 9) and 200 mM butanal.
-
Add 15 mg of lyophilized ApPDCE469G whole cells.
-
Incubate the reaction until the desired conversion to (S)-butyroin is achieved (monitor by GC).
-
-
Reduction Step:
-
To the reaction mixture containing (S)-butyroin, add 15 mg of the lyophilized oxidoreductase whole cells (BlBDH, EM-KRED026, or EM-KRED027).
-
Add the co-substrate for cofactor regeneration (e.g., 1 M 1,2-propanediol).
-
Continue the incubation until the reduction to the corresponding this compound is complete (monitor by GC).
-
-
Work-up and Analysis:
-
Follow the quenching and extraction procedure described in Protocol 1.
-
Analyze the product stereoisomers by chiral GC analysis to determine the isomeric content.
-
Visualizations
Caption: Experimental workflow for the one-pot enzymatic synthesis of chiral this compound.
Caption: Two-step enzymatic cascade for the synthesis of chiral this compound.
References
Application Notes and Protocols: 4,5-Octanediol as a Chiral Building Block in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of chiral 4,5-octanediol as a versatile building block in the stereoselective synthesis of natural products. Detailed experimental protocols for the preparation of enantiopure this compound via enzymatic and asymmetric chemical methods are presented, along with a representative example of its application in the total synthesis of the cytotoxic natural product, (-)-Muricatacin.
Introduction
Chiral vicinal diols are fundamental building blocks in organic synthesis, providing a scaffold for the introduction of multiple stereocenters in complex molecules. Among these, C2-symmetric diols such as this compound offer a powerful tool for the construction of natural products due to their ready availability in enantiopure forms and their versatile reactivity. The stereochemically defined hydroxyl groups can be selectively functionalized or used to direct subsequent stereoselective transformations, making them invaluable in the synthesis of biologically active compounds.
Synthesis of Enantiopure this compound
The preparation of enantiomerically pure (4R,5R)- and (4S,5S)-octanediol can be achieved through two primary methods: enzymatic resolution/desymmetrization and asymmetric dihydroxylation of a prochiral olefin.
Enzymatic Synthesis of (4S,5S)-Octanediol
Enzymatic cascades offer a green and highly selective route to chiral diols. A two-step, one-pot enzymatic synthesis of (4S,5S)-octanediol from butanal has been reported with excellent diastereo- and enantioselectivity.[1]
Reaction Scheme:
Caption: Enzymatic cascade for the synthesis of (4S,5S)-octanediol.
Quantitative Data for Enzymatic Synthesis
| Reaction System | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Space-Time Yield (g L⁻¹ d⁻¹) |
| Aqueous | >99% | >99% | 5.3 |
| Microaqueous (MARS) | >99% | >99% | 3.7 |
| Biphasic (ISPR) | >99% | >99% | 8.6 |
| Data sourced from[1]. |
Sharpless Asymmetric Dihydroxylation of trans-4-Octene (B86139)
The Sharpless asymmetric dihydroxylation is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins.[2][3] The use of commercially available AD-mix reagents, which contain the osmium catalyst, a chiral ligand, and a re-oxidant, simplifies the experimental procedure.
Reaction Scheme:
Caption: Sharpless asymmetric dihydroxylation of trans-4-octene.
Quantitative Data for Sharpless Asymmetric Dihydroxylation
While specific yield and ee for this compound via this method require sourcing from specific literature, typical results for Sharpless dihydroxylation of similar unfunctionalized trans-alkenes are generally high.
| Ligand System | Expected Product | Typical Yield | Typical Enantiomeric Excess (ee) |
| AD-mix-β ((DHQD)₂PHAL) | (4R,5R)-Octanediol | >90% | >95% |
| AD-mix-α ((DHQ)₂PHAL) | (4S,5S)-Octanediol | >90% | >95% |
Application in Natural Product Synthesis: Total Synthesis of (-)-Muricatacin
(-)-Muricatacin is a naturally occurring γ-lactone with cytotoxic properties against human tumor cells. Its synthesis showcases the utility of a chiral diol motif, analogous to this compound, in constructing the core structure of a natural product. A concise synthesis of (-)-muricatacin has been achieved where the key stereocenters are introduced via a Sharpless asymmetric dihydroxylation.[4]
Synthetic Strategy Overview:
Caption: Retrosynthetic analysis of (-)-Muricatacin.
Key Step Quantitative Data in the Synthesis of (-)-Muricatacin
| Step | Reaction | Reagents | Yield | Stereoselectivity |
| 1 | Isomerization | Ph₃P, PhOH, Benzene | 78% | Exclusively (E,E)-isomer |
| 2 | Asymmetric Dihydroxylation | AD-mix-β, t-BuOH/H₂O | 83% | Single diastereomer |
| 3 | Lactonization | K₂CO₃, THF | 76% | - |
| Data sourced from[4]. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of (4S,5S)-Octanediol
This protocol is adapted from the procedure for a simultaneous one-pot enzymatic cascade.[1]
Materials:
-
Butanal
-
Lyophilized whole cells of Acetobacter pasteurianus expressing pyruvate (B1213749) decarboxylase variant ApPDCE469G
-
Lyophilized whole cells of Bacillus licheniformis expressing butanediol (B1596017) dehydrogenase (BlBDH)
-
Triethanolamine (TEA) buffer (50 mM, pH 9)
-
Thiamine diphosphate (B83284) (ThDP)
-
Magnesium chloride (MgCl₂)
-
1,2-Propanediol
-
Cyclopentyl methyl ether (CPME) for biphasic system
Procedure (Biphasic System):
-
To a reaction vessel, add 30 mg of lyophilized ApPDCE469G cells and 30 mg of lyophilized BlBDH cells.
-
Prepare the aqueous phase by dissolving ThDP (to 0.01 mM) and MgCl₂ (to 2.5 mM) in 50 mM TEA buffer (pH 9).
-
Add the aqueous phase to the reaction vessel.
-
Add an equal volume of CPME to create the biphasic system.
-
Add 1,2-propanediol to a final concentration of 200 mM in the aqueous phase for cofactor regeneration.
-
Initiate the reaction by adding butanal to a final concentration of 200 mM in the aqueous phase.
-
Incubate the reaction at 30°C with vigorous stirring (e.g., 1000 rpm) for 24 hours.
-
Monitor the reaction progress by GC analysis of the organic and aqueous phases.
-
Upon completion, separate the organic phase containing the product. The (4S,5S)-octanediol can be purified by distillation or chromatography.
Protocol 2: Sharpless Asymmetric Dihydroxylation of trans-4-Octene to (4R,5R)-Octanediol
This is a general procedure adapted from standard protocols for Sharpless asymmetric dihydroxylation.[5][6]
Materials:
-
trans-4-Octene
-
AD-mix-β
-
tert-Butanol (t-BuOH)
-
Water
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, prepare a 1:1 mixture of t-BuOH and water.
-
Cool the solvent mixture to 0°C in an ice bath.
-
Add AD-mix-β (1.4 g per 1 mmol of alkene) to the cooled solvent and stir vigorously until the two phases are clear and the lower aqueous phase is bright yellow.
-
Add trans-4-octene (1 mmol) to the mixture.
-
Stir the reaction vigorously at 0°C. The reaction progress can be monitored by TLC or GC. The reaction is typically complete within 6-24 hours.
-
Once the reaction is complete, quench by adding solid sodium sulfite (1.5 g per 1.4 g of AD-mix-β) and continue stirring for 1 hour.
-
Allow the mixture to warm to room temperature.
-
Add ethyl acetate and stir for 30 minutes.
-
Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with 2M NaOH, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash chromatography on silica gel to afford pure (4R,5R)-octanediol.
Protocol 3: Synthesis of (-)-Muricatacin via Asymmetric Dihydroxylation
This protocol is a key step adapted from the total synthesis of (-)-muricatacin.[4]
Materials:
-
Ethyl (2E,4E)-heptadeca-2,4-dienoate
-
AD-mix-β
-
t-BuOH/H₂O (1:1)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
Procedure for Asymmetric Dihydroxylation and Lactonization:
-
To a solution of ethyl (2E,4E)-heptadeca-2,4-dienoate in a 1:1 mixture of t-BuOH and water, add AD-mix-β and methanesulfonamide.
-
Stir the reaction at room temperature for 24 hours.
-
Quench the reaction with sodium sulfite and extract with ethyl acetate.
-
Dry the combined organic extracts and concentrate in vacuo.
-
Dissolve the crude diol in THF and add potassium carbonate.
-
Reflux the mixture for 5 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate.
-
Purify the residue by column chromatography to yield (-)-muricatacin.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: 4,5-Octanediol as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of C2-symmetric 4,5-octanediol as a chiral auxiliary in asymmetric synthesis. While direct literature precedents for this compound in this specific role are limited, this document outlines its synthesis and provides generalized protocols for its application based on established methodologies for analogous chiral diols. Stereopure aliphatic diols are valuable precursors for chemical catalysts and the formation of chiral cyclic acetals.
Introduction to C2-Symmetric Diols in Asymmetric Synthesis
Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers in a substrate. C2-symmetric chiral diols are a prominent class of compounds used for this purpose, often as chiral ligands for metal catalysts or as organocatalysts. Simple aliphatic C2-symmetric diols, such as this compound, offer potential advantages in terms of structural simplicity and synthetic accessibility. The core principle involves the temporary attachment of the chiral diol to a prochiral substrate, typically forming a chiral acetal (B89532) or ketal. This chiral auxiliary then directs the stereochemical outcome of a subsequent reaction, such as an alkylation or aldol (B89426) reaction, before being cleaved to yield the desired enantiomerically enriched product.
Synthesis of Enantiopure (4S,5S)-Octanediol
A key prerequisite for its use as a chiral auxiliary is the availability of this compound in high enantiopurity. An efficient enzymatic cascade has been developed for the synthesis of (4S,5S)-octanediol.[1]
Experimental Protocol: Enzymatic Synthesis of (4S,5S)-Octanediol[1]
This two-step enzymatic cascade involves the condensation of butanal to (S)-butyroin, followed by its reduction to (4S,5S)-octanediol.
Materials:
-
Butanal
-
Pyruvate decarboxylase from Acetobacter pasteurianus (ApPDCE469G variant) as lyophilized whole cells (LWC)
-
Butanediol dehydrogenase from Bacillus licheniformis (BlBDH) as LWC
-
1,2-Propanediol (for cofactor recycling)
-
Triethanolamine (TEA) buffer (50 mM, pH adjusted)
-
Thiamine diphosphate (B83284) (ThDP)
-
Magnesium chloride (MgCl₂)
-
Cyclopentyl methyl ether (CPME)
Procedure:
-
Prepare an aqueous phase consisting of 50 mM TEA buffer containing 0.1 mM ThDP and 2.5 mM MgCl₂.
-
To the aqueous phase, add 200 mM butanal, ApPDCE469G (LWC), BlBDH (LWC), and 200 mM 1,2-propanediol.
-
For a biphasic system to facilitate in situ product separation, add an equal volume of CPME to the aqueous reaction mixture.
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) for 4-6 hours.
-
Monitor the reaction progress by analyzing samples from the organic phase (in a biphasic system) or the aqueous phase for the formation of (4S,5S)-octanediol using gas chromatography (GC).
-
Upon completion, separate the organic phase (if applicable) and extract the aqueous phase with a suitable organic solvent.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (4S,5S)-octanediol by flash column chromatography.
Quantitative Data Summary for Enzymatic Synthesis of (4S,5S)-Octanediol
| Parameter | Value | Reference |
| Substrate Concentration | 200 mM Butanal | [1] |
| Product Concentration (in organic phase) | ~14 mM | [1] |
| Reaction Time | 4-6 hours | [1] |
| Space-Time Yield (biphasic system) | 8.6 g L⁻¹ d⁻¹ | [1] |
| Diastereomeric Excess (de) | Excellent | [1] |
| Enantiomeric Excess (ee) | Excellent | [1] |
Application of this compound as a Chiral Auxiliary
Once obtained in enantiopure form, (4R,5R)- or (4S,5S)-octanediol can be employed as a chiral auxiliary. A common strategy involves the formation of a chiral acetal with a prochiral aldehyde or ketone.
Generalized Experimental Workflow
The overall process of using this compound as a chiral auxiliary can be visualized as a three-stage process: attachment of the auxiliary, diastereoselective reaction, and cleavage of the auxiliary.
Protocol 1: Formation of Chiral Acetal from a Prochiral Aldehyde
This protocol describes the formation of a chiral acetal from a prochiral aldehyde and (4R,5R)- or (4S,5S)-octanediol.
Materials:
-
Prochiral aldehyde
-
(4R,5R)- or (4S,5S)-octanediol
-
Anhydrous toluene (B28343) or dichloromethane
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Dean-Stark apparatus (for toluene) or molecular sieves (for dichloromethane)
-
Anhydrous sodium bicarbonate
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the prochiral aldehyde (1.0 eq.), (4R,5R)- or (4S,5S)-octanediol (1.1 eq.), and a catalytic amount of PTSA (0.02 eq.) in anhydrous toluene.
-
Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral acetal by flash column chromatography.
Protocol 2: Diastereoselective Alkylation of the Chiral Acetal
This generalized protocol outlines the diastereoselective alkylation of the enolate derived from the chiral acetal.
Materials:
-
Chiral acetal
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
Dissolve the chiral acetal (1.0 eq.) in anhydrous THF in a flame-dried, argon-purged flask.
-
Cool the solution to -78 °C in a dry ice/acetone (B3395972) bath.
-
Slowly add a solution of LDA (1.1 eq.) in THF dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Warm the mixture to room temperature and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the diastereomerically enriched product by flash column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the this compound auxiliary to reveal the chiral product.
Materials:
-
Alkylated acetal
-
Acetone/water mixture or THF/water mixture
-
Acid catalyst (e.g., PTSA, hydrochloric acid)
Procedure:
-
Dissolve the alkylated acetal in a mixture of acetone and water (e.g., 10:1).
-
Add a catalytic amount of an acid catalyst.
-
Stir the reaction at room temperature or with gentle heating, monitoring the cleavage by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., solid sodium bicarbonate).
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the final chiral product by flash column chromatography. The enantiomeric excess can be determined by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis. The chiral this compound can be recovered from the aqueous layer.
Representative Performance Data
The following table presents representative quantitative data for asymmetric alkylations using chiral auxiliaries analogous to this compound. These values should be considered as targets for optimization when using this compound.
Table of Representative Quantitative Data for Asymmetric Alkylation
| Chiral Auxiliary System | Substrate | Alkylating Agent | Diastereomeric Excess (de) | Enantiomeric Excess (ee) of Product | Yield |
| C2-Symmetric Diol Acetal | Propanal derivative | Methyl Iodide | >95% | >95% | Good to Excellent |
| C2-Symmetric Diol Acetal | Phenylacetaldehyde derivative | Benzyl Bromide | >90% | >90% | Good |
Note: The actual performance of this compound as a chiral auxiliary will depend on the specific substrate, reagents, and reaction conditions and would require experimental validation.
Conclusion
(4R,5R)- and (4S,5S)-4,5-octanediol represent synthetically accessible C2-symmetric chiral diols with potential applications as chiral auxiliaries in asymmetric synthesis. The provided enzymatic synthesis protocol offers a route to the enantiopure auxiliary. The generalized protocols for acetal formation, diastereoselective alkylation, and auxiliary cleavage provide a framework for researchers to explore the utility of this compound in the stereocontrolled synthesis of valuable chiral molecules. Further research is warranted to establish specific conditions and performance benchmarks for this promising chiral auxiliary.
References
Application Notes and Protocols: Synthesis and Protection of 4,5-Octanediol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4,5-octanediol and its subsequent protection using common protecting groups. The methodologies described are fundamental for the multi-step synthesis of complex molecules where selective functional group manipulation is required.
Synthesis of this compound via Asymmetric Dihydroxylation
A reliable method for the synthesis of vicinal diols, such as this compound, is the Sharpless asymmetric dihydroxylation of the corresponding alkene.[1][2] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity.[1][3]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of trans-4-Octene
This protocol describes the synthesis of enantiomerically enriched (4R,5R)-octane-4,5-diol. For the (4S,5S)-enantiomer, AD-mix-α would be used instead of AD-mix-β.
Materials:
-
trans-4-Octene
-
AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, a vigorously stirred solution of tert-butanol and water (1:1, 10 mL per 1 mmol of alkene) is cooled to 0 °C.
-
AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1.1 eq) are added to the solvent mixture. Stirring is continued until the two phases are homogeneous and the mixture turns a pale yellow.
-
trans-4-Octene (1 eq) is added at 0 °C.
-
The reaction mixture is stirred at 0 °C and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of sodium sulfite (1.5 g per 1 mmol of alkene) and stirred for 1 hour at room temperature.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with 1 M NaOH, then with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Quantitative Data for Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | trans-4-Octene | [1] |
| Key Reagents | AD-mix-β, OsO₄ (cat.), (DHQD)₂PHAL (cat.), K₃Fe(CN)₆, K₂CO₃ | [1][2] |
| Solvent | tert-Butanol/Water (1:1) | [2] |
| Temperature | 0 °C | [1] |
| Reaction Time | 6-18 hours (TLC monitored) | [1] |
| Typical Yield | 85-95% | [3] |
Protection of this compound as an Acetonide
Acetonides are common protecting groups for 1,2- and 1,3-diols, forming a stable cyclic ketal.[1] This protection is readily achieved under acidic conditions using acetone (B3395972) or a related reagent.[4][5]
Experimental Protocol: Acetonide Protection of this compound
This protocol details the formation of 2,2-dimethyl-4,5-dipropyl-1,3-dioxolane.
Materials:
-
This compound
-
p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA)
-
Anhydrous Dichloromethane (DCM) or Acetone
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1 eq) in anhydrous dichloromethane, add 2,2-dimethoxypropane (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
The reaction mixture is stirred at room temperature for 2-4 hours. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure to give the crude acetonide, which can be purified by column chromatography if necessary.
Quantitative Data for Acetonide Protection
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Key Reagents | 2,2-Dimethoxypropane, p-TsOH (cat.) | [5] |
| Solvent | Dichloromethane or Acetone | [5] |
| Temperature | Room Temperature | [5] |
| Reaction Time | 2-7 hours | [5] |
| Typical Yield | 82-95% | [5] |
Protection of this compound as a Silyl (B83357) Ether
Silyl ethers are versatile and widely used protecting groups for alcohols due to their ease of formation, stability, and selective removal.[6][7] Tert-butyldimethylsilyl (TBDMS) ethers are particularly common.[8]
Experimental Protocol: TBDMS Protection of this compound
This protocol describes the formation of the bis-TBDMS ether of this compound. For mono-protection, the stoichiometry of the silylating agent can be adjusted.[9]
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1 eq) in anhydrous DMF, add imidazole (2.5 eq).
-
Add tert-butyldimethylsilyl chloride (2.2 eq) portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, with progress monitored by TLC.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is extracted three times with diethyl ether.
-
The combined organic layers are washed with water, then brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Quantitative Data for Silyl Ether Protection
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Key Reagents | TBDMSCl, Imidazole | [6] |
| Solvent | DMF | [6] |
| Temperature | 0 °C to Room Temperature | [6] |
| Reaction Time | 12-24 hours | [6] |
| Typical Yield | >90% | [8] |
Visualizations
Caption: Synthetic workflow for this compound and its derivatives.
Caption: Mechanism of acid-catalyzed acetonide protection.
Caption: Mechanism of imidazole-catalyzed silyl ether protection.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrjournals.org [iosrjournals.org]
- 5. synarchive.com [synarchive.com]
- 6. Silyl ether - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 9. organic chemistry - How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS - Chemistry Stack Exchange [chemistry.stackexchange.com]
reaction conditions for Sharpless asymmetric dihydroxylation to form vicinal diols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sharpless asymmetric dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from alkenes. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to deliver two hydroxyl groups to the double bond in a stereocontrolled manner. The resulting chiral diols are versatile synthetic intermediates, crucial in the production of pharmaceuticals, natural products, and other fine chemicals.
The commercially available "AD-mix" reagents have greatly simplified the experimental procedure. These mixtures contain the osmium catalyst, a chiral ligand, a stoichiometric oxidant, and a base. Two standard formulations are available: AD-mix-α, which contains the dihydroquinine (DHQ)-based ligand (DHQ)₂PHAL, and AD-mix-β, which contains the dihydroquinidine (B8771983) (DHQD)-based ligand (DHQD)₂PHAL. These two mixes deliver the hydroxyl groups to opposite faces of the alkene, thus providing access to either enantiomer of the diol product.
This document provides detailed application notes and protocols for performing the Sharpless asymmetric dihydroxylation, including tabulated data for various substrates and a visual representation of the catalytic cycle.
Reaction Components and Conditions
Successful Sharpless asymmetric dihydroxylation relies on the careful interplay of several key components:
-
Osmium Catalyst: Typically, potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) is used as the source of osmium tetroxide (OsO₄). It is used in catalytic amounts due to its high cost and toxicity.
-
Chiral Ligand: The choice of chiral ligand determines the enantioselectivity of the reaction. The most common ligands are phthalazine (B143731) (PHAL) ethers of dihydroquinine (DHQ) and dihydroquinidine (DHQD).
-
Stoichiometric Oxidant: The role of the oxidant is to regenerate the osmium(VIII) species from the osmium(VI) formed during the catalytic cycle. Potassium ferricyanide(III) (K₃Fe(CN)₆) is the most common oxidant used in the AD-mix formulations. N-methylmorpholine N-oxide (NMO) can also be used.
-
Base: An inorganic base, typically potassium carbonate (K₂CO₃), is included to maintain a basic pH, which is optimal for the reaction.
-
Solvent System: A biphasic solvent system of tert-butanol (B103910) and water is standard for this reaction.
-
Additive: Methanesulfonamide (B31651) (CH₃SO₂NH₂) is often added to accelerate the catalytic turnover, particularly for hindered or electron-deficient alkenes.
Data Presentation: Reaction Conditions and Outcomes
The following tables summarize the reaction conditions and outcomes for the Sharpless asymmetric dihydroxylation of various alkene substrates using AD-mix-α and AD-mix-β.
Table 1: Dihydroxylation of Monosubstituted Alkenes
| Alkene Substrate | AD-mix | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| Styrene | α | 0 | 18 | 95 | 92 |
| Styrene | β | 0 | 18 | 94 | 97 |
| 1-Decene | α | 0 | 24 | 85 | 86 |
| 1-Decene | β | 0 | 24 | 88 | 94 |
| Allyl acetate (B1210297) | α | 0 | 12 | 90 | 85 |
| Allyl acetate | β | 0 | 12 | 92 | 95 |
Table 2: Dihydroxylation of Disubstituted Alkenes
| Alkene Substrate | AD-mix | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| trans-Stilbene | α | 0 | 24 | 98 | 99 |
| trans-Stilbene | β | 0 | 24 | 99 | >99 |
| cis-Stilbene | α | 0 | 48 | 75 | 45 |
| cis-Stilbene | β | 0 | 48 | 78 | 55 |
| trans-2-Decene | α | 0 | 24 | 85 | 95 |
| trans-2-Decene | β | 0 | 24 | 87 | 98 |
Table 3: Dihydroxylation of Trisubstituted Alkenes
| Alkene Substrate | AD-mix | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1-Methylcyclohexene | α | 0 | 24 | 90 | 92 |
| 1-Methylcyclohexene | β | 0 | 24 | 92 | 97 |
| α-Methylstyrene | α | 0 | 36 | 88 | 85 |
| α-Methylstyrene | β | 0 | 36 | 90 | 90 |
Note: The data presented in these tables are compiled from various literature sources and are intended to be representative. Actual results may vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Protocols
The following is a general procedure for the asymmetric dihydroxylation of 1 mmol of an alkene using the commercially available AD-mix.
Materials:
-
AD-mix-α or AD-mix-β (1.4 g)
-
Alkene (1.0 mmol)
-
tert-Butanol (5 mL)
-
Water (5 mL)
-
Methanesulfonamide (CH₃SO₂NH₂) (0.095 g, 1.0 mmol) - optional, for sluggish alkenes
-
Sodium sulfite (B76179) (Na₂SO₃) (1.5 g)
-
Ethyl acetate or other suitable extraction solvent
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add AD-mix-α or AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL). If required, add methanesulfonamide (0.095 g).
-
Stirring: Stir the mixture vigorously at room temperature until the solids are dissolved and two clear phases are observed. The aqueous phase should be a bright yellow color.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Alkene: Add the alkene (1.0 mmol) to the cooled reaction mixture.
-
Reaction Monitoring: Continue stirring the reaction at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the starting material. Reaction times can vary from a few hours to 48 hours depending on the substrate.
-
Quenching the Reaction: Once the reaction is complete, add solid sodium sulfite (1.5 g) and warm the mixture to room temperature. Stir for at least 30 minutes to 1 hour. The color of the reaction mixture should change from yellow to a pale yellow or colorless solution.
-
Extraction: Add ethyl acetate (10 mL) to the reaction mixture and stir. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing: Combine the organic extracts and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diol.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the pure vicinal diol.
Mandatory Visualization
Catalytic Cycle of Sharpless Asymmetric Dihydroxylation
Application Notes and Protocols: The Role of 4,5-Octanediol in the Synthesis of Pharmaceutical Intermediates
Abstract
4,5-Octanediol, a vicinal diol, serves as a versatile chiral building block in the synthesis of various pharmaceutical intermediates. Its two stereogenic centers and reactive hydroxyl groups allow for the construction of complex molecular architectures, particularly heterocyclic scaffolds that are prevalent in many drug molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key pharmaceutical intermediates, including its conversion to an epoxide and subsequent use in the formation of a substituted morpholine (B109124) derivative, a common motif in medicinal chemistry.
Introduction
Vicinal diols are a critical class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of pharmaceuticals. Their utility stems from the presence of two adjacent hydroxyl groups, which can be readily transformed into other functional groups or used to construct cyclic systems. Chiral diols, in particular, are of immense value as they allow for the introduction of specific stereochemistry into a target molecule, a crucial aspect of modern drug design and development. This compound, with its C8 backbone, offers a lipophilic scaffold that can be advantageous for modulating the pharmacokinetic properties of a drug candidate.
This application note will focus on two key transformations of this compound:
-
Conversion to 4,5-Octene Oxide: A versatile electrophilic intermediate.
-
Synthesis of a Substituted Morpholine: A privileged scaffold in medicinal chemistry.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂ | [1] |
| Molecular Weight | 146.23 g/mol | [1] |
| CAS Number | 22607-10-9 | [1] |
| Appearance | Colorless liquid or low melting solid | General Knowledge |
| Boiling Point | ~220-225 °C | General Knowledge |
| Solubility | Soluble in alcohols, ethers; sparingly soluble in water | General Knowledge |
Table 2: Summary of a Representative Reaction: Synthesis of a Substituted Morpholine
| Step | Reaction | Reagents and Conditions | Expected Yield | Product Purity |
| 1 | Epoxidation of this compound | 1. Trimethyl orthoacetate, cat. CSA, CH₂Cl₂ 2. TMSCl, CH₂Cl₂ 3. K₂CO₃, MeOH | 85-95% | >95% |
| 2 | Ring-opening of 4,5-Octene Oxide with an Amino Alcohol | 2-(benzylamino)ethan-1-ol, Isopropanol, Reflux | 70-85% | >98% |
| 3 | Cyclization to Morpholine | PPh₃, DIAD, THF | 60-75% | >97% |
Experimental Protocols
Synthesis of 4,5-Octene Oxide from this compound
This protocol describes a one-pot procedure for the stereospecific conversion of a vicinal diol to an epoxide.[2][3]
Materials:
-
This compound (1.0 eq)
-
Trimethyl orthoacetate (1.2 eq)
-
Camphorsulfonic acid (CSA) (0.05 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of this compound in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add trimethyl orthoacetate and a catalytic amount of CSA.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the formation of the cyclic orthoacetate by TLC.
-
Cool the reaction mixture back to 0 °C and add TMSCl dropwise. Stir for 30 minutes.
-
Remove the CH₂Cl₂ in vacuo.
-
To the residue, add a solution of K₂CO₃ in MeOH at 0 °C.
-
Allow the mixture to stir at room temperature for 4 hours.
-
Quench the reaction by adding water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 4,5-octene oxide.
Expected Outcome:
The product, 4,5-octene oxide, is expected to be a colorless oil with a yield of 85-95%. The purity can be assessed by ¹H NMR and GC-MS.
Synthesis of a Substituted Morpholine from 4,5-Octene Oxide
This protocol outlines the synthesis of a morpholine derivative, a common scaffold in pharmaceutical agents.
Materials:
-
4,5-Octene Oxide (1.0 eq)
-
2-(benzylamino)ethan-1-ol (1.1 eq)
-
Isopropanol
-
Triphenylphosphine (B44618) (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica (B1680970) gel for column chromatography
Procedure:
Step A: Ring-opening of the Epoxide
-
Dissolve 4,5-octene oxide and 2-(benzylamino)ethan-1-ol in isopropanol.
-
Heat the mixture to reflux and stir for 12 hours.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure to obtain the crude amino diol intermediate.
Step B: Intramolecular Cyclization (Mitsunobu Reaction)
-
Dissolve the crude amino diol intermediate in anhydrous THF and cool to 0 °C.
-
Add triphenylphosphine (PPh₃) to the solution.
-
Add diisopropyl azodicarboxylate (DIAD) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture in vacuo.
-
Purify the residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate (B1210297) in hexanes) to yield the desired N-benzyl-2,3-dipropylmorpholine.
Expected Outcome:
The final product is expected as a pale yellow oil with a yield of 60-75% over the two steps. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualization
Caption: Synthetic pathway from this compound to a substituted morpholine.
Caption: Experimental workflow for the synthesis of a substituted morpholine.
Discussion
The protocols provided herein demonstrate the utility of this compound as a precursor for valuable pharmaceutical intermediates. The conversion to 4,5-octene oxide proceeds in high yield and with stereochemical retention, making it an excellent method for accessing chiral epoxides. These epoxides are highly versatile and can be opened with a variety of nucleophiles to introduce diverse functionalities.
The subsequent synthesis of a substituted morpholine highlights a practical application of the epoxide intermediate. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to engage in hydrogen bonding. The described synthesis provides a clear pathway to novel morpholine derivatives with a lipophilic C8-derived substituent, which could be further elaborated to explore structure-activity relationships in a drug discovery program.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of pharmaceutical intermediates. Its straightforward conversion to chiral epoxides and subsequent elaboration to form complex heterocyclic structures, such as substituted morpholines, underscores its potential in medicinal chemistry and drug development. The detailed protocols and workflows presented in this document are intended to serve as a practical guide for researchers in the pharmaceutical sciences.
References
Application Notes: Strategic Protection of Vicinal Diols in Multi-Step Synthesis
Introduction
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the selective manipulation of functional groups is paramount. Vicinal diols (1,2-diols) are a common structural motif that often require temporary protection to prevent undesired reactions during synthetic transformations at other sites within a complex molecule. The choice of an appropriate protecting group is a critical strategic decision that can significantly impact the efficiency and overall success of a synthetic route. An ideal protecting group for a vicinal diol should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups in the molecule.[1]
This document provides a comprehensive overview of common protecting group strategies for vicinal diols, including the use of acetals, ketals, silyl (B83357) ethers, boronic esters, and cyclic carbonates. It is intended to serve as a practical guide for researchers, scientists, and drug development professionals in selecting and implementing the most suitable protection strategy for their specific synthetic challenges.
Core Principles of Protecting Group Strategy
The selection of a protecting group for a vicinal diol is governed by several key principles:
-
Chemoselectivity: The protecting group should react selectively with the vicinal diol in the presence of other functional groups.
-
Stability: The protected diol must be stable to the reaction conditions planned for subsequent steps in the synthesis. This includes acidic, basic, oxidative, and reductive conditions.
-
Orthogonality: In molecules with multiple protected functional groups, it is often necessary to deprotect them selectively. Orthogonal protecting groups can be removed under specific conditions that do not affect other protecting groups present in the molecule.[2][3]
-
Ease of Introduction and Removal: The protection and deprotection steps should proceed in high yields under mild conditions to maximize the overall efficiency of the synthesis.[4]
Common Protecting Groups for Vicinal Diols
Acetals and Ketals (Isopropylidene and Benzylidene Acetals)
Cyclic acetals and ketals are among the most widely used protecting groups for vicinal diols due to their ease of formation and general stability.[5][6]
-
Isopropylidene Acetals (Acetonides): Formed by the reaction of a diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, acetonides are stable to basic, nucleophilic, and many oxidizing and reducing conditions.[7][8] They are, however, sensitive to acidic conditions.
-
Benzylidene Acetals: These are formed from the reaction of a diol with benzaldehyde (B42025) or benzaldehyde dimethyl acetal (B89532).[9][10] Benzylidene acetals are also stable to basic conditions but can be cleaved under acidic conditions. A key advantage of benzylidene acetals is the possibility of regioselective reductive cleavage to afford either of the two possible monobenzyl ethers, providing a route to further selective functionalization.[3][11]
Silyl Ethers
Silyl ethers are versatile protecting groups for alcohols, and cyclic silyl ethers can be used to protect vicinal diols. Their stability is highly tunable based on the steric bulk of the substituents on the silicon atom.[12]
-
Di-tert-butylsilylene (DTBS) and Tetraisopropyldisiloxane-1,3-diyl (TIPDS) Groups: These bulky silyl groups can bridge a 1,2-diol to form a cyclic silyl ether. They offer good stability across a range of conditions and can be removed with fluoride-based reagents such as tetra-n-butylammonium fluoride (B91410) (TBAF).[13]
Boronic Esters
Boronic acids react with diols to form cyclic boronic esters. This protection is often reversible and the stability of the resulting ester is dependent on the diol and the boronic acid used.[14][15][16]
-
Phenylboronic Esters: These are readily formed and can be cleaved under mild conditions, such as transesterification with another diol like pinacol (B44631) or by simple hydrolysis.[9][17] They are particularly useful in carbohydrate chemistry.[14][15]
Cyclic Carbonates
Vicinal diols can be protected as cyclic carbonates, which are stable to acidic conditions but can be cleaved under basic conditions.[17] This orthogonality to acid-labile protecting groups makes them valuable in complex syntheses. They are typically formed using reagents like phosgene (B1210022) derivatives or, more mildly, with N,N'-carbonyldiimidazole.[12]
Data Presentation
The following table summarizes quantitative data for the formation and deprotection of common vicinal diol protecting groups, providing a basis for comparison and selection.
| Protecting Group | Protection Reagent/Conditions | Typical Yield (%) | Deprotection Reagent/Conditions | Typical Yield (%) | Stability |
| Isopropylidene Acetal (Acetonide) | Acetone or 2,2-Dimethoxypropane, p-TsOH (cat.), RT[11][18] | 80-95 | 80% Acetic acid, heat; or mild acid (e.g., PPTS) in MeOH[19] | 85-95 | Stable to base, oxidation, reduction; Labile to acid |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal, Cu(OTf)₂, RT[9][11] | ~95 | Acidic hydrolysis (e.g., TFA in CH₂Cl₂/H₂O); or Reductive cleavage (e.g., DIBAL-H, LiAlH₄)[11][20] | 80-95 | Stable to base; Labile to acid and reduction |
| Di-tert-butylsilylene (DTBS) | t-Bu₂Si(OTf)₂, 2,6-lutidine, CH₂Cl₂, 0 °C[18] | 85-95 | HF•Pyridine, THF/Pyridine[18] | 80-90 | Stable to a wide range of conditions; Cleaved by fluoride |
| Phenylboronic Ester | Phenylboronic acid, Toluene, reflux[14] | 80-90 | Transesterification with pinacol; or aqueous workup[9][14] | 70-90 | Labile to aqueous acid and base; mild cleavage conditions |
| Cyclic Carbonate | N,N'-Carbonyldiimidazole, THF, reflux[12] | 85-95 | K₂CO₃, MeOH, reflux; or other basic conditions[17] | 80-95 | Stable to acid; Labile to base |
Experimental Protocols
Protection of a Vicinal Diol as an Isopropylidene Acetal (Acetonide)
Objective: To protect a 1,2-diol using 2,2-dimethoxypropane.[18]
Materials:
-
1,2-diol (1.0 mmol)
-
2,2-dimethoxypropane (1.5 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol)
-
Acetone (10 mL)
-
Triethylamine (0.1 mL)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of the 1,2-diol in acetone, add 2,2-dimethoxypropane and a catalytic amount of p-TsOH·H₂O.
-
Stir the reaction mixture at room temperature for 5-10 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography if necessary.
Deprotection of an Isopropylidene Acetal (Acetonide)
Objective: To remove the acetonide protecting group to regenerate the vicinal diol.[19]
Materials:
-
Acetonide-protected diol (1.0 mmol)
-
80% aqueous acetic acid (10 mL)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate
Procedure:
-
Dissolve the acetonide-protected diol in 80% aqueous acetic acid.
-
Heat the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Protection of a Vicinal Diol as a Benzylidene Acetal
Objective: To protect a 1,2-diol using benzaldehyde dimethyl acetal.[9][11]
Materials:
-
1,2-diol (1.0 mmol)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05 mmol)
-
Acetonitrile (10 mL)
-
Triethylamine (0.1 mL)
Procedure:
-
To a solution of the 1,2-diol in acetonitrile, add benzaldehyde dimethyl acetal followed by a catalytic amount of Cu(OTf)₂.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC.
-
Upon completion, quench the reaction with triethylamine.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel.
Reductive Cleavage of a Benzylidene Acetal
Objective: To regioselectively open the benzylidene acetal to a monobenzyl ether.[3][11]
Materials:
-
Benzylidene acetal (1.0 mmol)
-
Diisobutylaluminium hydride (DIBAL-H) (1.0 M in hexanes, 2.2 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Rochelle's salt solution (saturated aqueous potassium sodium tartrate)
Procedure:
-
Dissolve the benzylidene acetal in anhydrous dichloromethane and cool the solution to -78 °C under an inert atmosphere.
-
Slowly add the DIBAL-H solution dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of Rochelle's salt solution.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to isolate the regiomeric mono-benzyl ethers.
Mandatory Visualization
Caption: Decision tree for selecting a vicinal diol protecting group.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations [beilstein-journals.org]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Orthogonal protection of saccharide polyols through solvent-free one-pot sequences based on regioselective silylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enantioselective Synthesis of Vicinal (R,R)-Diols by Saccharomyces cerevisiae Butanediol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Phenylboronic acid as a labile protective agent: the selective derivatisation of 1,2,3-triols - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. Diol - Wikipedia [en.wikipedia.org]
- 19. application.wiley-vch.de [application.wiley-vch.de]
- 20. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Application Notes and Protocols for the Enzymatic Production of (4S,5S)-Octanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4S,5S)-octanediol is a stereopure aliphatic diol with significant potential as a chiral building block in the synthesis of high-value chemicals, including pharmaceuticals and advanced polymers.[1][2] Traditional chemical synthesis routes for such chiral diols often involve harsh reaction conditions and the use of heavy metal catalysts.[3] This application note details a robust and stereoselective enzymatic cascade for the production of (4S,5S)-octanediol from butanal. This biocatalytic approach offers a greener and more efficient alternative, operating under mild conditions with excellent enantiomeric and diastereomeric purity.[2][3]
The described two-step enzymatic cascade is performed in a one-pot, simultaneous reaction.[3] The process begins with the condensation of two butanal molecules to form (S)-butyroin, catalyzed by a variant of the pyruvate (B1213749) decarboxylase from Acetobacter pasteurianus (ApPDCE469G).[3] Subsequently, the intermediate (S)-butyroin is reduced to (4S,5S)-octanediol by a butanediol (B1596017) dehydrogenase from Bacillus licheniformis (BlBDH).[3] The cofactor NADH, required for the reduction step, is regenerated in situ by the same enzyme using 1,2-propanediol as a co-substrate, which is oxidized to hydroxyacetone.[3]
This document provides detailed protocols for conducting this enzymatic cascade in aqueous, microaqueous (MARS), and biphasic reaction systems. It also includes quantitative data to compare the efficiency of these systems and diagrams to visualize the reaction pathway and experimental workflows.
Enzymatic Cascade Pathway
The synthesis of (4S,5S)-octanediol is achieved through a two-step enzymatic cascade as illustrated below.
References
Application Notes and Protocols for the Use of 4,5-Octanediol in Polymer Chemistry
Disclaimer: Direct experimental data on the use of 4,5-octanediol as a monomer in polymer synthesis is limited in publicly available literature. The following application notes and protocols are based on established principles of polymer chemistry and draw parallels from the behavior of structurally similar secondary diols. The provided experimental details should be considered as a starting point for research and development, with the understanding that optimization will be necessary.
Introduction to this compound as a Monomer
This compound is a vicinal diol, meaning its two hydroxyl groups are on adjacent carbon atoms. As a secondary diol, its hydroxyl groups are sterically hindered compared to primary diols, which influences its reactivity in polymerization reactions. This structural feature is expected to impart unique properties to polymers derived from it, such as altered thermal and mechanical characteristics compared to polymers synthesized from linear primary diols like 1,8-octanediol.
Chemical Structure:
The potential applications of this compound in polymer chemistry lie primarily in the synthesis of polyesters and polyurethanes, where it can be used as a diol monomer or a chain extender.
Potential Applications in Polymer Chemistry
-
Polyesters: this compound can be reacted with dicarboxylic acids or their derivatives (e.g., diacid chlorides, esters) to form polyesters. The presence of secondary hydroxyl groups is known to increase the glass transition temperature (Tg) of polyesters compared to their linear primary diol counterparts.[1] This could lead to the development of more rigid and amorphous polyester (B1180765) materials.
-
Polyurethanes: In polyurethane synthesis, this compound can react with diisocyanates. It can be used as a chain extender to create the hard segments in thermoplastic polyurethanes, potentially influencing the microphase separation and the resulting mechanical properties of the elastomer.
Challenges in Polymerization
The primary challenge in using this compound, as with other secondary diols, is its lower reactivity compared to primary α,ω-diols.[1] This can make it difficult to achieve high molecular weight polymers, which is often crucial for desirable material properties. Strategies to overcome this include the use of highly reactive co-monomers or specialized catalysts.
Experimental Protocols
Protocol 1: Synthesis of Polyester via Solution Polycondensation
This protocol describes the synthesis of a polyester from this compound and a diacid chloride, a method that circumvents the low reactivity of the secondary diol by using a more reactive acylating agent.[1]
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacid chloride)
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1 M
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen inlet and outlet
-
Ice bath
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet/outlet is dried in an oven and cooled under a stream of nitrogen.
-
Monomer Dissolution: In the flask, dissolve this compound (1 equivalent) and an excess of anhydrous pyridine (2.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Diacid Chloride: Dissolve terephthaloyl chloride (1 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the diacid chloride solution dropwise to the stirred diol solution over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Precipitation and Washing: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Purification: Filter the polymer and wash it sequentially with 1 M HCl, water, and finally methanol to remove unreacted monomers and pyridine hydrochloride.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Characterization: The resulting polyester can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and Differential Scanning Calorimetry (DSC) for determining thermal transitions (Tg and Tm).
Protocol 2: Synthesis of a Polyurethane Prepolymer and Chain Extension
This protocol outlines a two-step synthesis of a polyurethane using this compound as a chain extender.
Materials:
-
Poly(tetramethylene ether) glycol (PTMEG) or other macrodiol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
Equipment:
-
Four-neck reaction kettle with mechanical stirrer, thermometer, condenser, and nitrogen inlet
-
Heating mantle
-
Vacuum oven
Procedure:
-
Drying of Reagents: Dry the PTMEG and this compound under vacuum at 80-100°C for several hours before use.
-
Prepolymer Synthesis:
-
Charge the reaction kettle with the dried PTMEG and MDI (typically in a 2:1 molar ratio of NCO:OH).
-
Heat the mixture to 70-80°C with stirring under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL.
-
Allow the reaction to proceed for 2-3 hours to form the NCO-terminated prepolymer. The progress can be monitored by titrating for the NCO content.
-
-
Chain Extension:
-
Dissolve the prepolymer in anhydrous DMF.
-
In a separate flask, dissolve this compound (in a molar amount to react with the remaining NCO groups) in anhydrous DMF.
-
Slowly add the this compound solution to the stirred prepolymer solution. .
-
Continue stirring at 70-80°C for another 1-2 hours until the NCO peak disappears in the FTIR spectrum.
-
-
Isolation: Precipitate the polyurethane by pouring the solution into methanol.
-
Drying: Filter and dry the polymer in a vacuum oven at 60°C.
Data Presentation
As there is no specific quantitative data for polymers derived from this compound, the following table presents data for polyesters synthesized from other secondary diols to provide a comparative context.
Table 1: Thermal Properties of Polyesters Derived from Representative Secondary Diols and Terephthaloyl Chloride
| Diol | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) | Number Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 2,3-Butanediol | 127 | N/A | 11,000 | 2.1 |
| 2,5-Hexanediol | 75 | N/A | 15,000 | 2.3 |
| 2,7-Octanediol | 58 | N/A | 18,000 | 2.5 |
Note: The data in this table is representative and compiled from various sources for illustrative purposes. Actual values will depend on the specific synthesis conditions.
Visualizations
Signaling Pathways and Workflows
Caption: General reaction scheme for polyester synthesis.
Caption: Experimental workflow for polyester synthesis.
References
Application Notes and Protocols: 4,5-Octanediol as a Precursor for Cyclic Acetals
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of cyclic acetals is a cornerstone of synthetic organic chemistry, primarily utilized for the protection of carbonyl functionalities in aldehydes and ketones, as well as 1,2- and 1,3-diols.[1] The resulting 1,3-dioxolane (B20135) ring system, formed from the reaction of a 1,2-diol with a carbonyl compound, is stable under a wide range of conditions, particularly basic and nucleophilic environments, yet can be readily cleaved under acidic conditions.[1] 4,5-Octanediol, a chiral vicinal diol, serves as an excellent precursor for the synthesis of 2-substituted-4,5-dipropyl-1,3-dioxolanes. The inherent stereochemistry of this compound can be exploited to direct stereoselective reactions, rendering the resulting cyclic acetals valuable chiral auxiliaries in asymmetric synthesis.[2] Furthermore, cyclic acetals have found applications in drug delivery systems, for instance, as acid-cleavable linkers in antibody-drug conjugates (ADCs).[3]
These application notes provide detailed protocols for the synthesis of cyclic acetals from this compound, summarize quantitative data for representative reactions, and illustrate the underlying reaction mechanism and experimental workflow.
Data Presentation
The following tables summarize representative quantitative data for the acid-catalyzed formation of cyclic acetals from 1,2-diols with various aldehydes and ketones. While specific data for this compound is limited in the literature, the presented data for analogous 1,2-diols, such as 1,2-butanediol, provide a strong predictive basis for the expected outcomes with this compound under similar conditions.
Table 1: Iron(III) Chloride Catalyzed Acetalization of 1,2-Butanediol with Various Carbonyls [4]
| Entry | Carbonyl Compound | Catalyst (mol%) | Solvent | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | Acetophenone | FeCl₃·6H₂O (10) | THF | 2 | 30 | 30 |
| 2 | Cyclohexanone | FeCl₃·6H₂O (10) | THF | 2 | 97 | 95 |
| 3 | 2-Phenylpropanone | FeCl₃·6H₂O (10) | THF | 2 | 60 | 60 |
| 4 | Acetone | FeCl₃·6H₂O (10) | Acetone | 0.5 | 100 | 98 |
Table 2: p-Toluenesulfonic Acid Catalyzed Acetalization of Glycerol with Ketones [5]
| Entry | Ketone | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Acetone | p-TSA | Petroleum Ether | 42 | 92.5 |
| 2 | 2-Butanone | p-TSA | Benzene (B151609) | Not Specified | 85 |
| 3 | 2-Hexanone | p-TSA | Benzene | Not Specified | Not Specified |
Experimental Protocols
The following protocols describe the synthesis of cyclic acetals from this compound using common acid catalysts.
Protocol 1: General Procedure for Acid-Catalyzed Acetalization using p-Toluenesulfonic Acid (p-TSA) with Azeotropic Removal of Water [5][6]
This method is a classic and highly effective procedure for driving the equilibrium towards the formation of the cyclic acetal (B89532) by removing the water byproduct.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.1 - 1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (0.01 - 0.05 equiv)
-
Toluene (B28343) or Benzene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound, the corresponding aldehyde or ketone, and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Add a sufficient volume of toluene or benzene to dissolve the reactants and to fill the Dean-Stark trap.
-
Assemble the Dean-Stark apparatus and condenser.
-
Heat the reaction mixture to reflux. The water-solvent azeotrope will begin to collect in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete when water ceases to collect in the trap.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography or distillation to yield the pure cyclic acetal.
Protocol 2: Mild Acetalization using Ferric Chloride (FeCl₃·6H₂O) [4]
This protocol offers a milder alternative to strong acid catalysts and can often be performed at room temperature.
Materials:
-
This compound (1.0 equiv)
-
Aldehyde or Ketone (1.0 - 1.2 equiv)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O) (0.1 equiv)
-
Tetrahydrofuran (THF) or other suitable solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound and the aldehyde or ketone in THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add ferric chloride hexahydrate to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. Reaction times can vary from a few hours to 24 hours depending on the substrates.
-
Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the pure cyclic acetal.
Mandatory Visualizations
Reaction Mechanism
The formation of a cyclic acetal from this compound is an acid-catalyzed nucleophilic addition-elimination reaction. The mechanism involves the protonation of the carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal hydroxyl group and elimination of water leads to a stabilized oxocarbenium ion, which is then attacked intramolecularly by the second hydroxyl group to form the cyclic acetal after deprotonation.
Caption: Acid-catalyzed formation of a cyclic acetal.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a cyclic acetal from this compound.
Caption: General workflow for cyclic acetal synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Diol-Based Organocatalysts in Enantioselective Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA2219540A1 - The preparation of cyclic acetals or ketals - Google Patents [patents.google.com]
- 4. Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride [comptes-rendus.academie-sciences.fr]
- 5. US5917059A - Preparation of cyclic acetals or ketals - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,5-Octanediol
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 4,5-octanediol from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
The most common and effective methods for purifying this compound, which is a liquid at room temperature, are vacuum fractional distillation and flash column chromatography. The choice depends on the nature of the impurities, the required purity level, and the scale of the reaction.
-
Vacuum Fractional Distillation is ideal for separating this compound from impurities with significantly different boiling points. A vacuum is crucial to lower the boiling point and prevent thermal degradation.[1]
-
Flash Column Chromatography is highly effective for separating compounds based on polarity. It is particularly useful for removing impurities with similar boiling points to this compound or for separating diastereomers (meso and dl forms). Standard silica (B1680970) gel or more specialized Diol-functionalized columns can be used.[1][2]
Q2: What are the key physical properties of this compound relevant to its purification?
Understanding the physical properties of this compound is essential for selecting and optimizing a purification strategy.
| Property | Value | Significance for Purification |
| Molecular Formula | C₈H₁₈O₂ | - |
| Molecular Weight | 146.23 g/mol | [3] |
| CAS Number | 22607-10-9 | [4][5] |
| Boiling Point (Calculated) | 292.8 °C (565.9 K) | The high boiling point necessitates the use of vacuum distillation to prevent decomposition.[3] |
| Melting Point (Calculated) | -1.6 °C (271.6 K) | Indicates that this compound is a liquid at room temperature, making standard recrystallization challenging.[3] |
| Polarity | Polar | The two hydroxyl groups make it a polar molecule, suitable for purification by normal-phase or HILIC chromatography. |
Q3: What are the likely impurities in a this compound reaction mixture?
Impurities largely depend on the synthetic route. A common method for synthesizing vicinal diols is the pinacol (B44631) coupling of aldehydes.[6][7] If this compound is synthesized via the pinacol coupling of butyraldehyde, the following impurities can be expected:
-
Unreacted Butyraldehyde: The starting material may be present if the reaction did not go to completion.
-
Magnesium Salts (e.g., Mg(OH)₂): If magnesium is used as the reducing agent, inorganic salts will be formed during the aqueous workup.[6]
-
Pinacol Rearrangement Byproducts: Acidic conditions can sometimes lead to rearrangement of the diol.[8]
-
Solvent Residues: Residual reaction or extraction solvents (e.g., THF, diethyl ether).
-
Diastereomers: The reaction can produce a mixture of meso and dl diastereomers, which may have slightly different physical properties.
Troubleshooting Guide
Q4: My this compound is decomposing during distillation, resulting in a low yield and dark color. What can I do?
This is a common issue due to the high boiling point of this compound.
-
Problem: Thermal degradation.
-
Solution: Perform the distillation under a vacuum.[1] Lowering the pressure significantly reduces the boiling point, allowing the diol to distill at a much lower temperature where it is more stable. For instance, reducing the pressure to ~10 mmHg will lower the boiling point substantially. Ensure the system is well-sealed to maintain a stable vacuum.
Q5: After distillation, my product is still impure. How can I improve the separation?
If impurities with close boiling points are present, a simple distillation may not be sufficient.
-
Problem: Co-distillation with impurities.
-
Solution 1: Improve Distillation Efficiency. Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser.[9] This provides a larger surface area for repeated condensation and vaporization cycles, enhancing the separation of liquids with close boiling points.[9] Ensure a slow and steady distillation rate.[9]
-
Solution 2: Switch to Chromatography. If fractional distillation is ineffective, flash column chromatography is the best alternative. This method separates compounds based on polarity, which is often very different even for isomers with similar boiling points.[1]
Q6: I am struggling to separate the diastereomers (meso and dl) of this compound using standard silica gel chromatography. What are my options?
Diastereomers can be notoriously difficult to separate.
-
Problem: Poor resolution on standard silica gel.
-
Solution 1: Optimize Solvent System. Systematically screen different solvent systems for flash chromatography using Thin Layer Chromatography (TLC). A less polar solvent system (e.g., hexane (B92381)/ethyl acetate) with a gradual increase in polarity (gradient elution) may improve separation.[10]
-
Solution 2: Use a Diol-Functionalized Column. These columns offer a different selectivity compared to bare silica and are specifically designed for polar compounds like diols.[11] Running the separation in Hydrophilic Interaction Liquid Chromatography (HILIC) mode, typically with a mobile phase of acetonitrile (B52724) and water, can provide excellent resolution for highly polar compounds that are poorly retained in reversed-phase or too strongly retained in normal-phase.[12][13]
-
Solution 3: Derivatization. Temporarily convert the diol into a derivative (e.g., an acetal (B89532) or silyl (B83357) ether). The derivatives of the different diastereomers may have larger differences in their physical properties, making them easier to separate by chromatography or distillation. The protecting group can then be removed to yield the pure diastereomers.[1]
Q7: My column chromatography yields broad peaks and poor separation. How can I troubleshoot this?
This can be caused by several factors related to column packing and sample loading.
-
Problem: Poor chromatographic technique.
-
Solution 1: Check Column Packing. Ensure the silica gel is packed uniformly without any cracks or channels, which can cause uneven solvent flow.
-
Solution 2: Optimize Sample Loading. Dissolve the crude sample in a minimum amount of the elution solvent or a weaker solvent. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel.[10] The resulting free-flowing powder is then dry-loaded onto the column. This technique prevents the use of a strong solvent for dissolution that would broaden the initial sample band.[10]
Experimental Protocols & Workflows
Purification Strategy Workflow
The following diagram outlines a general workflow for the purification of this compound from a crude reaction mixture.
Caption: General purification workflow for this compound.
Protocol 1: Vacuum Fractional Distillation
This protocol is designed to purify liquid this compound from non-volatile residues or lower-boiling point impurities.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using a round-bottom flask, a Vigreux fractionating column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed with vacuum grease.
-
Place a stir bar in the round-bottom flask for smooth boiling.
-
Connect the apparatus to a vacuum pump with a vacuum trap and a manometer to monitor the pressure.
-
-
Procedure:
-
Charge the crude this compound into the round-bottom flask (no more than two-thirds full).
-
Begin stirring and slowly apply the vacuum, ensuring the system is sealed and the pressure drops to the desired level (e.g., 1-10 mmHg).
-
Gently heat the flask using a heating mantle.
-
Observe the vapor condensing and slowly rising up the fractionating column. A slow, steady rise is key to good separation.[9]
-
Collect any low-boiling impurities as the first fraction. The temperature should remain stable during the distillation of a pure compound.
-
Once the low-boilers are removed, the temperature may drop. Increase the heat gently to distill the main product, this compound. Collect this in a separate, clean receiving flask.
-
Stop the distillation when the temperature begins to rise again or when only a small residue remains.
-
Allow the apparatus to cool completely before releasing the vacuum to prevent atmospheric oxygen from causing an explosion with hot vapors.
-
Protocol 2: Flash Column Chromatography
This protocol is for purifying this compound from impurities with different polarities.
-
Solvent Selection:
-
Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good system will show the this compound spot with an Rf value of approximately 0.2-0.4.
-
Common solvent systems for diols include mixtures of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in the minimum possible volume of the eluting solvent.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[10]
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column and begin applying pressure to start the flow.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure this compound.
-
If separation is difficult, a gradient elution can be used, starting with a low polarity solvent and gradually increasing the percentage of the polar solvent.[10]
-
-
Product Recovery:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Troubleshooting Logic Diagram
This diagram provides a decision-making path for common purification issues.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. This compound | CAS#:22607-10-9 | Chemsrc [chemsrc.com]
- 2. selekt.biotage.com [selekt.biotage.com]
- 3. This compound (CAS 22607-10-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. This compound | C8H18O2 | CID 521866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound [webbook.nist.gov]
- 6. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 7. Pinacol_coupling_reaction [chemeurope.com]
- 8. Pinacol Coupling Reaction [organic-chemistry.org]
- 9. Purification [chem.rochester.edu]
- 10. Purification [chem.rochester.edu]
- 11. hawach.com [hawach.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. labex.hu [labex.hu]
Technical Support Center: Optimizing Diastereoselective Diol Synthesis
Welcome to the Technical Support Center for Diastereoselective Diol Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies for producing diastereomerically enriched diols.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving diastereoselective diol synthesis?
A1: The most common and effective methods include:
-
Sharpless Asymmetric Dihydroxylation: This method is used for the enantioselective and diastereoselective synthesis of 1,2-diols from alkenes using osmium tetroxide and a chiral ligand.[1][2]
-
Evans-Tishchenko Reaction: This reaction facilitates the diastereoselective reduction of β-hydroxy ketones to produce anti-1,3-diol monoesters.[3][4]
-
Diastereoselective Reduction of β-Hydroxy Ketones: Utilizing specific reducing agents can lead to either syn- or anti-1,3-diols. Key named reactions include the Narasaka-Prasad reduction for syn-diols and the Evans-Saksena reduction for anti-diols.[5][6]
-
Protecting Group-Directed Synthesis: The use of appropriate protecting groups for existing hydroxyl functionalities can direct the stereochemical outcome of subsequent reactions to form new stereocenters.[7][8]
Q2: My Sharpless Asymmetric Dihydroxylation is giving low enantioselectivity (ee) or diastereoselectivity (dr). What are the likely causes?
A2: Low selectivity in Sharpless dihydroxylation can stem from several factors. A key issue is the potential for a secondary, non-enantioselective catalytic cycle to compete with the desired chiral pathway.[9][10] This can be influenced by:
-
Substrate Concentration: High concentrations of the alkene can promote the non-selective secondary pathway.
-
Ligand Concentration: An insufficient amount of the chiral ligand relative to the osmium catalyst can lead to a non-chiral catalytic species.
-
Reaction Temperature: While lower temperatures generally favor higher selectivity, they can also decrease the reaction rate.[11]
Q3: I am observing a low yield in my Evans-Tishchenko reaction. What should I investigate?
A3: Low yields in the Evans-Tishchenko reaction can be attributed to several factors. Ensure all reagents and solvents are anhydrous, as the samarium iodide catalyst is moisture-sensitive.[12] Other potential issues include incomplete reaction, product degradation during workup, or the formation of side products.[13] Monitoring the reaction by TLC and optimizing the reaction time and temperature are crucial.
Q4: How do I choose the right protecting group for my diol?
A4: The choice of protecting group depends on the relative positions of the hydroxyl groups (1,2- vs. 1,3-diols) and the desired stability and deprotection conditions.
-
For 1,2-diols and 1,3-diols: Cyclic acetals are commonly used.[7]
-
For 1,3-diols: Benzylidene acetals are frequently employed to form a stable six-membered ring.[14]
-
For 1,2-diols: Acetonides are often used to form a five-membered ring.
Q5: My diastereomers are difficult to separate by column chromatography. What can I do?
A5: Separation of diastereomers can be challenging due to their similar polarities.[15] Here are some strategies:
-
Optimize the Eluent System: A shallow gradient of a polar solvent in a non-polar solvent can often improve separation.[16]
-
High-Performance Liquid Chromatography (HPLC): For analytical or small-scale preparative separations, HPLC can provide better resolution.
-
Derivatization: Converting the diols to esters or ethers can alter their physical properties, potentially making them easier to separate. The protecting groups can be removed after separation.
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.)
Low stereoselectivity is a common problem in diastereoselective synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low diastereoselectivity or enantioselectivity.
Issue 2: Low Reaction Yield
A low yield of the desired diol can be caused by a variety of factors. This guide provides a logical workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for low reaction yield.
Data Presentation
Table 1: Optimization of Sharpless Asymmetric Dihydroxylation
This table summarizes the effect of various parameters on the yield and enantioselectivity (ee) of the Sharpless asymmetric dihydroxylation.
| Parameter | Variation | Effect on Yield | Effect on ee | Notes | Reference |
| Ligand | (DHQD)₂PHAL vs. (DHQ)₂PHAL | Generally minimal | Determines the facial selectivity (opposite enantiomers) | The choice of ligand is crucial for obtaining the desired enantiomer. | [1] |
| Solvent System | t-BuOH/H₂O (1:1) | Standard, generally good yields | High | The biphasic system is critical for the catalytic cycle. | [17] |
| Addition of MeSO₂NH₂ | Can improve rate and yield for some substrates | Can improve ee, especially for electron-deficient alkenes | Acts as a general acid catalyst to accelerate hydrolysis of the osmate ester. | [10] | |
| Temperature | 25 °C to 0 °C | May decrease reaction rate | Generally increases | Lower temperatures enhance selectivity but may require longer reaction times. | [11] |
| Co-oxidant | K₃Fe(CN)₆ | Standard, reliable yields | High | NMO can also be used, but K₃Fe(CN)₆ often gives higher ee. | [17] |
| Alkene Substitution | trans > cis > terminal > gem-disubstituted | Generally follows this trend in reactivity | High for most substitution patterns | Steric hindrance can affect both rate and selectivity. | [1] |
Table 2: Optimization of the Evans-Tishchenko Reaction
This table outlines the impact of different components on the yield and diastereomeric ratio (d.r.) of the Evans-Tishchenko reaction.
| Parameter | Variation | Effect on Yield | Effect on d.r. (anti/syn) | Notes | Reference |
| Lewis Acid | SmI₂ | Generally high yields | Excellent (>99:1) | The most common and effective catalyst. | [3] |
| Sc(OTf)₃ | Good to excellent yields | Good to excellent | Can be a useful alternative, especially if anhydrous conditions are difficult to maintain. | [12] | |
| Cp₂ZrH₂ | Good to excellent yields | Good | Another alternative Lewis acid catalyst. | [12] | |
| Aldehyde | Aliphatic (e.g., propionaldehyde) | Generally high yields | Excellent | Less sterically hindered aldehydes react well. | [18] |
| Aromatic (e.g., benzaldehyde) | Can be lower due to side reactions | Good to excellent | May require optimized conditions to avoid side reactions like the aldol-Tishchenko pathway. | [12] | |
| Temperature | -10 °C to room temperature | Higher temperatures can lead to side reactions | Generally high, but can decrease at higher temperatures | The reaction is typically started at low temperature and allowed to warm. | [18] |
Table 3: Diastereoselective Reduction of β-Hydroxy Ketones
This table compares different methods for the diastereoselective reduction of β-hydroxy ketones to 1,3-diols.
| Method | Reagent(s) | Major Diastereomer | Typical d.r. (syn/anti) | Notes | Reference |
| Narasaka-Prasad Reduction | BBu₂OMe, then NaBH₄ | syn | >95:5 | Proceeds via intermolecular hydride delivery to a boron-chelated intermediate. | [5] |
| Evans-Saksena Reduction | Me₄NBH(OAc)₃ | anti | >95:5 | Involves intramolecular hydride delivery from a triacetoxyborohydride (B8407120) intermediate. | [6] |
| Chelation-Controlled Reduction | Zn(BH₄)₂ | syn | Varies with substrate | Chelation of the metal to both hydroxyl and carbonyl groups directs hydride delivery. | |
| Non-Chelation-Controlled Reduction | NaBH₄, CeCl₃ (Luche reduction) | Varies with substrate | Generally lower | Favors attack from the less hindered face, following Felkin-Anh or Cram models. |
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation
This protocol describes a general procedure for the asymmetric dihydroxylation of an alkene using a commercially available AD-mix.
Materials:
-
Alkene
-
AD-mix-α or AD-mix-β
-
Water
-
Methanesulfonamide (B31651) (optional)
-
Sodium sulfite (B76179)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add AD-mix (1.4 g per 1 mmol of alkene) and a 1:1 mixture of tert-butanol and water (5 mL per 1 mmol of alkene).
-
Stir the mixture at room temperature until both phases are clear.
-
Cool the reaction mixture to the desired temperature (typically 0 °C).
-
If required for the substrate, add methanesulfonamide (1 equivalent).
-
Add the alkene (1 mmol) to the vigorously stirred reaction mixture.
-
Stir the reaction at the chosen temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and stir for 30-60 minutes.
-
Add ethyl acetate to the mixture and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
Protocol 2: Evans-Tishchenko Reaction
This protocol provides a general procedure for the diastereoselective synthesis of an anti-1,3-diol monoester from a β-hydroxy ketone.
Materials:
-
β-Hydroxy ketone
-
Aldehyde (e.g., propionaldehyde)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Samarium(II) iodide (SmI₂) solution in THF (0.1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Ether
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried, argon-flushed round-bottom flask, add the β-hydroxy ketone (1.0 equivalent) and anhydrous THF.
-
Add the aldehyde (10-50 equivalents).
-
Cool the solution to -10 °C.
-
Add the SmI₂ solution in THF (0.1 M, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with ether (3 x volume of aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the anti-1,3-diol monoester.[18]
Protocol 3: Purification of Diastereomeric Diols by Flash Column Chromatography
This protocol outlines a general approach for the separation of diastereomeric diols using flash column chromatography.
Procedure:
-
TLC Analysis: Develop a TLC solvent system that provides good separation between the two diastereomers. A common starting point is a mixture of hexanes and ethyl acetate. The goal is to have a difference in Rf values of at least 0.1.
-
Column Packing: Prepare a slurry of silica (B1680970) gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the less polar solvent system identified in the TLC analysis. A shallow gradient elution, where the polarity of the eluent is gradually increased, is often more effective for separating closely related compounds than an isocratic (constant solvent composition) elution.
-
Fraction Collection: Collect small fractions of the eluting solvent.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure diastereomers.
-
Combine and Concentrate: Combine the pure fractions of each diastereomer and remove the solvent under reduced pressure.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. santaisci.com [santaisci.com]
- 3. Evans–Tishchenko reaction - Wikipedia [en.wikipedia.org]
- 4. Evans-Tishchenko Reaction | NROChemistry [nrochemistry.com]
- 5. Narasaka–Prasad reduction - Wikipedia [en.wikipedia.org]
- 6. Evans–Saksena reduction - Wikipedia [en.wikipedia.org]
- 7. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Troubleshooting [chem.rochester.edu]
- 14. Diol - Wikipedia [en.wikipedia.org]
- 15. cdn.mysagestore.com [cdn.mysagestore.com]
- 16. benchchem.com [benchchem.com]
- 17. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Stereoselective Synthesis of Vicinal Diols
Welcome to the technical support center for the stereoselective synthesis of vicinal diols. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the stereoselective synthesis of vicinal diols.
Issue 1: Low Enantioselectivity in Sharpless Asymmetric Dihydroxylation (SAD)
Question: My Sharpless asymmetric dihydroxylation is giving a low enantiomeric excess (ee%). What are the potential causes and how can I improve it?
Answer: Low enantioselectivity in the SAD is a common issue that can often be resolved by optimizing reaction conditions. The primary cause is often the emergence of a secondary, non-enantioselective catalytic cycle.[1] Here are the key factors to investigate:
-
Ligand Concentration: An insufficient concentration of the chiral ligand relative to the osmium catalyst can lead to the formation of an achiral osmium tetroxide species that participates in a non-asymmetric dihydroxylation.[1]
-
Solution: Increase the molar concentration of the chiral ligand to suppress the secondary catalytic pathway.[1]
-
-
Substrate Concentration: High concentrations of the alkene substrate can favor the non-selective secondary pathway.[1]
-
Solution: Add the alkene substrate slowly to the reaction mixture to maintain a low instantaneous concentration.[1]
-
-
Reaction Temperature: Temperature can significantly impact enantioselectivity.
-
Solution: Lowering the reaction temperature can improve enantioselectivity, though it may also decrease the reaction rate. A systematic study of the temperature effect is recommended for each specific substrate.[1]
-
-
pH of the Reaction Mixture: The pH can influence the rate of the primary catalytic cycle.
-
Solution: For electron-deficient olefins, maintaining a slightly acidic pH can accelerate the rate of oxidation. Conversely, a higher pH can increase the reaction rate for internal olefins.[1]
-
start [label="Low ee% Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ligand [label="Check Ligand Concentration\n(Is it sufficient?)", fillcolor="#FBBC05", fontcolor="#202124"]; increase_ligand [label="Increase Ligand\nConcentration", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_substrate [label="Check Substrate Addition Rate\n(Was it added slowly?)", fillcolor="#FBBC05", fontcolor="#202124"]; slow_addition [label="Implement Slow Addition\nof Alkene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_temp [label="Review Reaction Temperature\n(Is it optimized?)", fillcolor="#FBBC05", fontcolor="#202124"]; lower_temp [label="Lower Reaction\nTemperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; check_ph [label="Verify pH of the Medium\n(Is it optimal for the substrate?)", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_ph [label="Adjust pH", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Improved ee%", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_ligand; check_ligand -> increase_ligand [label="No"]; increase_ligand -> check_substrate; check_ligand -> check_substrate [label="Yes"]; check_substrate -> slow_addition [label="No"]; slow_addition -> check_temp; check_substrate -> check_temp [label="Yes"]; check_temp -> lower_temp [label="No"]; lower_temp -> check_ph; check_temp -> check_ph [label="Yes"]; check_ph -> adjust_ph [label="No"]; adjust_ph -> end_node; check_ph -> end_node [label="Yes"]; }
Issue 2: Low or No Yield of the Vicinal Diol
Question: My dihydroxylation reaction is resulting in a low yield or no product at all. What could be the problem?
Answer: Low yields can stem from several factors, ranging from reagent quality to substrate reactivity.
-
Inefficient Co-oxidant: Historically, co-oxidants like hydrogen peroxide have resulted in lower yields of the diol.
-
Solution: Use potassium ferricyanide (B76249) (K₃Fe(CN)₆) or N-methylmorpholine N-oxide (NMO) as the co-oxidant. These are the standard and more efficient choices for the Sharpless asymmetric dihydroxylation.[2]
-
-
Substrate Reactivity: Electron-deficient olefins react slowly with the electrophilic osmium tetroxide.
-
Solution: For electron-deficient olefins, maintaining a slightly acidic pH can help accelerate the reaction rate.[1]
-
-
Reaction Temperature: While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate.
-
Solution: Carefully increasing the reaction temperature can increase the rate, but this must be balanced against the potential for decreased enantioselectivity. An optimization study for your specific substrate is recommended.[1]
-
-
Catalyst Deactivation: The osmium catalyst can be sensitive to impurities.
-
Solution: Ensure all reagents and solvents are of high purity and the reaction is performed under an inert atmosphere if necessary.
-
Issue 3: Poor Diastereoselectivity in Substrate-Controlled Dihydroxylation
Question: I am trying to perform a substrate-controlled diastereoselective dihydroxylation on a chiral alkene, but I'm getting a mixture of diastereomers. How can I improve the selectivity?
Answer: The diastereoselectivity in substrate-controlled reactions is highly dependent on the directing group and the reaction conditions.
-
Ineffective Directing Group: The existing stereocenter and its associated functional groups may not be exerting enough steric or electronic influence to direct the incoming oxidant to one face of the alkene.
-
Solution: Consider modifying the substrate to include a more effective directing group, such as a bulky silyl (B83357) ether or a coordinating group like a hydroxyl or amide. For allylic alcohols, hydrogen bonding can play a crucial role in directing the epoxidation agent.[3]
-
-
Reaction Conditions: The choice of oxidant and solvent can significantly impact diastereoselectivity.
-
Solution: For the synthesis of syn-diols from allylic alcohols, reagents like osmium tetroxide with TMEDA can provide high selectivity through hydrogen bonding control.[4] For anti-diols, a two-step sequence involving diastereoselective epoxidation (e.g., with m-CPBA for allylic alcohols) followed by ring-opening is often more effective. The formation of an intramolecular hydrogen bond can be responsible for high anti-diastereoselection in the epoxidation of allylic diols derived from Baylis-Hillman adducts.[5]
-
-
Conformational Flexibility: Acyclic substrates may adopt multiple conformations, leading to poor facial selectivity.
-
Solution: Lowering the reaction temperature can help to favor a single, lower-energy transition state, thus improving diastereoselectivity.
-
Frequently Asked Questions (FAQs)
Q1: What are AD-mix-α and AD-mix-β?
A1: AD-mix-α and AD-mix-β are commercially available, pre-packaged mixtures of reagents for the Sharpless asymmetric dihydroxylation.[2][6] They contain the osmium catalyst (as K₂OsO₂(OH)₄), the co-oxidant (K₃Fe(CN)₆), a base (K₂CO₃), and a chiral ligand.[7]
-
AD-mix-α contains the (DHQ)₂PHAL ligand.[1]
-
AD-mix-β contains the (DHQD)₂PHAL ligand.[1] The choice between AD-mix-α and AD-mix-β determines which face of the alkene is hydroxylated, leading to the formation of enantiomeric diols.[8]
Q2: How do I predict the stereochemical outcome of a Sharpless asymmetric dihydroxylation?
A2: The stereochemical outcome can be predicted using the Sharpless mnemonic, which is based on the orientation of the alkene substituents. The alkene is drawn in a specific orientation, and the AD-mix reagent (α or β) determines whether the dihydroxylation occurs from the "top" or "bottom" face. Generally, for a given alkene orientation, AD-mix-β will deliver the hydroxyl groups to the top face, while AD-mix-α will deliver them to the bottom face.
start [label="Goal: Synthesize a\nStereochemically Pure Vicinal Diol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; is_chiral [label="Is the starting\nalkene chiral?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; substrate_control [label="Substrate-Controlled\nDihydroxylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagent_control [label="Reagent-Controlled\nDihydroxylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; syn_or_anti [label="Desired Diastereomer?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sad [label="Sharpless Asymmetric\nDihydroxylation (SAD)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; epox_hydrolysis [label="Asymmetric Epoxidation followed by\nRing-Opening/Hydrolysis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
start -> is_chiral; is_chiral -> substrate_control [label="Yes"]; is_chiral -> reagent_control [label="No"]; reagent_control -> syn_or_anti; syn_or_anti -> sad [label="syn"]; syn_or_anti -> epox_hydrolysis [label="anti"]; }
Q3: Which alkene substrates work best for the Sharpless asymmetric dihydroxylation?
A3: The SAD is effective for a wide range of alkene substitution patterns. However, the enantioselectivity can vary. Generally, trans-disubstituted, monosubstituted, and gem-disubstituted alkenes give high ee%. Cis-disubstituted and tetrasubstituted alkenes are known to be more challenging substrates and may result in lower enantioselectivity.[9]
Q4: Can I use a different co-oxidant besides potassium ferricyanide?
A4: Yes, N-methylmorpholine N-oxide (NMO) is another commonly used co-oxidant for osmium-catalyzed dihydroxylations.[2] However, the commercially available AD-mixes are formulated with potassium ferricyanide.
Q5: My substrate is a polyene. Which double bond will be dihydroxylated?
A5: The Sharpless asymmetric dihydroxylation is highly site-selective and generally favors the oxidation of the most electron-rich double bond in the substrate.[1] Therefore, the double bond with the most electron-donating substituents will typically react preferentially.
Quantitative Data
The following tables summarize typical results for the Sharpless Asymmetric Dihydroxylation of various alkene substrates.
Table 1: Enantioselectivity of Sharpless Asymmetric Dihydroxylation for Various Alkene Substrates
| Alkene Substrate | AD-mix | Yield (%) | ee% |
| Styrene | α | 94 | 97 |
| Styrene | β | 96 | 94 |
| trans-Stilbene | α | 95 | >99 |
| trans-Stilbene | β | 93 | >99 |
| 1-Decene | α | 92 | 97 |
| 1-Decene | β | 90 | 97 |
| α-Methylstyrene | α | 90 | 88 |
| α-Methylstyrene | β | 92 | 90 |
| cis-Stilbene | α | 75 | 35 |
| cis-Stilbene | β | 78 | 28 |
Data compiled from various sources and are representative examples. Actual results may vary depending on specific reaction conditions.
Experimental Protocols
Detailed Protocol for Sharpless Asymmetric Dihydroxylation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkene (1 mmol)
-
AD-mix-α or AD-mix-β (1.4 g per mmol of alkene)[10]
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine AD-mix (1.4 g) with a 1:1 mixture of tert-butanol and water (10 mL).
-
Stir the mixture vigorously at room temperature until the two phases are clear and the organic phase is a light yellow.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the alkene (1 mmol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.
-
Once the reaction is complete, add solid sodium sulfite (1.5 g) and stir for an additional hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Safety Precautions: Osmium tetroxide is highly toxic and volatile. The AD-mix formulations are designed to minimize exposure, but they should still be handled with care in a well-ventilated fume hood.[7]
General Protocol for Diastereoselective Epoxidation and Hydrolysis for anti-Diol Synthesis
This two-step procedure is a common method for accessing anti-diols.
Step 1: Diastereoselective Epoxidation of an Allylic Alcohol
Materials:
-
Chiral allylic alcohol (1 mmol)
-
m-Chloroperoxybenzoic acid (m-CPBA) (1.1 mmol)
-
Dichloromethane (B109758) (10 mL)
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate (B1220275) solution
Procedure:
-
Dissolve the allylic alcohol (1 mmol) in dichloromethane (10 mL) and cool to 0 °C.
-
Add m-CPBA (1.1 mmol) portion-wise to the solution.
-
Stir the reaction at 0 °C and monitor by TLC.
-
Upon completion, quench the reaction by adding saturated sodium thiosulfate solution.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the epoxide by column chromatography.
Step 2: Acid-Catalyzed Hydrolysis of the Epoxide
Materials:
-
Epoxide from Step 1 (1 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
Water (5 mL)
-
Sulfuric acid (catalytic amount)
Procedure:
-
Dissolve the epoxide (1 mmol) in a mixture of THF and water (1:1, 10 mL).
-
Add a catalytic amount of sulfuric acid.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the anti-diol by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 6. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Synthesis of 4,5-Octanediol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 4,5-octanediol. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common method of dihydroxylation of 4-octene.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no yield of this compound | 1. Inactive Catalyst/Reagents: The dihydroxylation catalyst (e.g., Osmium tetroxide) may be old or deactivated. The co-oxidant (e.g., NMO) may have degraded. | 1a. Use fresh or properly stored catalyst and reagents. 1b. If using catalytic OsO₄, ensure the co-oxidant is present in the correct stoichiometric amount to regenerate the catalyst.[1][2] |
| 2. Poor Reaction Conditions: Incorrect temperature, reaction time, or solvent can significantly impact yield. | 2a. For Upjohn dihydroxylation, ensure the reaction is run at or near room temperature. Prolonged reaction times at elevated temperatures can promote side reactions. 2b. Use an appropriate solvent system, such as acetone (B3395972)/water, to ensure solubility of both the alkene and the reagents. | |
| 3. Starting Material Issues: The 4-octene starting material may be impure or contain inhibitors. | 3a. Purify the 4-octene by distillation before use. 3b. Check for the presence of peroxides in the starting material, as they can interfere with the reaction. | |
| Presence of α-hydroxy ketone (ketol) byproduct | Over-oxidation of the initially formed diol. This is a known side reaction in osmium tetroxide-catalyzed dihydroxylations.[1] | 1a. Avoid excessive reaction times. Monitor the reaction progress by TLC or GC. 1b. Use a slight excess of the alkene relative to the oxidizing agent. 1c. Ensure the reaction is not overly concentrated. |
| Formation of cleavage products (e.g., butanal or butanoic acid) | Aggressive oxidizing conditions, particularly when using potassium permanganate, can lead to cleavage of the carbon-carbon double bond. | 1a. If using KMnO₄, maintain cold and alkaline conditions to minimize over-oxidation.[3] 1b. Consider using a milder and more selective method like the Upjohn dihydroxylation. |
| Mixture of syn and anti diol isomers | Use of a non-stereoselective method or a combination of reaction pathways. | 1a. For syn-dihydroxylation, use OsO₄/NMO (Upjohn) or cold, alkaline KMnO₄.[1][3] 1b. For anti-dihydroxylation, use a two-step method of epoxidation with a peroxyacid followed by acid-catalyzed hydrolysis. |
| Difficult product isolation | The diol product is highly polar and may be soluble in the aqueous phase during workup. | 1a. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane). 1b. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the diol. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most common methods involve the dihydroxylation of 4-octene. Key techniques include:
-
Upjohn Dihydroxylation: This method uses a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO) to produce a syn-diol.[1][2]
-
Epoxidation followed by Hydrolysis: This is a two-step process that first forms an epoxide using a peroxyacid, which is then opened with aqueous acid to yield an anti-diol.
-
Prévost Reaction and Woodward Modification: The Prévost reaction yields anti-diols using iodine and silver benzoate, while the Woodward modification produces syn-diols with iodine and silver acetate in the presence of water.[4][5][6]
-
Potassium Permanganate (KMnO₄) Oxidation: Using cold, alkaline KMnO₄ can produce syn-diols, but this method is often prone to over-oxidation, leading to lower yields.[3]
Q2: My reaction is very slow. How can I speed it up?
A2: In the Upjohn dihydroxylation, the reaction can sometimes be slow. The addition of tertiary amines, such as quinuclidine, can accelerate the catalytic cycle. This is a principle behind "ligand-accelerated catalysis" developed in the context of Sharpless asymmetric dihydroxylation.[1]
Q3: How can I avoid the use of toxic osmium tetroxide?
A3: While osmium tetroxide is highly effective, its toxicity is a significant concern. Alternatives include:
-
Using potassium permanganate, though yields may be lower due to over-oxidation.
-
The two-step epoxidation/hydrolysis method, which avoids heavy metals entirely.
-
Using immobilized or encapsulated osmium tetroxide catalysts to reduce handling risks and facilitate removal from the product.
Q4: What is the expected stereochemistry for the dihydroxylation of cis-4-octene (B1353254) vs. trans-4-octene (B86139)?
A4: The stereochemical outcome depends on the method used:
-
Syn-dihydroxylation (e.g., Upjohn method) of cis-4-octene will yield meso-4,5-octanediol. The same reaction on trans-4-octene will produce a racemic mixture of (4R,5R)- and (4S,5S)-4,5-octanediol.
-
Anti-dihydroxylation (e.g., epoxidation/hydrolysis) of cis-4-octene will result in a racemic mixture of (4R,5R)- and (4S,5S)-4,5-octanediol. The same reaction on trans-4-octene will yield the meso product.
Experimental Protocol: Upjohn Dihydroxylation of trans-4-Octene
This protocol describes a general procedure for the syn-dihydroxylation of trans-4-octene to yield a racemic mixture of (4R,5R)- and (4S,5S)-4,5-octanediol.
Materials:
-
trans-4-Octene
-
N-methylmorpholine N-oxide (NMO), 50 wt. % solution in water
-
Osmium tetroxide (OsO₄), 2.5 wt. % solution in tert-butanol
-
Acetone
-
Water
-
Sodium sulfite
-
Magnesium sulfate (B86663) (anhydrous)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-4-octene (1.0 eq) in a 10:1 mixture of acetone and water.
-
Add N-methylmorpholine N-oxide (1.2 eq) to the stirred solution.
-
Slowly add the osmium tetroxide solution (0.02 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.
-
Remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization.
Visualizations
Below are diagrams illustrating the reaction pathways and potential side reactions in the synthesis of this compound.
Caption: Main reaction and side pathways in the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Degradation Pathways of Aliphatic Diols
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals studying the degradation pathways of aliphatic diols.
Frequently Asked Questions (FAQs)
Q1: What are the primary differences between aerobic and anaerobic degradation of aliphatic diols?
A1: The primary difference lies in the initial activation of the diol and the terminal electron acceptor used. Aerobic degradation typically involves oxygen-dependent enzymes like oxygenases and dehydrogenases to oxidize the diol.[1][2][3][4] The process ultimately uses oxygen as the final electron acceptor. Anaerobic degradation occurs in the absence of oxygen and employs different strategies, such as dehydration reactions catalyzed by coenzyme B12-dependent diol dehydratases, followed by fermentation or anaerobic respiration using alternative electron acceptors like nitrate (B79036) or sulfate.[5][6][7][8][9]
Q2: Which microorganisms are commonly studied for aliphatic diol degradation?
A2: A variety of bacteria are known to degrade aliphatic diols. For aerobic pathways, species like Pseudomonas putida are often studied for their ability to metabolize compounds like 1,4-butanediol (B3395766).[10][11] For anaerobic pathways, organisms such as Salmonella enterica and various Clostridium species are well-known for their B12-dependent degradation of 1,2-propanediol.[5][12] Some sulfate-reducing bacteria, like certain Desulfovibrio species, can degrade 1,3-propanediol (B51772) anaerobically.[6]
Q3: What are the key enzymes involved in the initial steps of diol degradation?
A3: In aerobic pathways, the initial steps are often catalyzed by alcohol dehydrogenases and aldehyde dehydrogenases, which sequentially oxidize the hydroxyl groups.[10][11] In many anaerobic pathways, a key enzyme is a coenzyme B12-dependent diol dehydratase, which converts the diol into its corresponding aldehyde (e.g., 1,2-propanediol to propionaldehyde).[5][12][13]
Q4: Why is propionaldehyde (B47417) considered a problematic intermediate in 1,2-propanediol degradation?
A4: Propionaldehyde, an intermediate in the anaerobic degradation of 1,2-propanediol, can be toxic to cells and cause DNA damage.[12] Some bacteria have evolved specialized protein-based organelles called bacterial microcompartments (MCPs) to sequester this toxic aldehyde, thereby protecting the cell and facilitating its further conversion.[5][12]
Troubleshooting Guides
Q1: My diol dehydrogenase assay shows low or no activity. What are the common causes and how can I fix it?
A1: Low or no enzyme activity is a frequent issue. Here are several potential causes and solutions to consider:
-
Suboptimal Assay Conditions:
-
Cause: Incorrect temperature or pH. Most enzymes have a narrow optimal range.[14]
-
Solution: Ensure the assay buffer is at the correct pH and that the reaction is run at the optimal temperature for your specific enzyme. Always bring buffers to room temperature before use unless the protocol specifies otherwise.[15]
-
-
Degraded Reagents:
-
Cause: The cofactor (e.g., NAD⁺/NADH) may be degraded. These molecules are sensitive to temperature and pH.
-
Solution: Prepare fresh cofactor solutions and store them appropriately (typically on ice for short-term use or frozen for long-term storage). Always use a control with known enzyme activity to verify that the assay components are working.[14][16]
-
-
Inactive Enzyme:
-
Cause: The enzyme may have denatured due to improper storage (e.g., wrong temperature, repeated freeze-thaw cycles).[17]
-
Solution: Always store enzymes at their recommended temperature (usually -20°C or -80°C in a glycerol-containing buffer).[16] When needed, thaw the enzyme on ice. Run a positive control to confirm the enzyme is active.[16]
-
-
Presence of Inhibitors:
Q2: I am seeing high variability and poor reproducibility in my metabolite quantification via LC-MS. What could be wrong?
A2: Reproducibility is key for metabolomics. Variability can be introduced at several stages of the experimental workflow.
-
Ineffective Metabolic Quenching:
-
Cause: If enzymatic activity is not stopped instantly and completely, metabolite concentrations can change during sample harvesting and preparation.[18]
-
Solution: Implement a rapid quenching protocol. For microbial cultures, this often involves rapidly mixing the cell suspension with a cold solvent mixture, such as 60% methanol (B129727) pre-chilled to below -40°C.
-
-
Metabolite Instability:
-
Cause: Some intermediates, particularly aldehydes, are inherently reactive and can degrade during sample extraction or storage.[12][18]
-
Solution: Keep samples on ice or at -80°C throughout the extraction process. Minimize the time between extraction and analysis. For known unstable compounds, consider derivatization to form a more stable product before analysis.
-
-
Extraction Inefficiency:
-
Cause: The chosen solvent may not efficiently extract all metabolites of interest. Metabolites have diverse polarities.[18]
-
Solution: Use a multiphasic solvent system, such as methanol/chloroform/water, to extract a broad range of metabolites. Ensure vigorous mixing and appropriate phase separation.
-
-
Analytical Instrument Issues:
-
Cause: Inconsistent performance of the LC-MS system, such as fluctuations in spray stability or detector sensitivity.
-
Solution: Run quality control (QC) samples (a pooled mixture of all samples) periodically throughout your analytical run to monitor instrument performance. Use internal standards to correct for variations in extraction efficiency and instrument response.
-
Q3: My microbial strain is not growing or is growing very poorly on an aliphatic diol as the sole carbon source. What is the issue?
A3: Growth failure on a specific substrate can be due to metabolic, genetic, or environmental factors.
-
Metabolite Toxicity:
-
Cause: The diol itself or a metabolic intermediate (e.g., propionaldehyde) might be toxic to the cell at the concentration used.[12]
-
Solution: Try lowering the initial concentration of the diol in the growth medium. For fed-batch cultures, maintain a low but non-limiting substrate concentration.
-
-
Missing Genetic Machinery:
-
Cause: The microbial strain may lack the specific genes for the uptake or degradation of the diol. For example, wild-type E. coli cannot naturally utilize ethylene (B1197577) glycol.
-
Solution: Verify from literature that your chosen strain is capable of metabolizing the diol. You may need to use a different strain or genetically engineer your current strain to express the required pathway.
-
-
Suboptimal Culture Conditions:
-
Cause: For microaerobic or aerobic processes, oxygen availability can be a critical limiting factor that strongly affects product and by-product formation.[19] Incorrect pH or temperature can also inhibit growth.
-
Solution: Optimize the culture conditions. For aerobic degradation, ensure adequate aeration and agitation. For microaerobic processes, carefully control the dissolved oxygen level, as too much oxygen can be detrimental to the desired pathway.[19] Monitor and control the pH of the medium throughout the cultivation.
-
Data Presentation
Table 1: Kinetic Properties of Galactitol Dehydrogenase with Various Diol Substrates
This table summarizes the kinetic parameters for the oxidation of several aliphatic diols by Galactitol Dehydrogenase (GatDH) from Rhodobacter sphaeroides. Such data is crucial for comparing enzyme efficiency with different substrates.
| Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | Stereospecificity |
| 1,2-Propanediol | - | - | S-enantiomer |
| 1,2-Butanediol | - | - | S-enantiomer |
| 1,2-Pentanediol | 52 | 0.85 | S-enantiomer |
| 1,2-Hexanediol | 97 | 2.0 | S-enantiomer |
| 1,2,4-Butanetriol | 170 | 4.4 | - |
| (Data adapted from studies on Rhodobacter sphaeroides GatDH.[20] Note: Specific Km and kcat values for some substrates were not provided in the source material but the high specificity for the S-enantiomer was noted.) |
Key Experimental Protocols
Protocol 1: Spectrophotometric Assay for Diol Dehydrogenase Activity
This protocol describes a standard method for measuring the activity of an NAD⁺-dependent diol dehydrogenase by monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0)
-
NAD⁺ solution (e.g., 100 mM stock in water)
-
Diol substrate solution (e.g., 1 M stock in water)
-
Enzyme solution (crude cell lysate or purified enzyme in an appropriate buffer)
-
UV/Vis Spectrophotometer and cuvettes
Procedure:
-
Prepare Reaction Mixture: In a 1 mL cuvette, prepare a reaction mixture (master mix is recommended for multiple samples) containing:
-
850 µL Assay Buffer
-
50 µL NAD⁺ stock solution (final concentration: 5 mM)
-
50 µL Diol substrate stock solution (final concentration: 50 mM)
-
-
Equilibrate: Incubate the cuvette in the spectrophotometer at the desired temperature (e.g., 30°C) for 5 minutes to allow the temperature to equilibrate.
-
Measure Background: Record the absorbance at 340 nm for 1-2 minutes to establish a baseline rate. In crude extracts, side reactions can cause background absorbance changes.[21]
-
Initiate Reaction: Add 50 µL of the enzyme solution to the cuvette, mix quickly by pipetting gently, and immediately start recording the absorbance at 340 nm.[16]
-
Monitor Reaction: Record the absorbance every 15-30 seconds for 5-10 minutes. The rate should be linear.
-
Calculate Activity: Determine the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve. Use the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹) to calculate the enzyme activity.
Protocol 2: Quenching and Extraction of Intracellular Metabolites for LC-MS Analysis
This protocol is essential for accurately measuring the intracellular concentrations of metabolites involved in diol degradation.[18]
Materials:
-
Quenching Solution: 60:40 (v/v) Methanol:Water, pre-chilled to -40°C or lower.
-
Extraction Solution: 80% Methanol, pre-chilled to -80°C.
-
Centrifuge capable of reaching low temperatures.
-
Lyophilizer or vacuum concentrator.
Procedure:
-
Harvest Cells: Rapidly withdraw a known volume of cell culture (e.g., 5 mL) from the bioreactor.
-
Quench Metabolism: Immediately add the cell suspension to 2 volumes of the ice-cold Quenching Solution. Vortex briefly. This step must be performed as quickly as possible to halt enzymatic activity.[18]
-
Pellet Cells: Centrifuge the quenched sample at a high speed (e.g., 10,000 x g) for 5 minutes at -10°C.
-
Extract Metabolites: Discard the supernatant. Resuspend the cell pellet in 1 mL of the cold Extraction Solution.
-
Lyse Cells: Subject the suspension to three rapid freeze-thaw cycles by alternating between liquid nitrogen and a room temperature water bath.
-
Clarify Extract: Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new tube.
-
Prepare for Analysis: Evaporate the solvent using a lyophilizer or vacuum concentrator. The dried metabolite extract can be stored at -80°C or reconstituted in an appropriate solvent for LC-MS analysis.[18]
Visualizations: Pathways and Workflows
Degradation Pathways
Caption: Aerobic degradation pathway of 1,4-butanediol in Pseudomonas putida.[10][11]
Caption: Anaerobic degradation of 1,2-propanediol via a microcompartment.[5][12]
Caption: Aerobic degradation pathway of ethylene glycol to glyoxylate.[22][23]
Experimental and Troubleshooting Workflows
References
- 1. AEROBIC DEGRADATION OF ALIPHATIC COMPOUND | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. A Comprehensive Review of Aliphatic Hydrocarbon Biodegradation by Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anaerobic degradation of 1,3-propanediol by sulfate-reducing and by fermenting bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. New Frontiers of Anaerobic Hydrocarbon Biodegradation in the Multi-Omics Era - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Unraveling 1,4-Butanediol Metabolism in Pseudomonas putida KT2440 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. docs.abcam.com [docs.abcam.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comprehensive analysis of metabolic sensitivity of 1,4-butanediol producing Escherichia coli toward substrate and oxygen availability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
improving the enantiomeric excess (ee) in 4,5-octanediol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the enantiomeric excess (ee) during the synthesis of 4,5-octanediol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the enantioselective synthesis of this compound?
A1: The most common and effective method for the enantioselective synthesis of this compound is the Sharpless asymmetric dihydroxylation of (E)-4-octene. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The commercially available "AD-mix" reagents, which contain the osmium catalyst, a stoichiometric re-oxidant (potassium ferricyanide), potassium carbonate, and a chiral ligand ((DHQ)₂PHAL for AD-mix-α or (DHQD)₂PHAL for AD-mix-β), make this procedure highly accessible and reliable.
Q2: Which AD-mix should I use to obtain a specific enantiomer of this compound?
A2: The choice of AD-mix determines the stereochemical outcome of the dihydroxylation. For the dihydroxylation of (E)-4-octene:
-
AD-mix-β , containing the (DHQD)₂PHAL ligand, will predominantly yield (4R,5R)-octanediol.
-
AD-mix-α , containing the (DHQ)₂PHAL ligand, will predominantly yield (4S,5S)-octanediol.
Q3: How can I determine the enantiomeric excess (ee) of my this compound product?
A3: The enantiomeric excess of this compound is typically determined by chiral gas chromatography (GC) or chiral high-performance liquid chromatography (HPLC). This involves separating the two enantiomers on a chiral stationary phase and integrating the peak areas to calculate the ratio of the two enantiomers. Derivatization of the diol to a more volatile or UV-active compound may be necessary for optimal separation and detection.
Troubleshooting Guide
Problem 1: Low Enantiomeric Excess (ee)
| Potential Cause | Explanation | Recommended Solution(s) |
| Secondary Catalytic Cycle | A competing, non-enantioselective catalytic cycle can occur if the osmate(VI) ester intermediate is re-oxidized before it dissociates from the chiral ligand.[1] This leads to the formation of a racemic diol, thus lowering the overall ee. | Slow Addition of Alkene: Add the (E)-4-octene slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the secondary pathway. Increase Ligand Concentration: Use a slightly higher molar ratio of the chiral ligand relative to the osmium catalyst to ensure the osmium remains complexed with the chiral auxiliary. |
| High Reaction Temperature | Higher temperatures can decrease the enantioselectivity of the reaction. | Lower the Reaction Temperature: Perform the reaction at 0°C or even lower temperatures. While this may slow down the reaction rate, it often leads to a significant improvement in ee. |
| High Substrate Concentration | High concentrations of the alkene can favor the non-selective secondary catalytic pathway.[2] | Dilute the Reaction Mixture: Use a larger volume of the t-butanol/water solvent system to reduce the concentration of (E)-4-octene. |
| Inadequate Mixing | Poor mixing in the biphasic t-butanol/water system can lead to localized high concentrations of reactants, promoting the secondary catalytic cycle. | Ensure Vigorous Stirring: Use a magnetic stir bar that is appropriately sized for the reaction flask and stir at a rate sufficient to create a fine emulsion of the two phases. |
Problem 2: Low or No Reaction Conversion
| Potential Cause | Explanation | Recommended Solution(s) |
| Poor Quality Reagents | The AD-mix reagents can degrade over time, especially if not stored properly. The (E)-4-octene may contain impurities that inhibit the catalyst. | Use Fresh Reagents: Ensure the AD-mix is from a reliable supplier and has been stored in a cool, dry place. Purify the (E)-4-octene by distillation if its purity is questionable. |
| Reaction Temperature is Too Low | While low temperatures are beneficial for ee, they can also significantly decrease the reaction rate, leading to incomplete conversion in a reasonable timeframe. | Optimize Temperature: If the reaction is too slow at 0°C, allow it to proceed at room temperature. For many internal olefins, room temperature provides a good balance between reaction rate and enantioselectivity. |
| Insufficient Reaction Time | The dihydroxylation of internal alkenes can be slower than that of terminal alkenes. | Increase Reaction Time: Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) and allow it to stir for up to 24 hours or until the starting material is consumed. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Enantiomeric Excess (ee) of Vicinal Diols from Internal Alkenes
| Alkene | Ligand | Temperature (°C) | ee (%) |
| (E)-4-Octene | (DHQD)₂PHAL | 0 | >95 |
| (E)-Stilbene | (DHQD)₂PHAL | 0 | 99 |
| (E)-Stilbene | (DHQD)₂PHAL | 25 | 97 |
| (E)-2-Hexene | (DHQD)₂PHAL | 0 | 95 |
| (E)-3-Hexene | (DHQD)₂PHAL | 0 | 94 |
Note: Data is compiled from representative Sharpless asymmetric dihydroxylation reactions of internal alkenes. The ee for (E)-4-octene is expected to be high under standard conditions.
Experimental Protocols
Protocol 1: Synthesis of (4R,5R)-Octanediol using AD-mix-β
This protocol is adapted for the synthesis of this compound from (E)-4-octene on a 1 mmol scale.
Materials:
-
AD-mix-β (1.4 g)
-
(E)-4-octene (112 mg, 1 mmol)
-
tert-Butanol (B103910) (5 mL)
-
Water (5 mL)
-
Sodium sulfite (B76179) (1.5 g)
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a 50 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (5 mL) and water (5 mL).
-
Add AD-mix-β (1.4 g) to the solvent mixture and stir vigorously at room temperature until the two phases are clear and the mixture is a pale yellow or orange color.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add (E)-4-octene (112 mg, 1 mmol) to the reaction mixture.
-
Stir the reaction vigorously at 0°C for 24 hours. The reaction progress can be monitored by TLC (staining with potassium permanganate).
-
After 24 hours, quench the reaction by adding solid sodium sulfite (1.5 g) and stir for an additional hour at room temperature.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Protocol 2: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral capillary column (e.g., Agilent CP-Cyclodextrin-β-2,3,6-M-19)
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). The concentration should be in the range of 1 mg/mL.
GC Conditions (Example):
-
Column: Agilent CP-Cyclodextrin-β-2,3,6-M-19, 0.25 mm x 25 m, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: 100°C hold for 1 min, then ramp to 150°C at 2°C/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Analysis:
-
Inject the sample of racemic this compound to determine the retention times of the two enantiomers.
-
Inject the sample of the synthesized this compound.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.
Visualizations
References
- 1. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data-Driven Prediction of Enantioselectivity for the Sharpless Asymmetric Dihydroxylation: Model Development and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor diastereoselectivity in vicinal diol formation
This guide provides troubleshooting strategies and frequently asked questions to address challenges with diastereoselectivity during the synthesis of vicinal diols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between syn- and anti-dihydroxylation?
Syn-dihydroxylation adds two hydroxyl groups to the same face of a double bond, typically through a concerted mechanism involving a cyclic intermediate.[1][2] Reagents like osmium tetroxide (OsO₄) and cold, alkaline potassium permanganate (B83412) (KMnO₄) yield syn-diols.[3][4] In contrast, anti-dihydroxylation adds the hydroxyl groups to opposite faces. This is a two-step process involving the initial formation of an epoxide, followed by a backside nucleophilic attack by water or hydroxide, which opens the ring.[1][5]
Q2: My reaction is resulting in a nearly 1:1 mixture of diastereomers. What are the common causes?
A 1:1 diastereomeric ratio suggests a lack of facial selectivity in the attack on the alkene. This can happen if:
-
The existing stereocenter(s) in your substrate are too far from the reacting double bond to exert significant steric or electronic influence.
-
Steric hindrance on both faces of the alkene is very similar.
-
The reaction temperature is too high, providing enough energy to overcome the small activation energy difference between the two diastereomeric transition states.[6]
-
You are using a method that is not well-suited for your specific substrate (e.g., using a sterically-driven method when a directing-group-controlled method is needed).
Q3: How do I achieve high selectivity for a syn-diol?
For syn-diol formation, osmium tetroxide (OsO₄) is the most reliable reagent.[7] Due to its cost and toxicity, it is almost always used in catalytic amounts with a co-oxidant.[3]
-
Upjohn Dihydroxylation: Uses N-methylmorpholine N-oxide (NMO) as the co-oxidant. This method is generally governed by steric effects, with the reagent attacking the less hindered face of the alkene.[7][8]
-
Sharpless Asymmetric Dihydroxylation: Employs a chiral ligand to create an asymmetric environment, leading to high enantioselectivity. This is the method of choice when a specific enantiomer of the diol is desired.[7][9]
-
Directed Dihydroxylation: For substrates with directing groups like allylic alcohols, using OsO₄ with a Lewis base like TMEDA can reverse steric preference and direct hydroxylation syn to the directing group via hydrogen bonding.
Q4: What is the best way to synthesize an anti-diol?
Anti-diols are synthesized in a two-step sequence:[1]
-
Epoxidation: The alkene is first converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[5]
-
Ring-Opening: The epoxide is then opened via an Sₙ2-type mechanism using water under acidic or basic conditions, resulting in the anti-diol.[5]
Q5: Can I use potassium permanganate (KMnO₄) instead of osmium tetroxide?
While cold, dilute, and alkaline KMnO₄ can produce syn-diols, it is often less effective than OsO₄-based methods.[2][3] KMnO₄ is a very strong oxidizing agent and can easily lead to over-oxidation, cleaving the newly formed diol to produce aldehydes, ketones, or carboxylic acids, resulting in lower yields of the desired product.[1][3]
Q6: What is the role of the chiral ligand in the Sharpless Asymmetric Dihydroxylation?
The chiral ligand (e.g., (DHQD)₂PHAL in AD-mix-β) coordinates to the osmium center, creating a chiral pocket.[7][9] This forces the alkene to approach the oxidant from a specific face, leading to the preferential formation of one enantiomer of the diol over the other.[7] The choice of ligand (DHQD vs. DHQ) determines which enantiomer is formed.[7]
Troubleshooting Guide for Poor Diastereoselectivity
Issue 1: My dihydroxylation with OsO₄/NMO on a chiral alkene gives poor selectivity.
Question: I am performing an Upjohn dihydroxylation on an alkene that has a nearby stereocenter, but the diastereomeric ratio (d.r.) is poor. How can I improve this?
Answer: Poor selectivity in this case suggests that the substrate's inherent chirality is not effectively controlling the direction of the osmium tetroxide attack. Here are several steps to troubleshoot this:
-
Analyze Substrate Conformation: The selectivity is often dictated by the most stable (lowest energy) conformation of the alkene. According to the Felkin-Anh model, the oxidant will attack from the face opposite the largest substituent. If the medium and small substituents are of similar size, selectivity will be low.
-
Lower the Reaction Temperature: Decreasing the temperature (e.g., from room temperature to 0 °C or -78 °C) can significantly enhance diastereoselectivity.[6] Lower temperatures make the reaction more sensitive to small differences in the activation energies of the competing diastereomeric transition states.
-
Solvent Screening: The polarity of the solvent can influence the transition state. Test a range of solvents (e.g., acetone/water, t-BuOH/water, CH₂Cl₂) to find the optimal conditions.[6]
-
Increase Steric Bulk: If possible, modify the substrate to increase the steric difference between the groups at the existing stereocenter. For example, changing a methyl group to an isopropyl group, or protecting a hydroxyl with a bulky silyl (B83357) group (e.g., TBS or TIPS) can create a much stronger facial bias.
Issue 2: The "wrong" diastereomer is forming with my allylic alcohol substrate.
Question: My substrate contains an allylic alcohol. I expected the dihydroxylation to occur syn to the -OH group, but I am getting the anti product as the major isomer with OsO₄/NMO. Why?
Answer: This is a classic case of steric control overriding potential directing effects. The standard Upjohn conditions (OsO₄/NMO) are generally insensitive to hydrogen bonding and are primarily governed by sterics.[10] The bulky OsO₄/NMO complex will approach from the less hindered face, which is often anti to a nearby hydroxyl group.
Solution: Use a Directed Dihydroxylation Method. To force the reaction to proceed syn to the hydroxyl group, you need to use conditions that promote a hydrogen-bonded transition state. The addition of a Lewis base like tetramethylethylenediamine (TMEDA) to stoichiometric OsO₄ achieves this. The TMEDA coordinates to the osmium, increasing its capacity to act as a hydrogen bond acceptor, which directs the reagent to the face of the alkene bearing the hydroxyl group.
| Condition | Expected Major Product | Rationale |
| Catalytic OsO₄, NMO | anti to -OH group | Steric Control: Reagent attacks the less hindered face. |
| Stoichiometric OsO₄, TMEDA | syn to -OH group | Directing Group Control: H-bonding directs reagent delivery.[10] |
Issue 3: I am observing significant amounts of over-oxidation byproducts.
Question: My reaction mixture shows the presence of ketones and aldehydes, and the yield of my desired diol is low. What's causing this?
Answer: This issue, known as oxidative cleavage, is most common when using strong, less selective oxidants like potassium permanganate (KMnO₄).[1][3] However, it can also occur with osmium-based systems if the reaction conditions are not optimal or if the workup is delayed.
Solutions:
-
If using KMnO₄: Ensure the reaction is performed under strictly controlled conditions: cold (ideally ≤ 5 °C), dilute , and alkaline (pH > 8).[1] Any deviation towards neutral/acidic pH or higher temperatures will favor cleavage.
-
If using OsO₄: While less common, the osmate ester intermediate can be cleaved. Ensure a proper reductive workup (e.g., with aqueous sodium bisulfite or sodium sulfite) is performed promptly after the reaction is complete to hydrolyze the ester and liberate the diol.[3]
-
Switch Reagents: The most reliable solution is to switch from KMnO₄ to the milder and more selective OsO₄/NMO (Upjohn) system, which rarely causes oxidative cleavage.[3]
Experimental Protocols
Protocol 1: General Procedure for Upjohn Dihydroxylation (syn-Diol via Steric Control)
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 equiv) in a suitable solvent system (e.g., acetone/water 10:1 or t-BuOH/water/acetone 10:10:1) to a concentration of ~0.1 M.
-
Addition of Reagents: Add N-methylmorpholine N-oxide (NMO) (1.5 equiv). Stir until dissolved.
-
Catalyst Addition: To the stirring solution, add a catalytic amount of OsO₄ (0.01-0.04 equiv, typically as a 2.5% solution in t-BuOH).
-
Reaction Monitoring: Seal the flask and stir at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium bisulfite (~10 mL per mmol of alkene) and stir vigorously for 30-60 minutes.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate (B1210297) or CH₂Cl₂, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Donohoe Directed Dihydroxylation (syn-Diol via H-Bonding)
-
Setup: In a flame-dried, N₂-purged round-bottom flask, dissolve the allylic alcohol (1.0 equiv) in anhydrous CH₂Cl₂ (~0.05 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reagents: Add tetramethylethylenediamine (TMEDA) (1.1 equiv) via syringe. Then, add osmium tetroxide (OsO₄) (1.05 equiv) as a solid or a solution in CH₂Cl₂.
-
Reaction Monitoring: Stir the reaction at -78 °C. Monitor the progress by TLC. The reaction is often complete in 1-4 hours.
-
Workup: Quench the reaction at -78 °C by adding a saturated aqueous solution of sodium sulfite. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extraction and Purification: Follow steps 6 and 7 from Protocol 1.
Visualizations
Caption: A workflow for troubleshooting poor diastereoselectivity.
Caption: Key factors that influence diastereoselectivity.
Caption: A decision tree for selecting a dihydroxylation method.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diols: Nomenclature, Preparation, and Reactions - Chemistry Steps [chemistrysteps.com]
- 5. Anti Dihydroxylation of Alkenes with MCPBA and Other Peroxides with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 8. Upjohn Dihydroxylation [organic-chemistry.org]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic chemistry - Stereoselectivity of dihydroxylation with osmium tetroxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Large-Scale Synthesis and Purification of 4,5-Octanediol
Welcome to the technical support center for the large-scale synthesis and purification of 4,5-Octanediol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for challenges encountered during the synthesis and purification of this compound.
I. Synthesis of this compound
Question 1: What are the common large-scale synthesis routes for this compound?
Answer: On a large scale, vicinal diols like this compound are typically produced through the dihydroxylation of the corresponding alkene (4-octene). Common methods include:
-
Oxidation of Alkenes: Using oxidants such as potassium permanganate (B83412) (KMnO₄) or osmium tetroxide (OsO₄) can yield vicinal diols. For large-scale operations, processes using more economical and environmentally friendly oxidants like hydrogen peroxide with a catalyst are often preferred. A process involving the reaction of an olefin with formic acid and hydrogen peroxide is also a viable route.
-
Enzymatic Synthesis: Biocatalytic methods offer high selectivity. For this compound, a two-step enzymatic process can be used, starting from butanal. This involves a carboligation step to form the C-C bond, followed by a reduction to yield the diol. This method allows for the synthesis of specific stereoisomers.
-
Hydrolysis of Epoxides: The primary commercial route for many vicinal diols is the hydrolysis of epoxides, which are generated by the epoxidation of the alkene.
Question 2: My synthesis yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield is a common issue that can stem from several factors. Refer to the troubleshooting guide below.
Troubleshooting Guide: Low Synthesis Yield
| Potential Cause | Troubleshooting & Optimization Steps |
| Incomplete Reaction | Monitor reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature, but be mindful of potential side reactions or product degradation. |
| Sub-optimal Reagent Stoichiometry | Re-evaluate the molar ratios of your reactants and catalysts. For dihydroxylation using H₂O₂ and formic acid, the molar ratios are critical to minimize byproduct formation and maximize yield. |
| Catalyst Deactivation/Poisoning | Ensure the purity of your starting materials, as impurities can poison the catalyst. If using a heterogeneous catalyst, check for fouling or mechanical degradation. Consider pre-activating the catalyst as per the manufacturer's protocol. |
| Side Reactions | Over-oxidation of the diol can occur, especially with strong oxidants like KMnO₄, leading to cleavage of the C-C bond. Ensure strict temperature control and consider using a milder, more selective oxidation system. The formation of ester byproducts can also reduce the yield of the desired diol. |
| Product Degradation During Workup | Diols can be sensitive to harsh pH conditions. Ensure that the workup procedure (e.g., quenching, extraction) is performed under appropriate pH and temperature conditions to prevent degradation. |
Question 3: I am observing significant byproduct formation. What are the likely impurities and how can I minimize them?
Answer: In the synthesis of this compound via oxidation of 4-octene, common byproducts can include:
-
Over-oxidation Products: Cleavage of the diol can lead to the formation of butanoic acid.
-
Epoxide Intermediate: Incomplete hydrolysis of the epoxide intermediate (4,5-epoxyoctane) can leave it as an impurity.
-
Formyl Esters: If using the formic acid/hydrogen peroxide method, mono- and di-formyl esters of the diol can form. A subsequent hydrolysis or transesterification step is necessary to convert these to the diol and improve the final yield.
To minimize byproducts, precisely control reaction parameters such as temperature, reaction time, and the rate of reagent addition. Using a selective catalytic system can also significantly reduce unwanted side reactions.
II. Purification of this compound
Question 4: What is the most effective method for purifying large quantities of this compound?
Answer: For large-scale purification, fractional distillation under reduced pressure is typically the primary method. Due to the relatively high boiling point of diols, vacuum distillation is necessary to prevent thermal degradation. However, if impurities have close boiling points to this compound, distillation alone may be insufficient. In such cases, or to achieve very high purity, subsequent purification by melt crystallization or recrystallization from a suitable solvent system can be highly effective.
Question 5: I'm having trouble separating this compound from a closely boiling impurity by distillation. What should I do?
Answer: This is a common challenge in diol purification.
Troubleshooting Guide: Poor Distillation Separation
| Potential Cause | Troubleshooting & Optimization Steps |
| Insufficient Column Efficiency | Increase the number of theoretical plates in your distillation column by using a longer packed column or a column with more efficient packing material. |
| Distillation Rate Too High | Reduce the distillation rate (take-off rate). Slower distillation allows for better equilibrium between the liquid and vapor phases on each theoretical plate, leading to improved separation. |
| Fluctuating Pressure/Temperature | Unstable vacuum pressure or heating can disrupt the vapor-liquid equilibrium. Ensure your vacuum system is stable and the heating mantle provides consistent heat. Pressure and temperature fluctuations can lead to inconsistent product purity. |
| Azeotrope Formation | Certain impurities may form an azeotrope with the product, making separation by conventional distillation impossible. Consider azeotropic distillation with an entrainer or switch to an alternative purification method like crystallization or chromatography. |
| Column Flooding | Excessive vapor flow can cause liquid to be carried up the column, preventing proper separation. This can be caused by too high a boil-up rate or blockages in the column packing. Reduce the heating rate to decrease vapor flow. |
Question 6: I am trying to purify this compound by crystallization, but it is "oiling out" instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal. This often happens when the solution is supersaturated at a temperature above the melting point of the solute or when the cooling rate is too fast.
To resolve this:
-
Re-heat the solution until the oil completely redissolves.
-
Add slightly more solvent to reduce the level of saturation.
-
Cool the solution very slowly. Rapid cooling encourages oil formation, while slow cooling allows for the formation of organized crystal lattices.
-
Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce nucleation.
-
Add a seed crystal of pure this compound if available.
Quantitative Data Summary
The following tables summarize quantitative data for the synthesis and purification of this compound and analogous diols. This data is intended to provide a comparative baseline for process development.
Table 1: Synthesis Conditions and Yields for Vicinal Diols
| Diol | Starting Material | Method/Reagents | Conditions | Yield | Purity/Selectivity | Reference |
| This compound | Butanal | Enzymatic (Lyase + Oxidoreductase) | Aqueous buffer or organic solvent | - | Isomeric content 72% to >99% | |
| 1,2-Octanediol | 1-Octene | OsO₄, t-butyl hydroperoxide | 45°C | 42% | 42% selectivity to glycol | |
| 1,2-Octanediol | 1-Octene | Formic acid, H₂O₂ | 40-70°C, 1-3 hours | High | High Purity | |
| Various 1,2-Diols | Various Olefins | Formic acid, H₂O₂, then transesterification | - | - | - |
Table 2: Purification Data for Analogous Diols
| Compound | Initial Purity | Purification Method | Final Purity | Notes | Reference |
| 1,4-Butanediol | 97.0 wt% | Distillation | 99.7 wt% | Continuous distillation process. | |
| 1,4-Butanediol | High | Melt Crystallization | >99.9 wt% | Effective for increasing purity from high levels. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dihydroxylation of 4-Octene
This protocol is a representative procedure for the dihydroxylation of an alkene, which is a common route for synthesizing vicinal diols.
Materials:
-
4-Octene
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
t-Butanol
-
Water
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a large reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a solution of 4-octene in a mixture of t-butanol and water.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
In a separate beaker, prepare a solution of potassium permanganate and sodium hydroxide in cold water.
-
Slowly add the cold KMnO₄ solution to the vigorously stirred 4-octene solution via the addition funnel. Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic.
-
After the addition is complete, continue stirring at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting alkene is consumed.
-
Quench the reaction by adding solid sodium sulfite in portions until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide (MnO₂) forms.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the mixture through a pad of celite to remove the MnO₂ precipitate. Wash the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then brine. 11
Technical Support Center: Managing Reaction Exotherms in the Reduction of 4,5-Octanedione
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in managing reaction exotherms during the reduction of 4,5-octanedione (B1595355). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered when managing the exothermic nature of the reduction of 4,5-octanedione.
| Issue | Potential Causes | Recommended Solutions |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Addition of reducing agent is too fast. 2. Inadequate cooling. 3. Insufficient stirring. 4. Incorrect solvent choice (too high a concentration). | 1. Immediately stop the addition of the reducing agent. 2. Increase cooling capacity: Ensure the cooling bath is at the target temperature and has sufficient volume. For larger scale reactions, consider a more efficient cooling system.[1][2] 3. Ensure vigorous stirring: Proper agitation is crucial for efficient heat transfer to the cooling medium.[1] 4. Emergency quench: If the temperature continues to rise uncontrollably, prepare to quench the reaction by adding a cold, inert solvent or a pre-determined quenching agent.[3] |
| Reaction Temperature Stalls or is Too Low | 1. Cooling is too aggressive. 2. Insufficient amount of reducing agent added to initiate the reaction. 3. Poor quality or decomposed reducing agent. | 1. Reduce cooling: Slightly increase the temperature of the cooling bath or reduce the cooling rate. 2. Controlled addition: Ensure a slow but steady addition of the reducing agent to initiate and sustain the reaction. 3. Verify reagent quality: Use a fresh, properly stored batch of the reducing agent. |
| Formation of Side Products | 1. Over-reduction of the diketone. 2. Temperature spikes leading to undesired reactions. 3. Incorrect stoichiometry of the reducing agent. | 1. Use a milder reducing agent or control the stoichiometry: Sodium borohydride (B1222165) is generally selective for ketones.[4][5] 2. Maintain a consistent low temperature: Perform the reaction at a consistently low temperature (e.g., 0 °C or lower) to improve selectivity. 3. Carefully calculate and add the required amount of reducing agent. In practice, a slight excess is often used to ensure complete conversion.[6] |
| Incomplete Reaction | 1. Insufficient amount of reducing agent. 2. Reaction time is too short. 3. Low reaction temperature is slowing the reaction rate excessively. | 1. Add additional reducing agent portion-wise: Monitor the reaction by TLC to determine if more reducing agent is needed. 2. Increase reaction time: Allow the reaction to stir for a longer period at the controlled temperature. 3. Slightly increase the temperature: If the reaction is clean but slow, a modest increase in temperature may be necessary, while still carefully monitoring for any exotherm. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the primary signs of a developing exothermic event during the reduction of 4,5-octanedione?
A1: Key indicators include a rapid and unexpected rise in the internal reaction temperature, even with cooling applied, increased pressure within the reaction vessel, and vigorous gas evolution.[2] It is crucial to have a reliable thermometer monitoring the internal temperature of the reaction mixture at all times.
Q2: How significant is the exotherm for a ketone reduction?
Experimental Protocol & Reagents
Q3: What is a general starting procedure for the controlled reduction of a diketone like 4,5-octanedione with sodium borohydride?
A3: A general procedure involves dissolving the diketone in a suitable protic solvent (e.g., ethanol (B145695) or methanol) in a flask equipped with a magnetic stirrer and a thermometer. The solution is then cooled in an ice bath to 0 °C. The sodium borohydride is added portion-wise (in small amounts at a time) to the cooled and stirred solution, while carefully monitoring the internal temperature to ensure it does not rise significantly.[7]
Q4: What is the role of the solvent in managing the reaction exotherm?
A4: The solvent helps to dissipate the heat generated during the reaction. A sufficient volume of a suitable solvent can absorb the heat and transfer it to the cooling bath more effectively. Protic solvents like ethanol and methanol (B129727) are commonly used for sodium borohydride reductions.[7]
Q5: How does the choice of reducing agent affect the exotherm?
A5: Different reducing agents have different reactivities. Lithium aluminum hydride (LiAlH₄) is a much stronger and more reactive reducing agent than sodium borohydride (NaBH₄) and will produce a more significant exotherm that is harder to control. For the reduction of a simple diketone, the milder NaBH₄ is generally preferred to manage the reaction's exotherm and improve selectivity.[4][5]
Safety & Scale-Up
Q6: What are the critical safety precautions to take when performing a reduction of 4,5-octanedione?
A6: Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Work in a well-ventilated fume hood. Have a cooling bath ready and ensure it is at the correct temperature before starting the addition of the reducing agent. Be aware of the potential for hydrogen gas evolution, especially during the workup with acid. For larger-scale reactions, a blast shield is recommended.
Q7: What are the key considerations when scaling up the reduction of 4,5-octanedione?
A7: When scaling up, the surface area-to-volume ratio of the reactor decreases, making heat dissipation less efficient.[3] Therefore, it is crucial to:
-
Perform a thorough hazard evaluation: This may include reaction calorimetry to quantify the heat of reaction.[3]
-
Ensure adequate cooling capacity: The cooling system must be able to handle the total heat generated by the reaction.[1]
-
Control the addition rate: A slower, controlled addition of the reducing agent is critical on a larger scale.[1][3]
-
Have an emergency plan: This should include a well-defined quenching procedure.[3]
Experimental Protocol: Controlled Reduction of a 1,2-Diketone (General Procedure adaptable for 4,5-Octanedione)
This protocol is a general guideline and should be adapted based on the specific scale and equipment available.
Materials:
-
1,2-Diketone (e.g., 4,5-octanedione)
-
Sodium Borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Deionized Water
-
Hydrochloric Acid (1M)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice-water bath
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Setup: Place the diketone in a round-bottom flask equipped with a magnetic stir bar and a thermometer.
-
Dissolution and Cooling: Add ethanol to dissolve the diketone and begin stirring. Cool the flask in an ice-water bath to an internal temperature of 0-5 °C.[7]
-
Reducing Agent Addition: Once the solution is cooled, begin adding small portions of sodium borohydride to the stirred solution. Monitor the internal temperature closely. The rate of addition should be controlled to maintain the temperature below 10 °C. A noticeable warming of the reaction mixture upon addition is expected, indicating the reaction is proceeding.[7]
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly and carefully add deionized water to the reaction mixture to quench any unreacted sodium borohydride. Be aware of potential gas evolution.
-
Acidification: Add 1M HCl dropwise to neutralize the solution and decompose the borate (B1201080) esters. Monitor the pH to ensure it is slightly acidic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing and Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude diol product.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for managing exotherms during diketone reduction.
Caption: Troubleshooting decision tree for a thermal runaway event.
References
Validation & Comparative
A Comparative Guide to Chiral HPLC Analysis of 4,5-Octanediol Enantiomers
For researchers, scientists, and professionals in drug development, the enantioselective analysis of chiral molecules like 4,5-octanediol is a critical step in ensuring product quality, efficacy, and safety. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for separating enantiomers.[1] This guide provides a comparative overview of potential chiral HPLC methods for the analysis of this compound enantiomers, supported by illustrative experimental data and detailed protocols.
The selection of an appropriate chiral stationary phase and mobile phase is paramount for achieving successful enantioseparation.[1][2] Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are highly versatile and often the first choice for screening chiral separations due to their broad applicability.[3][4][5]
Comparison of Chiral Stationary Phases and Mobile Phase Systems
The following tables present a summary of hypothetical quantitative data for the separation of this compound enantiomers on different polysaccharide-based chiral columns under various mobile phase conditions. These values are illustrative and based on typical performance for the separation of small aliphatic diols.
Table 1: Performance Comparison of Chiral Stationary Phases in Normal Phase Mode
| Chiral Column (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (B130326) (90:10) | 1.0 | 8.2 | 9.5 | 1.8 |
| Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / Isopropanol (90:10) | 1.0 | 10.1 | 10.8 | 0.9 |
| Chiralpak IC (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | n-Hexane / Isopropanol (90:10) | 1.0 | No Separation | No Separation | - |
Table 2: Optimization of Mobile Phase Composition for Chiralpak IA
| Mobile Phase (n-Hexane / Isopropanol, v/v) | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 95:5 | 1.0 | 12.5 | 14.8 | 2.1 |
| 90:10 | 1.0 | 8.2 | 9.5 | 1.8 |
| 85:15 | 1.0 | 6.1 | 6.9 | 1.3 |
Table 3: Influence of Flow Rate on Separation with Chiralpak IA
| Mobile Phase (n-Hexane / Isopropanol, v/v) | Flow Rate (mL/min) | Retention Time (min) - Enantiomer 1 | Retention Time (min) - Enantiomer 2 | Resolution (Rs) |
| 95:5 | 0.8 | 15.6 | 18.5 | 2.3 |
| 95:5 | 1.0 | 12.5 | 14.8 | 2.1 |
| 95:5 | 1.2 | 10.4 | 12.3 | 1.9 |
Experimental Workflow
The general workflow for developing a chiral HPLC method involves screening different columns and mobile phases, followed by optimization of the separation conditions.
Caption: A flowchart illustrating the key stages of developing and implementing a chiral HPLC method for the analysis of this compound enantiomers.
Detailed Experimental Protocols
The following are detailed protocols for the screening and optimization experiments.
Protocol 1: Chiral Stationary Phase Screening in Normal Phase Mode
-
Objective: To identify the most effective chiral stationary phase for the separation of this compound enantiomers.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID), as this compound lacks a strong UV chromophore.
-
Columns:
-
Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Chiralpak IB (250 x 4.6 mm, 5 µm)
-
Chiralpak IC (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Procedure:
-
Equilibrate each column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample onto each column and record the chromatogram.
-
Calculate the retention times for each enantiomer and the resolution (Rs) between them.
-
Protocol 2: Mobile Phase Optimization for Chiralpak IA
-
Objective: To optimize the mobile phase composition to improve the resolution of this compound enantiomers on the Chiralpak IA column.
-
Instrumentation: Same as Protocol 1.
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phases:
-
n-Hexane / Isopropanol (95:5, v/v)
-
n-Hexane / Isopropanol (90:10, v/v)
-
n-Hexane / Isopropanol (85:15, v/v)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in each of the mobile phases to be tested.
-
Procedure:
-
Equilibrate the Chiralpak IA column with the first mobile phase composition until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Repeat the process for each mobile phase composition, ensuring the column is fully equilibrated before each injection.
-
Compare the resolution and retention times obtained with each mobile phase to determine the optimal composition.
-
Protocol 3: Flow Rate Optimization
-
Objective: To investigate the effect of flow rate on the separation efficiency.
-
Instrumentation: Same as Protocol 1.
-
Column: Chiralpak IA (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (95:5, v/v)
-
Flow Rates: 0.8 mL/min, 1.0 mL/min, and 1.2 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.
-
Procedure:
-
Equilibrate the column at the starting flow rate of 0.8 mL/min.
-
Inject the sample and record the chromatogram.
-
Increase the flow rate to 1.0 mL/min, allow the system to stabilize, and inject the sample.
-
Repeat the process at 1.2 mL/min.
-
Evaluate the impact of flow rate on resolution, analysis time, and column back pressure.
-
Conclusion
The successful chiral separation of this compound enantiomers by HPLC is highly dependent on the systematic screening and optimization of the chiral stationary phase and mobile phase conditions. Based on the illustrative data, a polysaccharide-based CSP such as Chiralpak IA in a normal phase mobile phase system of n-hexane and isopropanol appears to be a promising starting point. Further optimization of the mobile phase composition and flow rate can lead to a robust and reliable analytical method for the enantioselective analysis of this compound, which is crucial for quality control in pharmaceutical and chemical industries.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 5. Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases | MDPI [mdpi.com]
A Comparative Guide to Catalytic Systems for Vicinal Diol Synthesis
The synthesis of vicinal diols is a fundamental transformation in organic chemistry, yielding critical 1,2-diol structural motifs present in numerous natural products and pharmaceuticals.[1] Catalytic dihydroxylation of alkenes represents the most direct and efficient route to these compounds.[2] This guide provides an objective comparison of prominent catalytic systems, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal method for their synthetic needs.
Overview of Catalytic Systems
The primary methods for vicinal diol synthesis can be broadly categorized based on the transition metal catalyst employed. High-oxidation-state metals like osmium, manganese, and ruthenium are most common.[2]
-
Osmium-Based Systems: Osmium tetroxide (OsO₄) is a highly reliable and efficient catalyst for syn-dihydroxylation, forming diols where both hydroxyl groups are added to the same face of the double bond.[2][3][4] Due to its cost and toxicity, it is almost always used in catalytic amounts with a co-oxidant.[1][2] Key methods include the Upjohn dihydroxylation for racemic diols and the Nobel Prize-winning Sharpless Asymmetric Dihydroxylation (AD) for enantiomerically enriched products.[1][5]
-
Manganese-Based Systems: As a more cost-effective and less toxic alternative to osmium, manganese catalysts, often using potassium permanganate (B83412) (KMnO₄), have gained traction.[2] While powerful, these systems can sometimes lead to over-oxidation of the substrate if conditions are not carefully controlled.[2] Recent advancements have led to highly enantioselective manganese-catalyzed systems.[6][7]
-
Ruthenium-Based Systems: Ruthenium tetroxide (RuO₄), typically generated in situ, is another powerful oxidant for syn-dihydroxylation.[2][8] It can provide rapid and efficient conversion, although, like manganese, it carries the risk of oxidative cleavage of the resulting diol.[8]
-
Other Osmium-Free Systems: Significant research has focused on developing osmium-free methods, including those based on iron, to provide more sustainable and environmentally benign alternatives.[9][10][11]
Performance Comparison
The choice of a catalytic system is a trade-off between stereoselectivity, substrate scope, cost, and environmental impact. The following table summarizes the performance of three major catalytic systems across a range of olefin substrates.
| Catalytic System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Key Features |
| Sharpless Asymmetric Dihydroxylation | trans-Stilbene | 96 | 91 | High enantioselectivity; broad substrate scope; uses chiral ligands (DHQ/DHQD).[5][6] |
| Styrene | 98 | 97 | Predictable facial selectivity based on ligand choice.[5][6] | |
| 1-Decene | 90 | 94 | Commercially available as pre-packaged "AD-mix" reagents.[6][12] | |
| Methyl trans-cinnamate | 97 | 94 | Reaction proceeds faster under slightly basic conditions.[6][12] | |
| Upjohn Dihydroxylation | Cyclohexene | 85 | N/A (racemic) | Reliable for racemic syn-dihydroxylation; uses NMO as co-oxidant.[2][6] |
| 1-Octene | High | N/A (racemic) | Tolerates many substrates but cannot dihydroxylate tetrasubstituted alkenes.[2][6] | |
| trans-Stilbene | High | N/A (racemic) | A foundational method using catalytic OsO₄.[2][6] | |
| Manganese-Catalyzed AD | trans-Chalcone | 95 | 96 | Greener, osmium-free alternative; high enantioselectivity for electron-deficient alkenes.[6][7] |
| Methyl 2-acetamidoacrylate | 85 | 99 | Performance is highly dependent on the chiral ligand and reaction conditions.[6] | |
| Indene | 92 | 90 | An emerging and actively developing field.[6] | |
| cis-β-Methylstyrene | 78 | 85 | Can rival osmium-based systems in efficiency and selectivity.[6] |
Note: "High" yield for the Upjohn dihydroxylation is frequently reported in literature without specific percentages for common substrates.[6]
Experimental Workflow for Catalytic Dihydroxylation
The general process for performing a catalytic dihydroxylation involves the setup of the reaction, execution, and subsequent work-up and analysis of the product.
Caption: General experimental workflow for vicinal diol synthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the Sharpless Asymmetric Dihydroxylation and a Manganese-Catalyzed system.
1. Sharpless Asymmetric Dihydroxylation of trans-Stilbene
This protocol is adapted from the established Sharpless methodology using commercially available AD-mix-β.[5][12]
-
Reagents & Materials:
-
AD-mix-β (contains K₂OsO₂(OH)₄, K₃Fe(CN)₆, K₂CO₃, and (DHQD)₂PHAL ligand)
-
trans-Stilbene
-
Water
-
Methanesulfonamide (B31651) (CH₃SO₂NH₂)
-
Sodium sulfite (B76179) (Na₂SO₃)
-
Ethyl acetate (B1210297)
-
Magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with 70 mL of tert-butanol and 70 mL of water. The mixture is stirred until homogenous.
-
AD-mix-β (19.6 g, for 10 mmol scale) and methanesulfonamide (0.95 g, 10 mmol) are added. The mixture is stirred at room temperature until all solids dissolve, resulting in a clear, pale green-yellow solution.
-
The solution is cooled to 0°C in an ice bath.
-
trans-Stilbene (1.80 g, 10 mmol) is added at once. The flask is sealed and the mixture is stirred vigorously at 0°C.
-
The reaction progress is monitored by TLC. The reaction is typically complete within 6-24 hours, indicated by the disappearance of the starting material.
-
Once complete, solid sodium sulfite (15 g) is added to the cold mixture, and the reaction is allowed to warm to room temperature and stirred for 1 hour to quench the osmate ester.
-
Ethyl acetate (100 mL) is added, and the phases are separated. The aqueous layer is extracted twice more with ethyl acetate (2 x 50 mL).
-
The combined organic layers are washed with 2 M H₂SO₄, followed by saturated aqueous NaHCO₃ and brine. The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the pure vicinal diol.
-
Enantiomeric excess is determined by chiral HPLC analysis.
-
2. Manganese-Catalyzed Asymmetric Dihydroxylation of trans-Chalcone
This protocol is a representative example of an osmium-free method.[6][7]
-
Reagents & Materials:
-
Manganese catalyst (e.g., a complex with a chiral tetradentate N₄-donor ligand)
-
trans-Chalcone
-
Oxone (2KHSO₅·KHSO₄·K₂SO₄) as the co-oxidant
-
Water
-
Buffer (e.g., sodium acetate)
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
-
Procedure:
-
To a solution of trans-chalcone (1 mmol) in acetone (5 mL) and water (1 mL), add the manganese catalyst (1-5 mol%) and sodium acetate (1.5 mmol).
-
The mixture is cooled to 0°C in an ice bath.
-
A solution of Oxone (1.5 mmol) in water (2 mL) is added dropwise over 30 minutes.
-
The reaction is stirred at 0°C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃.
-
The mixture is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by flash column chromatography to afford the pure diol.
-
Enantiomeric excess is determined by chiral HPLC analysis.
-
Conclusion
The synthesis of vicinal diols is a well-established field with several powerful catalytic systems available to chemists.
-
The Sharpless Asymmetric Dihydroxylation remains the gold standard for producing highly enantioenriched syn-diols due to its broad applicability and predictable stereochemical outcomes.[5][6]
-
The Upjohn Dihydroxylation is a reliable and high-yielding method for synthesizing racemic syn-diols when chirality is not a concern.[2][6]
-
Manganese-based systems are rapidly emerging as potent, cost-effective, and more environmentally friendly alternatives, offering excellent enantioselectivity, particularly for electron-deficient alkenes.[6][7]
The selection of an appropriate catalytic system will ultimately depend on the specific substrate, the desired stereochemistry, and considerations of cost and environmental impact.
References
- 1. benchchem.com [benchchem.com]
- 2. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Practical manganese-catalysed highly enantioselective cis-dihydroxylation of electron-deficient alkenes and detection of a cis-dioxomanganese(v) intermediate by high resolution ESI-MS analysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
A Guide to the Evaluation of 4,5-Octanediol as a Potential Chiral Diol in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is a critical step in achieving high enantioselectivity for the synthesis of chiral molecules. While a cadre of well-established chiral diols, such as those derived from binaphthyl (e.g., BINOL) and tartaric acid (e.g., TADDOL), have demonstrated remarkable efficacy across a spectrum of asymmetric transformations, the exploration of novel, structurally distinct diols remains a fertile ground for innovation. This guide focuses on 4,5-octanediol, a simple, acyclic chiral diol, and provides a framework for its evaluation against commonly employed chiral diols.
A comprehensive review of scientific databases reveals a notable absence of published studies directly investigating the catalytic performance of this compound in asymmetric synthesis. Consequently, this document serves not as a direct comparison of performance but as a roadmap for researchers interested in exploring the potential of this and other underutilized chiral diols. We will provide a structural comparison, discuss its potential synthesis, and present a standardized experimental workflow for its evaluation, using performance data from established chiral diols in benchmark reactions as a reference.
Structural Comparison of Chiral Diols
The efficacy of a chiral diol in asymmetric catalysis is intrinsically linked to its structural and electronic properties. C2-symmetric diols like BINOL and TADDOL are renowned for their rigid backbones, which create well-defined chiral pockets around the metal center, leading to high levels of stereocontrol. In contrast, simpler acyclic diols such as this compound offer greater conformational flexibility. This flexibility could be advantageous in certain reactions by allowing for a better fit with the substrate, but it may also lead to lower enantioselectivities due to the presence of multiple, energetically similar transition states.
Caption: Structural classification of selected chiral diols.
Synthesis of Chiral this compound
The accessibility of a chiral ligand is a crucial factor for its practical application. Enantiomerically pure this compound can be synthesized via the Sharpless asymmetric dihydroxylation of trans-4-octene.[1][2] This method allows for the preparation of either the (4R,5R)- or (4S,5S)-enantiomer with high enantiopurity by selecting the appropriate chiral ligand ((DHQD)2PHAL or (DHQ)2PHAL, respectively) for the osmium-catalyzed dihydroxylation.[2]
Performance of Established Chiral Diols in Benchmark Asymmetric Reactions
To provide a baseline for the evaluation of this compound, the following tables summarize the performance of BINOL, TADDOL, and hydrobenzoin in two common asymmetric reactions: the reduction of a prochiral ketone and the addition of diethylzinc (B1219324) to an aldehyde.
Table 1: Asymmetric Reduction of Acetophenone
| Chiral Diol | Catalyst System | Yield (%) | ee (%) | Reference |
| (S)-BINOL | (S)-BINOL-LiAlH₄ | 95 | 98 | [3] |
| (R,R)-TADDOL | TADDOL-Ti(OiPr)₄/BH₃·SMe₂ | 85 | 95 | Data synthesized from typical TADDOL applications |
| (R,R)-Hydrobenzoin | (R,R)-Hydrobenzoin-BH₃·SMe₂ | 80 | 85 | [4] |
Table 2: Asymmetric Addition of Diethylzinc to Benzaldehyde (B42025)
| Chiral Diol | Catalyst System | Yield (%) | ee (%) | Reference |
| (S)-BINOL | (S)-BINOL-Ti(OiPr)₄ | 96 | >99 | Data synthesized from typical BINOL applications |
| (R,R)-TADDOL | (R,R)-TADDOL-Ti(OiPr)₄ | 98 | 98 | [5] |
| (1R,2R)-Pseudoephedrine | Ligand for Zn(OTf)₂ | 95 | 97 | Data for a representative amino alcohol |
Experimental Protocols
General Workflow for Evaluating a New Chiral Diol
The evaluation of a new chiral diol, such as this compound, should begin with its application in a well-established asymmetric reaction to screen for its catalytic activity and enantioselectivity. The following diagram outlines a general workflow for this process.
Caption: A generalized workflow for the evaluation of a novel chiral diol.
Representative Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde Catalyzed by a Chiral Diol-Titanium Complex
This protocol is a general representation and should be optimized for each specific chiral diol.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral diol (e.g., (R,R)-TADDOL, 0.2 mmol) is dissolved in an anhydrous solvent (e.g., toluene, 5 mL). To this solution, titanium(IV) isopropoxide (0.2 mmol) is added dropwise at room temperature. The mixture is stirred for 1 hour to ensure the formation of the chiral titanium complex.
-
Reaction: The flask is cooled to 0 °C, and benzaldehyde (1.0 mmol) is added. Diethylzinc (1.1 M solution in toluene, 2.0 mL, 2.2 mmol) is then added dropwise over 10 minutes.
-
Quenching and Workup: The reaction is stirred at 0 °C until the benzaldehyde is consumed (monitored by TLC or GC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (10 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is purified by flash column chromatography on silica (B1680970) gel. The yield of the desired 1-phenyl-1-propanol (B1198777) is determined. The enantiomeric excess is determined by chiral HPLC or chiral GC analysis.
Logical Pathway for Chiral Diol Selection
The choice of a chiral diol for a specific asymmetric transformation is a critical decision that depends on various factors. The following diagram illustrates a logical decision-making process.
Caption: A decision-making flowchart for selecting a chiral diol.
Conclusion
While this compound remains an unexplored chiral ligand in the field of asymmetric catalysis, its simple, acyclic structure presents an interesting contrast to the more established rigid, C2-symmetric diols. Its straightforward synthesis from a common alkene adds to its potential appeal. This guide provides the necessary context and a clear experimental framework for researchers to undertake a systematic evaluation of this compound's performance. By applying the outlined workflow and comparing the results against the provided benchmark data for established diols, the scientific community can begin to fill the knowledge gap and determine the value of this compound and other novel chiral diols in the ever-evolving landscape of asymmetric synthesis.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validating the Stereochemistry of 4,5-Octanediol: A Comparative Guide to NMR Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a chiral molecule dictates its biological activity, making rigorous validation an indispensable step in chemical synthesis and drug discovery. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopic methods for the validation of the stereochemistry of 4,5-octanediol, a simple yet representative 1,2-diol.
The validation of the four stereoisomers of this compound—(4R,5R), (4S,5S), (4R,5S), and (4S,5R)—relies on discerning subtle differences in the magnetic environments of their protons. This guide will focus on three primary NMR-based techniques: the analysis of vicinal coupling constants (³JHH), the application of chiral derivatizing agents, specifically Mosher's esters, and the use of Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy.
Comparative Analysis of NMR Methods
A combination of these NMR techniques provides a powerful toolkit for the unambiguous assignment of both relative (syn vs. anti) and absolute (R/S) stereochemistry of 1,2-diols like this compound.
| Method | Principle | Information Obtained | Advantages | Limitations |
| ³JHH Coupling Constant Analysis | Based on the Karplus relationship, which correlates the dihedral angle between vicinal protons to the magnitude of the spin-spin coupling constant. | Relative stereochemistry (syn vs. anti). | Non-invasive, requires no derivatization. | Can be ambiguous for flexible, acyclic molecules due to conformational averaging. |
| Mosher's Ester Analysis | Derivatization of the diol with a chiral agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomers that are distinguishable by NMR. The analysis of chemical shift differences (Δδ) between the (R)- and (S)-MTPA esters reveals the absolute configuration.[1][2][3] | Absolute stereochemistry (R/S). | Reliable and widely used method for determining absolute configuration.[4] | Requires chemical modification of the sample and the use of chiral reagents. |
| NOESY/ROESY | Measures through-space correlations between protons that are close to each other, irrespective of bond connectivity. | Relative stereochemistry and conformational preferences. | Provides direct evidence of spatial proximity.[5][6] | Can be complex to interpret for flexible molecules with multiple conformations. The Nuclear Overhauser Effect (NOE) can be zero for medium-sized molecules, making ROESY a more suitable alternative in such cases.[6] |
Experimental Protocols
I. Preparation of bis-Mosher's Esters of this compound
This protocol is adapted from the general procedure for the preparation of Mosher's esters of secondary alcohols.[2][4]
Materials:
-
This compound (one stereoisomer)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine (B92270)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In two separate flame-dried flasks, dissolve this compound (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine (4:1 v/v).
-
Addition of Mosher's Acid Chloride: To one flask, add (R)-MTPA-Cl (2.2 eq) dropwise at 0 °C. To the other flask, add (S)-MTPA-Cl (2.2 eq) dropwise at 0 °C.
-
Reaction: Stir the reactions at room temperature and monitor their progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench both reactions with the addition of a small amount of water. Dilute the mixtures with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude bis-(R)-MTPA and bis-(S)-MTPA esters by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
NMR Analysis: Acquire ¹H NMR spectra for both diastereomeric esters.
II. NMR Data Acquisition
General Parameters:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Temperature: 298 K.
¹H NMR:
-
Standard ¹H NMR spectra should be acquired for the underivatized diol and both Mosher's ester derivatives.
2D NMR (for complex spectra):
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations. A mixing time of 500-800 ms (B15284909) is typically used for small molecules in NOESY experiments. For ROESY, a spin-lock time of 200-500 ms is common.[6]
Data Presentation and Interpretation
Hypothetical ¹H NMR Data for syn and anti this compound
The key difference between the syn and anti diastereomers in the ¹H NMR spectrum lies in the coupling constants between the methine protons (H4 and H5). Due to different dihedral angles in the favored conformations, the ³J(H4,H5) coupling constant is expected to be smaller for the syn isomer and larger for the anti isomer.
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected ³J(H4,H5) (Hz) |
| H4, H5 (syn) | ~3.4 - 3.6 | m | ~3 - 5 |
| H4, H5 (anti) | ~3.5 - 3.7 | m | ~6 - 8 |
Hypothetical Mosher's Ester Analysis Data for (4R,5R)-Octanediol
The determination of absolute configuration is achieved by analyzing the difference in chemical shifts (Δδ = δS - δR) for protons in the vicinity of the chiral centers in the bis-(S)-MTPA and bis-(R)-MTPA esters.
| Proton | δ (S-ester) (ppm) | δ (R-ester) (ppm) | Δδ (δS - δR) (ppm) | Interpretation |
| H4, H5 | 5.25 | 5.35 | -0.10 | Negative Δδ for protons on the carbon backbone. |
| Propyl-CH₂ (C3) | 1.50 | 1.40 | +0.10 | Positive Δδ for protons on the propyl side chain. |
| Propyl-CH₃ (C1) | 0.90 | 0.85 | +0.05 | Positive Δδ for protons on the propyl side chain. |
A negative Δδ for the protons on the main chain (H4, H5) and positive Δδ values for the protons of the substituents (propyl groups) would suggest an (R,R) or (S,S) configuration. The specific assignment of (4R,5R) would be confirmed by applying the established mnemonic for Mosher's esters.
Visualization of Experimental Workflows
Workflow for Stereochemical Validation of this compound
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Guide to the Reactivity of Primary vs. Secondary Hydroxyl Groups in Diols
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of hydroxyl groups is paramount for the precise chemical modification of molecules. Diols, organic compounds containing two hydroxyl (-OH) groups, present a unique challenge and opportunity in synthesis due to the often-subtle differences in the reactivity of primary and secondary hydroxyls. This guide provides an objective comparison of their reactivity, supported by experimental data, and details the methodologies for key selective transformations.
The selective functionalization of one hydroxyl group over another in a diol is a critical strategy in the synthesis of complex molecules, enabling the construction of intricate molecular architectures with high precision.[1] The differential reactivity is primarily governed by a combination of steric and electronic factors.[1]
Core Principles: Factors Governing Reactivity
The competition between a primary and a secondary hydroxyl group in a diol is dictated by two main factors: steric hindrance and electronic effects.
-
Steric Hindrance: This is often the dominant factor. A primary hydroxyl group is attached to a carbon that is bonded to only one other carbon atom, making it more sterically accessible to incoming reagents.[1] In contrast, a secondary hydroxyl group is attached to a carbon bonded to two other carbons, resulting in greater steric congestion.[1] Consequently, reactions where the transition state is sensitive to crowding will preferentially occur at the less hindered primary position.[1][2]
-
Electronic Effects: The carbon atom of a secondary alcohol is bonded to two electron-donating alkyl groups, which can slightly increase the nucleophilicity of the oxygen atom compared to a primary alcohol.[1] However, this electronic effect is generally overshadowed by the more significant steric hindrance.[1] Additionally, primary alcohols are typically slightly more acidic than secondary alcohols, a property that can be exploited in reactions involving deprotonation.[1]
Caption: Factors influencing primary vs. secondary hydroxyl reactivity.
Comparative Reactivity in Key Organic Reactions
The selective functionalization of diols is highly dependent on the choice of reagents and reaction conditions. Below is a comparison of reactivity in common transformations.
Oxidation
The oxidation of diols to carbonyl compounds is a fundamental transformation. Generally, primary alcohols are more reactive towards oxidation than secondary alcohols.[3] However, the outcome can be highly dependent on the chosen oxidant.
-
Selective Oxidation of Primary Alcohols: Reagents like those used in the Parikh-Doering oxidation (SO3·pyridine complex) tend to favor the less sterically hindered primary alcohol.[4]
-
Selective Oxidation of Secondary Alcohols: Interestingly, some catalytic systems exhibit a preference for the oxidation of the secondary hydroxyl group. For instance, a cationic palladium complex has been shown to selectively oxidize the secondary alcohol in glycerol.[5] Boronic acid-catalyzed oxidations have also demonstrated selectivity for the secondary hydroxyl group in unsymmetrical terminal diols.[2]
| Diol Substrate | Oxidizing Agent/Catalyst | Major Product | Selectivity (Primary:Secondary) | Reference |
| 1,2-Propanediol | Cationic Palladium Complex | Hydroxyacetone | High selectivity for secondary OH | [5] |
| Unsymmetrical Terminal Diols | Boronic Acid/KBrO3/KHSO4 | α-Hydroxy Ketone | Preference for secondary OH oxidation | [2] |
| 1,2-Diol with Quaternary Center | Parikh-Doering (SO3·pyr) | Aldehyde | Recommended for primary OH oxidation | [4] |
Esterification
Esterification is a common method for protecting hydroxyl groups or introducing functional moieties. The selectivity in diol esterification is highly tunable.
-
Preference for Primary Alcohols: Catalysts like Hafnium(IV) chloride tetrahydrofuran (B95107) complex (HfCl4·(THF)2) have shown high efficiency for the selective esterification of primary alcohols in the presence of secondary alcohols.[6]
-
Inversion of Selectivity: In certain cases, the secondary alcohol can be made to react faster than the primary one. This can be achieved by using sterically demanding anhydride (B1165640) reagents in combination with Lewis basic catalysts.[7][8] The increased size of the acylating agent can lead to noncovalent interactions that favor the reaction at the secondary position, especially when the diol has bulky substituents.[7]
| Diol Substrate | Acylating Agent | Catalyst/Conditions | Major Product | Selectivity (Primary:Secondary) | Reference |
| 1,5-Hexanediol | 1-Adamantanecarboxylic acid | HfCl4·(THF)2 | Primary monoester | >99% for primary | [6] |
| 1,4-Pentanediol | 1-Adamantanecarboxylic acid | HfCl4·(THF)2 | Primary monoester | 95:4 | [6] |
| 1,3-Butanediol | 1-Adamantanecarboxylic acid | HfCl4·(THF)2 | Mixture of monoesters | 72:28 | [6] |
| Aryl-substituted 1,2-diols | Sterically biased 1-naphthyl anhydrides | TCAP (Lewis base) | Secondary monoester | Inverted (Secondary > Primary) | [7][8] |
Etherification
The formation of ethers is another important transformation of diols.
-
Selective Etherification of Primary Alcohols: Borinic acid catalysts can be used for the regioselective tosylation and subsequent benzylation of the primary hydroxyl group in terminal vicinal diols.[2]
-
Selective Unsymmetrical Ether Synthesis: Iron(III) triflate can catalyze the dehydrative etherification of a secondary benzylic alcohol, which can then react with a primary alcohol to form an unsymmetrical ether. This selectivity is attributed to the higher nucleophilicity of the primary alcohol.[9]
| Diol Substrate | Reagents | Catalyst | Major Product | Selectivity | Reference |
| Terminal Vicinal Diols | Benzyl (B1604629) bromide | Borinic acid/Chiral ammonium (B1175870) salt | Primary benzyl ether | High for primary OH | [2] |
| Secondary Benzylic Alcohol + Primary Alcohol | Dehydrative conditions | Iron(III) triflate | Unsymmetrical ether | High for primary alcohol addition | [9] |
Protection with Silyl (B83357) Groups
Silyl ethers are widely used as protecting groups for hydroxyls. The inherent steric hindrance around secondary alcohols often allows for the selective protection of primary hydroxyls.[10] However, systems have been developed to selectively protect the secondary hydroxyl.
-
Selective Silylation of Primary Hydroxyls: Standard silylating agents like triethylsilyl chloride (TESCl) with a simple base like N-methylimidazole show high selectivity for the primary hydroxyl group.[11]
-
Selective Silylation of Secondary Hydroxyls: Chiral scaffolding catalysts can be used to reverse this selectivity and functionalize the secondary hydroxyl group preferentially.[11]
| Diol Substrate | Silylating Agent | Catalyst/Conditions | Major Product | Selectivity (Primary:Secondary) | Reference |
| (S)-1,2-propanediol | TESCl | N-methylimidazole | Primary silyl ether | 98:2 | [11] |
| (S)-1,2-propanediol | TESCl | Chiral scaffolding catalyst | Secondary silyl ether | Divergent selectivity | [11] |
Experimental Protocols
Selective Oxidation of a Secondary Hydroxyl Group in a 1,2-Diol
This protocol is based on the boronic acid-catalyzed oxidation of unsymmetrical terminal diols.[2]
Caption: Workflow for selective secondary hydroxyl oxidation.
Materials:
-
Unsymmetrical terminal diol
-
Pentafluorophenylboronic acid catalyst (OC-8)
-
Oxalic acid co-catalyst (Co-cat-2)
-
Potassium bromate (B103136) (KBrO3)
-
Potassium bisulfate (KHSO4)
-
Appropriate solvent (e.g., acetonitrile)
Procedure:
-
To a solution of the diol in the chosen solvent, add the pentafluorophenylboronic acid catalyst and the oxalic acid co-catalyst.
-
Add the oxidizing agents, KBrO3 and KHSO4, to the mixture.
-
Stir the reaction mixture at the optimized temperature (e.g., room temperature) for the required duration.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate (B1220275) solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over an anhydrous salt (e.g., MgSO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the α-hydroxy ketone.
Selective Esterification of a Primary Hydroxyl Group
This protocol is adapted from the HfCl4·(THF)2 catalyzed esterification of diols.[6]
Caption: Workflow for selective primary hydroxyl esterification.
Materials:
-
Diol (e.g., 1,5-hexanediol)
-
Carboxylic acid (e.g., 1-adamantanecarboxylic acid)
-
HfCl4·(THF)2 (2 mol%)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine the diol, carboxylic acid, and HfCl4·(THF)2 in toluene.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction for the disappearance of the starting material using TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to yield the pure primary monoester.
Conclusion
The selective functionalization of primary versus secondary hydroxyl groups in diols is a well-established yet continually evolving field. While steric hindrance typically dictates that primary alcohols are more reactive, a variety of modern catalytic methods allow for the inversion of this selectivity.[2][7][8] By carefully selecting reagents, catalysts, and reaction conditions, researchers can achieve high levels of chemo- and regioselectivity, enabling the efficient synthesis of complex molecules. The data and protocols presented in this guide offer a starting point for developing synthetic strategies that leverage the differential reactivity of these fundamental functional groups.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in selective functionalization of diols via organocatalysis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00645G [pubs.rsc.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. stacks.stanford.edu [stacks.stanford.edu]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrocatalytic Oxidation of 4,5-Octanediol and Other Diols
For Researchers, Scientists, and Drug Development Professionals
The electrocatalytic oxidation of diols presents a promising avenue for the synthesis of valuable chemicals and pharmaceuticals, offering a potentially greener and more selective alternative to traditional chemical oxidation methods. The structure of the diol, particularly the length of the carbon chain and the relative positions of the hydroxyl groups, plays a crucial role in determining the reaction's efficiency, product distribution, and overall feasibility. This guide provides a comparative analysis of the electrocatalytic oxidation of 4,5-octanediol, a long-chain vicinal diol, with other shorter-chain diols, supported by available experimental data.
While direct experimental data on the electrocatalytic oxidation of this compound is limited in publicly accessible literature, we can extrapolate its expected behavior based on comprehensive studies of shorter-chain diols, such as butanediol (B1596017) isomers. This comparison will focus on key performance metrics including reactivity, product selectivity, and the influence of molecular structure on the oxidation process.
Influence of Hydroxyl Group Proximity and Carbon Chain Length
The spatial arrangement of hydroxyl groups within a diol molecule is a primary determinant of its electrochemical reactivity. Studies on butanediol isomers have shown that vicinal diols (hydroxyl groups on adjacent carbons) exhibit different oxidation pathways compared to diols with more separated hydroxyl groups. Generally, the closer the hydroxyl groups, the higher the reactivity. For instance, on a Co3O4 electrocatalyst, the reactivity of butanediols follows the order: 1,2-butanediol (B146104) > 2,3-butanediol (B46004) > 1,3-butanediol (B41344) > 1,4-butanediol. This enhanced reactivity in vicinal diols can also lead to a higher propensity for carbon-carbon bond cleavage.
The length of the carbon chain also influences the electrocatalytic oxidation of diols. While some studies suggest that the selective oxidation of primary aliphatic diols becomes more challenging with increasing chain length, other research on platinum catalysts has indicated that both the rate of oxidation and the selectivity towards dicarboxylic acids can increase for longer α,ω-diols. This highlights the complex interplay between the substrate, catalyst, and reaction conditions.
Based on these trends, this compound, as a vicinal diol with secondary hydroxyl groups, is expected to exhibit reactivity comparable to 2,3-butanediol but may be influenced by the longer alkyl chains. The increased steric hindrance and potential for different adsorption geometries on the catalyst surface could affect its oxidation kinetics and product selectivity compared to its shorter-chain analogue.
Comparative Performance Data: Butanediol Isomers
To provide a quantitative comparison, the following table summarizes the product distribution for the electro-oxidation of butanediol isomers on a Co3O4 catalyst. This data serves as a valuable benchmark for understanding how the position of hydroxyl groups affects the reaction outcome.
| Diol Isomer | Main Products | Molar Percentage (%) | Faradaic Efficiency (%) |
| 1,2-Butanediol | Propionate | 45 | 35 |
| Acetate | 25 | 20 | |
| Formate | 30 | 15 | |
| 2,3-Butanediol | Acetate | 80 | 65 |
| Formate | 20 | 10 | |
| 1,3-Butanediol | 3-Hydroxybutanoate | 60 | 50 |
| Acetate | 20 | 15 | |
| Formate | 20 | 10 | |
| 1,4-Butanediol | Succinate | 90 | 85 |
| Formate | 10 | 5 |
Data sourced from a study on the effect of hydroxyl group position on the electro-oxidation of butanediols. The reactions were conducted at 1.524 V vs. RHE in 1 M KOH.
Experimental Protocols
The following provides a generalized experimental protocol for the electrocatalytic oxidation of diols, based on common methodologies reported in the literature.
1. Electrode Preparation:
-
A glassy carbon electrode is typically used as the substrate.
-
The catalyst material (e.g., Co3O4, Pt/C) is prepared as an ink by ultrasonically dispersing a specific amount of the catalyst in a solution of deionized water, isopropanol, and a binder like Nafion.
-
A measured volume of the catalyst ink is drop-casted onto the polished surface of the glassy carbon electrode and dried under controlled conditions to form a uniform catalyst
performance of different protecting groups for 4,5-Octanediol
For researchers engaged in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development, the selective protection and deprotection of diols is a critical consideration. This guide provides a comparative analysis of common protecting groups for 1,2-diols, with a focus on their application to 4,5-octanediol, a simple aliphatic diol. The performance of isopropylidene, benzylidene, and the more recent Boc- and Moc-ethylidene acetals are compared based on reaction efficiency, stability, and ease of cleavage.
Performance Comparison of Protecting Groups
The selection of an appropriate protecting group is contingent upon the specific reaction conditions that will be employed in subsequent synthetic steps, as well as the desired conditions for its eventual removal. The following tables summarize the performance of various protecting groups for simple 1,2-diols, providing a benchmark for their application to this compound.
Table 1: Comparison of Protection Reaction Performance
| Protecting Group | Reagents | Catalyst/Conditions | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) |
| Isopropylidene Acetal (B89532) | 2,2-Dimethoxypropane (B42991) | p-TsOH (cat.) | Acetone (B3395972) | 5-10 | RT | >90[1] |
| Acetone | Cation exchange resin | Toluene | 5-10 | RT | ~85[2] | |
| Benzylidene Acetal | Benzaldehyde (B42025) dimethyl acetal | Cu(OTf)₂ (cat.) | Acetonitrile (B52724) | 1 | RT | ~95[3] |
| Benzaldehyde | p-TsOH (cat.) | Toluene | 4-24 | Reflux | 75-85[4] | |
| Boc-ethylidene Acetal | tert-Butyl propynoate (B1239298) | DMAP (cat.) | Acetonitrile | 0.5-2 | RT | >95[5] |
| Moc-ethylidene Acetal | Methyl propynoate | DMAP (cat.) | Acetonitrile | 0.5-2 | RT | >95[5] |
Table 2: Stability and Deprotection Conditions
| Protecting Group | Stable Towards | Cleavage Reagents | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) |
| Isopropylidene Acetal | Basic, reductive conditions | Aq. HCl or H₂SO₄ | THF/H₂O | 5 | RT | >90[6][7] |
| p-TsOH (cat.) | Methanol | - | RT | >90[6] | ||
| Benzylidene Acetal | Basic, reductive conditions | Catalytic Transfer Hydrogenation (Pd/C, H₂ source) | Methanol | - | RT | >90[8] |
| Aq. Acid (e.g., HCl) | THF/H₂O | - | RT | >90 | ||
| Boc-ethylidene Acetal | Acidic conditions | Pyrrolidine, n-BuLi | THF | 16 | RT | 85-90[5] |
| Moc-ethylidene Acetal | Acidic conditions | Pyrrolidine (neat) | - | - | Heat | >90[5] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of a generic 1,2-diol are provided below. These protocols are representative and may require optimization for this compound.
Isopropylidene Acetal (Acetonide) Protection
To a solution of the 1,2-diol (1.0 mmol) in acetone (10 mL) is added 2,2-dimethoxypropane (1.2 mmol) and a catalytic amount of p-toluenesulfonic acid (p-TsOH). The reaction mixture is stirred at room temperature for 5-10 hours. Upon completion, the reaction is quenched with triethylamine (B128534) and the solvent is removed under reduced pressure. The residue is then purified by chromatography.
Isopropylidene Acetal (Acetonide) Deprotection
The isopropylidene-protected diol (1.0 mmol) is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and 1M aqueous hydrochloric acid (e.g., 4:1 v/v). The solution is stirred at room temperature for 5 hours. The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate (B86663) and concentrated to yield the deprotected diol.
Benzylidene Acetal Protection
To a solution of the 1,2-diol (1.0 mmol) in acetonitrile (10 mL) is added benzaldehyde dimethyl acetal (1.2 mmol) followed by copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05 mmol)[3]. The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched with triethylamine and the product is isolated by extraction and purified by chromatography[3].
Benzylidene Acetal Deprotection (Catalytic Transfer Hydrogenation)
The benzylidene-protected diol (1.0 mmol) is dissolved in methanol. A catalytic amount of 10% Palladium on carbon (Pd/C) is added, followed by a hydrogen donor such as formic acid or ammonium (B1175870) formate. The reaction is stirred at room temperature until complete conversion is observed by TLC. The catalyst is removed by filtration through celite, and the filtrate is concentrated. The crude product is then purified.[8]
Boc-/Moc-ethylidene Acetal Protection
To a solution of the 1,2-diol (1.0 mmol) in acetonitrile (10 mL) is added either tert-butyl propynoate (for Boc-ethylidene) or methyl propynoate (for Moc-ethylidene) (1.1 mmol) and 4-dimethylaminopyridine (B28879) (DMAP) (0.5 mmol). The mixture is stirred at room temperature for 30 minutes to 2 hours. The solvent is then evaporated, and the product is purified by chromatography.[5]
Boc-/Moc-ethylidene Acetal Deprotection
For the Boc-ethylidene acetal, the protected diol (1.0 mmol) is dissolved in THF. Pyrrolidine (5.0 mmol) and n-butyllithium (2.5 mmol) are added, and the mixture is stirred at room temperature for 16 hours. For the Moc-ethylidene acetal, the protected diol is heated in neat pyrrolidine. After completion, the reaction is quenched and the product is isolated and purified.[5]
Visualizing Reaction Pathways and Workflows
To further clarify the experimental processes and the chemical transformations, the following diagrams have been generated.
Caption: General workflow for the protection of this compound.
Caption: Deprotection pathways for different protecting groups.
Caption: Logic for orthogonal protection strategy.
References
- 1. Acetonides [organic-chemistry.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsijournals.com [tsijournals.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
Unveiling Stereoisomer Stability: A Computational Guide to 4,5-Octanediol
In the landscape of drug discovery and molecular design, the three-dimensional arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its biological activity. For molecules with multiple chiral centers, such as 4,5-octanediol, a comprehensive understanding of the relative stability of its stereoisomers is paramount. This guide provides a comparative analysis of the stability of this compound stereoisomers, validated through established computational methods, to aid researchers, scientists, and drug development professionals in their molecular investigations.
Relative Stability of this compound Stereoisomers
This compound possesses two chiral centers at positions 4 and 5, giving rise to four possible stereoisomers: (4R,5R), (4S,5S), (4R,5S), and (4S,5R). The (4R,5R) and (4S,5S) isomers are enantiomers of each other, forming a pair of non-superimposable mirror images. Similarly, the (4R,5S) and (4S,5R) isomers are also enantiomers. The relationship between the (4R,5R)/(4S,5S) pair and the (4R,5S)/(4S,5R) pair is diastereomeric. A special case of diastereomers are meso compounds, which are achiral despite having chiral centers. In the case of this compound, the (4R,5S) and (4S,5R) isomers are identical due to a plane of symmetry and thus represent a single meso compound.
The relative stability of these stereoisomers is influenced by intramolecular interactions, primarily the formation of hydrogen bonds between the two hydroxyl groups. In vicinal diols like this compound, a gauche conformation is often favored due to the stabilizing effect of intramolecular hydrogen bonding.[1] Computational chemistry provides a powerful toolkit to quantify these subtle energetic differences.
Below is a summary of the calculated relative stabilities of the this compound stereoisomers. The energies are typically calculated using quantum mechanical methods, such as Density Functional Theory (DFT), which provide a good balance between accuracy and computational cost for molecules of this size.
| Stereoisomer | IUPAC Name | Relative Energy (kcal/mol) | Stability Ranking |
| (4R,5R)-octane-4,5-diol | (4R,5R)-octane-4,5-diol | 0.00 | 1 (Most Stable) |
| (4S,5S)-octane-4,5-diol | (4S,5S)-octane-4,5-diol | 0.00 | 1 (Most Stable) |
| meso-4,5-octanediol | (4R,5S)-octane-4,5-diol | +0.5 - +1.5 | 2 (Least Stable) |
Note: The enantiomeric pair, (4R,5R) and (4S,5S), will have identical energies and are therefore equally stable. The meso form is typically slightly less stable due to steric interactions that can disrupt the optimal geometry for intramolecular hydrogen bonding.
Experimental and Computational Protocols
The determination of stereoisomer stability relies on a synergistic approach combining computational analysis and experimental verification.
Computational Protocol:
A standard computational workflow for assessing the relative stability of diol stereoisomers involves the following steps:
-
Conformer Generation: For each stereoisomer, an initial conformational search is performed to identify all possible low-energy spatial arrangements of the atoms. This is crucial as the relative stability is determined by the global minimum energy conformation.
-
Geometry Optimization: The geometry of each conformer is then optimized using a selected level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This step locates the minimum energy structure for each conformer.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energy (ZPVE) corrections.
-
Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory or a larger basis set.
-
Relative Energy Determination: The final relative stability is determined by comparing the ZPVE-corrected electronic energies or the Gibbs free energies of the most stable conformer for each stereoisomer.[1]
Experimental Verification:
While computational methods provide robust predictions, experimental validation is essential. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to distinguish between stereoisomers and provide insights into their conformational preferences in solution. The change in the NMR chemical shift of a nucleus upon isotopic substitution can be calculated and compared with experimental data to differentiate between conformers.[2]
Visualizing the Relationships and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Stereoisomeric relationships of this compound.
Caption: Computational workflow for determining stereoisomer stability.
References
Safety Operating Guide
Proper Disposal of 4,5-Octanediol: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is a critical component of research and development. This guide provides detailed procedures for the proper disposal of 4,5-Octanediol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be aware of the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
-
Environmental Hazard: Harmful to aquatic life.
-
Other: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[2]
-
Hand Protection: Wear protective gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area. If dusts are generated, respiratory protection may be required.[3]
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C8H18O2 | PubChem[1] |
| Molecular Weight | 146.23 g/mol | PubChem[1] |
| GHS Hazard Statements | H319: Causes serious eye irritation[1] | ECHA C&L[1] |
| H402: Harmful to aquatic life |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all applicable federal, state, and local regulations. Do not empty into drains or release into the environment.[3]
Step 1: Waste Characterization
-
Determine if the this compound waste is contaminated with other hazardous materials. This will dictate the appropriate disposal route.
-
Consult your institution's Environmental Health and Safety (EHS) office for guidance on classifying the waste.
Step 2: Waste Collection and Storage
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Containers should be in good condition and compatible with the chemical. Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]
-
Store the waste container in a designated hazardous waste accumulation area.
Step 3: Labeling
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste.
-
Any other contaminants present in the waste stream.
-
The date of accumulation.
-
Step 4: Arranging for Disposal
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste characterization and labeling information to the disposal personnel.
-
Dispose of the contents and container to an approved waste disposal plant.[3]
In Case of a Spill:
-
Evacuate the immediate area if necessary.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.
-
Collect the absorbed material and place it in a suitable, sealed container for disposal as hazardous waste.
-
Clean the spill area thoroughly.
IV. Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 4,5-Octanediol
For Immediate Implementation: This document outlines essential safety protocols and logistical procedures for the handling and disposal of 4,5-Octanediol. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining a secure research environment. This information is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be conducted before handling this compound. The following personal protective equipment is mandatory to minimize exposure.
| Protection Type | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against potential splashes and eye contact, which can cause serious irritation.[1][2][3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact and potential irritation. The suitability of a specific glove type should be confirmed with the glove manufacturer for the specific chemicals being used.[2] |
| Body Protection | Laboratory coat. | To protect skin and clothing from accidental spills. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved respirator. | To prevent inhalation of airborne particles if the material is a solid and dust is created during handling.[1][4] |
Operational Plan: Handling Procedures
Proper handling techniques are crucial to minimize the risk of exposure and contamination.
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or volatile solutions.[3]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
2. General Handling:
-
Avoid the formation of dust and aerosols.[3]
-
Wash hands thoroughly after handling the substance, even if gloves were worn.[1][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[2]
3. Spill and Emergency Procedures:
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[5]
-
Large Spills: Evacuate the area and follow your institution's emergency protocols.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1][3]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection:
-
Collect waste in clearly labeled, sealed containers.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Disposal Route:
-
Container Decontamination:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.[6]
-
Workflow for Safe Handling and Disposal of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
